1,8-Dichloronaphthalene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-06 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1,8-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRYPAGQXFMVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062139 | |
| Record name | 1,8-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-74-0 | |
| Record name | 1,8-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dichloronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,8-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DICHLORONAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NQL6QG4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Section 1: Core Identification and Physicochemical Properties
An In-Depth Technical Guide to 1,8-Dichloronaphthalene
Abstract: This document provides a comprehensive technical overview of this compound, identified by CAS number 2050-74-0 . Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on its chemical identity, physicochemical properties, potential synthetic pathways, analytical characterization, and safety protocols. The structure of this guide is designed to deliver not just data, but also field-proven insights into the causality behind experimental and handling choices. All technical claims are substantiated with citations to authoritative sources.
This compound is an aromatic organic compound belonging to the chlorinated naphthalene family.[1] Its unique substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in chemical synthesis.[1] The definitive identifier for this compound in scientific literature and chemical databases is its Chemical Abstracts Service (CAS) Registry Number.
CAS Number: 2050-74-0[2][3][4]
The core identifiers and properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₆Cl₂ | [2][3][4] |
| Molecular Weight | 197.06 g/mol | [2][4][6] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 89 °C | [2][7][8] |
| Boiling Point | ~297 - 303 °C at 760 mmHg | [2][7] |
| Density | ~1.3 g/cm³ | [2][7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |
| Vapor Pressure | 0.00248 mmHg at 25°C | [2][8] |
| LogP (Octanol/Water) | 4.147 | [9] |
| SMILES | Clc1cccc2cccc(Cl)c12 | [1][5][10] |
| InChI Key | ADRYPAGQXFMVFP-UHFFFAOYSA-N | [1][5][10] |
Section 2: Synthesis & Mechanistic Insights
While this compound is commercially available for research purposes, understanding its synthesis provides context for its reactivity and potential impurities.[4] A common and logical approach for its preparation involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.
Conceptual Synthesis Pathway: The synthesis likely starts from a readily available naphthalene derivative, such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. The dinitro compound would first be reduced to the diamine. The critical step involves the sequential diazotization of the amino groups followed by substitution with chlorine, typically using a copper(I) chloride catalyst.
Causality in Experimental Design:
-
Stepwise Diazotization: Controlling the stoichiometry of the diazotizing agent (e.g., sodium nitrite in acidic medium) is crucial. A stepwise reaction is often preferred to manage the reactivity of the intermediate diazonium salts and improve yield.
-
Copper(I) Catalyst: The Sandmeyer reaction relies on a single-electron transfer mechanism facilitated by the copper(I) catalyst to generate an aryl radical and dinitrogen gas, followed by chlorine transfer. This provides a reliable method for introducing the chloro-substituent.
-
Precursor Choice: The choice of precursors like 1,8-dinitronaphthalene or 1-amino-8-chloronaphthalene dictates the specific reagents and reaction conditions required for the transformation.[11]
Caption: Conceptual synthesis workflow for this compound.
Section 3: Analytical Characterization Workflow
The unambiguous identification and purity assessment of this compound are critical for its application in research and development. A multi-step analytical workflow is employed to ensure the material meets required specifications.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precise quantity of the solid material in a suitable volatile organic solvent, such as isooctane or acetonitrile, for chromatographic analysis.[1]
-
Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC). The GC separates the target compound from any impurities or residual solvents based on differences in boiling point and affinity for the stationary phase.
-
Mass Spectrometric Identification: The eluent from the GC is directed into a Mass Spectrometer (MS). The molecule is ionized (typically via electron ionization), and the resulting fragmentation pattern is analyzed.[6] This mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight (197.06 g/mol ).[6]
-
Structural Confirmation (NMR): For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. ¹³C NMR provides information on the chemical environment of each carbon atom in the molecule.[5]
-
Purity Assessment: The purity is quantified from the GC chromatogram by calculating the area percent of the peak corresponding to this compound relative to the total peak area. Commercial grades typically offer ≥97% purity.[3]
Caption: Standard analytical workflow for compound validation.
Section 4: Applications in Research and Drug Development
This compound serves primarily as a useful research chemical and an intermediate in the synthesis of more complex molecules.[1][3] Its significance lies in the rigid naphthalene scaffold and the reactive chlorine atoms, which can be displaced or used in cross-coupling reactions.
-
Building Block for Polycyclic Systems: It is a precursor for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The peri-disposition of the chlorine atoms can be exploited to create strained ring systems or ligands for organometallic chemistry.
-
Material Science: Chlorinated naphthalenes have been investigated for their dielectric properties and as intermediates in the synthesis of dyes and functional materials.[3]
-
Drug Discovery: In drug development, the dichloronaphthalene core can be used as a rigid scaffold to which various functional groups are attached. This allows for the systematic exploration of chemical space around a fixed core structure, a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.
Section 5: Safety, Handling, and Environmental Considerations
Proper handling of this compound is essential due to its hazardous properties.[1] A thorough risk assessment must be conducted before any experimental work.
GHS Hazard Classification: [5]
-
Acute Toxicity, Oral (H302): Harmful if swallowed.
-
Skin Corrosion/Irritation (H315): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][12] The product should be stored locked up and out of reach of children.[12]
-
Spill Management: In case of a spill, prevent further leakage if safe to do so. Pick up the material and transfer it to properly labeled containers for disposal.[12] Avoid flushing into surface water or sewer systems.
Environmental Impact: this compound is classified as toxic to aquatic life with long-lasting effects.[1][12] Its persistence in the environment is a significant concern.[1] Therefore, all waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Section 6: Molecular Symmetry
The substitution pattern of this compound results in a specific molecular symmetry that influences its physical properties, such as polarity and chirality. The molecule belongs to the C₂ᵥ point group .[13]
-
Symmetry Elements: The key symmetry elements are:
-
A C₂ rotational axis that bisects the C4a-C8a bond and passes through the midpoint of the C2-C3 and C6-C7 bonds.
-
Two vertical mirror planes (σᵥ) . One plane contains the C₂ axis and the chlorine atoms, while the other is the plane of the molecule itself.
-
-
Polarity and Chirality: Due to this symmetry, the individual C-Cl bond dipoles do not cancel out, resulting in a net molecular dipole moment, making the molecule polar. The presence of mirror planes means the molecule is achiral (superimposable on its mirror image).
Caption: Principal (C₂) axis of rotation in this compound.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. synchem.de [synchem.de]
- 5. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. Cas 2050-74-0,this compound | lookchem [lookchem.com]
- 9. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound | LGC Standards [lgcstandards.com]
- 11. This compound | 2050-74-0 [chemicalbook.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. brainly.com [brainly.com]
Introduction: Beyond a Simple Dichlrorinated Aromatic
An In-Depth Technical Guide to the Chemical Properties of 1,8-Dichloronaphthalene
To the materials scientist, the medicinal chemist, or the synthetic researcher, this compound is far more than just another halogenated aromatic compound. Identified by its CAS Number 2050-74-0[1], this pale yellow solid[2] represents a fascinating case study in molecular strain and reactivity. Its chemical behavior is fundamentally governed by the forced proximity of two chlorine atoms at the 1 and 8, or peri, positions of the rigid naphthalene scaffold. This guide will deconstruct the core chemical properties of this compound, moving from its fundamental structure to the nuanced reactivity imparted by its unique steric environment, providing field-proven insights for its application in advanced research and development.
Molecular Structure and Physicochemical Properties
The foundation of this compound's unique character is its rigid, sterically strained structure. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic signature compared to its less symmetrical isomers.
References
A Comprehensive Technical Guide to the Solubility of 1,8-Dichloronaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,8-Dichloronaphthalene, a halogenated aromatic hydrocarbon, presents a significant case study in the principles of solubility, a critical parameter in chemical synthesis, formulation development, and environmental fate assessment. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, theoretical framework, and practical methodologies to predict, determine, and understand its solubility characteristics. We delve into the molecular properties of this compound, explore the theoretical underpinnings of its dissolution, provide a detailed experimental protocol for solubility determination, and discuss predictive models that can be employed to estimate its behavior in various solvent systems.
Introduction to this compound
This compound is a solid organic compound with the chemical formula C₁₀H₆Cl₂ and a molecular weight of 197.06 g/mol .[1] It appears as a colorless to pale yellow solid with a characteristic aromatic odor.[2] As a chlorinated derivative of naphthalene, its molecular structure, characterized by the presence of two chlorine atoms on the aromatic rings, significantly influences its physical and chemical properties, most notably its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂ | [1] |
| Molecular Weight | 197.06 g/mol | [1] |
| Physical State | Colorless to pale yellow solid | [2] |
| Water Solubility | Relatively insoluble | [2] |
Understanding the solubility of this compound is paramount for a variety of applications, including its use as an intermediate in chemical synthesis and its potential environmental impact.[2]
Theoretical Principles of Solubility
The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative understanding: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
For this compound, a nonpolar to weakly polar molecule, the primary intermolecular forces at play are London dispersion forces. The presence of chlorine atoms introduces some polarity, but the overall nonpolar character of the large aromatic naphthalene core dominates. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents that can engage in similar dispersion forces.
Solute-Solvent Interactions: The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid (solute-solute interactions) and the disruption of the intermolecular forces within the solvent (solvent-solvent interactions). These energy-requiring steps are compensated by the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds should be comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.
Qualitative and Predictive Assessment of Solubility
In the absence of extensive experimental data, several approaches can be used to predict the solubility of this compound.
General Solubility Expectations
Based on its structure, this compound is expected to be soluble in a range of common organic solvents:
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylene): High solubility is anticipated due to the similar nonpolar, aromatic nature of both the solute and the solvent, leading to strong dispersion force interactions. Commercial solutions of this compound in toluene are available.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the presence of chlorine atoms in both the solute and solvent, leading to compatible intermolecular forces.
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Moderate to good solubility is likely, as ethers are relatively nonpolar. General statements confirm its solubility in ether.[2]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): Moderate solubility is expected. While ketones have a polar carbonyl group, the overall character of the smaller ketones allows for dissolution of nonpolar compounds.
-
Alcohols (e.g., Methanol, Ethanol): Lower solubility is anticipated compared to nonpolar solvents. Alcohols are polar and engage in hydrogen bonding, which would be disrupted to accommodate the nonpolar this compound molecule. However, some solubility is still expected, and it is qualitatively described as soluble in ethanol.[2]
-
Alkanes (e.g., Hexane, Heptane): Moderate solubility is likely due to the nonpolar nature of both, though the aromatic nature of the solute might lead to slightly less favorable interactions compared to aromatic solvents. Commercial solutions in isooctane are available.
Hansen Solubility Parameters (HSP)
A more quantitative predictive tool is the Hansen Solubility Parameter (HSP) system. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSPs of the solute and solvent indicates a higher likelihood of dissolution.
Experimental Determination of Solubility
Given the scarcity of published quantitative data, experimental determination is the most reliable method to ascertain the solubility of this compound in a specific solvent. The isothermal saturation method, followed by gravimetric or spectroscopic analysis, is a robust and widely used technique.
Isothermal Saturation Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a constant temperature.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Screw-cap vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks and pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.
-
Quantification (Gravimetric Method):
-
Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.
-
Record the exact mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Once the solvent has evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish or vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility can be expressed in various units:
-
g/100 g solvent = (Mass of dissolved solute / Mass of solvent) x 100
-
g/100 mL solvent = (Mass of dissolved solute / Volume of solvent) x 100 (requires solvent density at the experimental temperature)
-
Mole fraction (χ) = (moles of solute) / (moles of solute + moles of solvent)
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation and Interpretation
While specific quantitative data for this compound is sparse, data for structurally similar compounds can provide valuable insights into expected trends. For instance, a study on 1,8-dinitronaphthalene, which also has a naphthalene core with substituents at the 1 and 8 positions, showed that its solubility in various organic solvents increases with temperature.[5] This endothermic dissolution process is typical for many organic solids.
Should experimental data be generated for this compound, it is recommended to present it in a tabular format, clearly indicating the solvent, temperature, and solubility values in consistent units (e.g., mole fraction, g/100 g solvent).
Example Data Table Structure:
| Solvent | Temperature (°C) | Solubility (Mole Fraction, χ) | Solubility ( g/100 g solvent) |
| Toluene | 25 | Experimental Value | Experimental Value |
| Toluene | 40 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its handling, application, and environmental risk assessment. While a comprehensive public database of its quantitative solubility is currently lacking, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to confidently determine and interpret its solubility characteristics. The principles of "like dissolves like," supported by predictive tools such as Hansen Solubility Parameters, offer a strong starting point for solvent selection. For definitive data, the isothermal saturation method coupled with gravimetric analysis provides a reliable and accurate approach. The insights and methodologies presented herein empower researchers to bridge the existing data gap and facilitate the effective use and management of this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Physicochemical Characterization of 1,8-Dichloronaphthalene
This guide provides a comprehensive overview of 1,8-dichloronaphthalene, with a specific focus on its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of this compound, outlines detailed methodologies for its physical characterization, and provides insights into the scientific principles underpinning these experimental choices.
Introduction to this compound
This compound is a halogenated aromatic hydrocarbon belonging to the naphthalene family.[1] It is characterized by a naphthalene ring system substituted with two chlorine atoms at the 1 and 8 positions.[1] At room temperature, it exists as a colorless to pale yellow solid with a distinct aromatic odor.[1] This compound exhibits low solubility in water but is soluble in common organic solvents such as ethanol and ether.[1] Its molecular structure significantly influences its physical and chemical properties, making it a subject of interest in various industrial and research applications, including as an intermediate in chemical synthesis.[1] Understanding its thermal properties, such as melting and boiling points, is crucial for its handling, purification, and application in synthetic chemistry.
Core Physicochemical Properties
A precise understanding of a compound's physical properties is fundamental to its application and safety. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Melting Point | 89°C | [2][3] |
| Boiling Point | ~302.76°C (rough estimate) | [2] |
| Molecular Formula | C₁₀H₆Cl₂ | [1][4][5] |
| Molecular Weight | 197.06 g/mol | [4][5][6] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and ether | [1] |
| CAS Number | 2050-74-0 | [1][2][4][5] |
Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing insights into a compound's purity and identity.[7] For a halogenated aromatic compound like this compound, specific experimental considerations are necessary to ensure accuracy and safety.
Melting Point Determination: A Self-Validating Protocol
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[7] Impurities typically depress the melting point and broaden the melting range.[7]
Methodology:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is then packed with the sample to a depth of 2-3 mm.[8] Proper packing is crucial to ensure uniform heat transfer.[8]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Initial Rapid Determination: A preliminary, rapid heating is performed to estimate the approximate melting point. This provides a target range for the subsequent, more accurate measurements.
-
Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the estimated melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow, typically within 1-2°C.[7]
-
Mixed Melting Point Technique for Identity Confirmation: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the unknown sample is mixed with a known, pure sample of this compound. If there is no depression or broadening of the melting point, the unknown is confirmed to be this compound.[7]
Causality Behind Experimental Choices: The slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The use of a finely powdered sample in a tightly packed capillary ensures efficient and uniform heat transfer from the heating block to the sample.[8] The mixed melting point technique is a robust and simple method for confirming the identity of a compound, as the presence of an impurity (a different compound) will invariably alter the melting behavior.[7]
Boiling Point Determination: Considerations for Halogenated Aromatics
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For compounds like this compound with a high boiling point, an oil bath is typically used for heating to achieve the necessary temperatures safely and uniformly.[9]
Methodology:
-
Apparatus Setup: A small amount (a few milliliters) of this compound is placed in a small test tube or a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask or slightly below the level of the liquid in the test tube.[10] To prevent bumping and ensure smooth boiling, boiling chips can be added.[9]
-
Heating: The apparatus is heated in an oil bath. The temperature of the bath should be raised gradually.
-
Observation and Data Recording: The temperature is recorded when the liquid begins to boil and a steady stream of vapor is observed. For a pure compound, the temperature should remain constant throughout the distillation process.[10] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9]
-
Correction for Pressure (Optional but Recommended): If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary for a more accurate boiling point determination.[9]
Causality Behind Experimental Choices: The use of an oil bath provides a more uniform and controllable heating source compared to direct flame heating, which is crucial for high-boiling substances.[9] The placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[10] Boiling chips create nucleation sites for bubbles to form, preventing superheating of the liquid and subsequent violent bumping.[9]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the characterization of this compound's melting and boiling points.
Caption: Workflow for the determination of melting and boiling points of this compound.
Safety and Handling
This compound is harmful if swallowed and causes skin and eye irritation.[4][11] It is also very toxic to aquatic life with long-lasting effects.[11] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated fume hood.[11]
Conclusion
The melting and boiling points of this compound are critical physical constants that inform its purity, identity, and potential applications. The methodologies outlined in this guide provide a robust framework for the accurate and safe determination of these properties. By understanding the principles behind these experimental techniques, researchers can ensure the generation of reliable and reproducible data, which is paramount in scientific research and drug development.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. synchem.de [synchem.de]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tutorsglobe.com [tutorsglobe.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
1,8-Dichloronaphthalene spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1,8-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic compound belonging to the family of dichloronaphthalenes.[1] Its chemical structure, characterized by a naphthalene core with two chlorine atoms substituted at the peri positions, leads to unique steric and electronic properties that are of interest in synthetic chemistry, materials science, and environmental science.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.
This document moves beyond a simple recitation of data, offering insights into the principles behind the data, the causal logic for experimental choices, and standardized protocols for data acquisition.
Molecular Structure and Symmetry
The structure of this compound dictates the expected complexity of its spectra. The molecule possesses a C₂ᵥ symmetry axis bisecting the C4-C5 and C9-C10 bonds. This symmetry element renders pairs of protons and carbons chemically equivalent, which simplifies the resulting NMR spectra. A clear understanding of this symmetry is the foundational step in spectral interpretation.
Caption: Molecular Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
Proton (¹H) NMR Spectroscopy
Interpretation: Due to the molecule's symmetry, the six aromatic protons are expected to give rise to three distinct signals in the ¹H NMR spectrum.
-
H2 & H7: These protons are equivalent and are adjacent to a chlorine-bearing carbon and a protonated carbon. They are expected to appear as a doublet.
-
H3 & H6: These protons are also equivalent. Each is coupled to two neighboring protons (e.g., H3 is coupled to H2 and H4), and would likely appear as a triplet (or more accurately, a doublet of doublets).
-
H4 & H5: This pair of equivalent protons is adjacent to the ring fusion carbon and a protonated carbon. They are expected to appear as a doublet.
The electron-withdrawing nature of the chlorine atoms will deshield the protons, causing their signals to appear in the downfield region of the aromatic spectrum, typically between 7.0 and 8.5 ppm.
Carbon-13 (¹³C) NMR Spectroscopy
Interpretation: The ¹³C NMR spectrum is simplified by the same molecular symmetry. Of the ten carbon atoms, five unique signals are anticipated.
-
C1 & C8: These two equivalent carbons are directly bonded to chlorine. Their signals will be significantly downfield due to the anisotropic and inductive effects of the chlorine atoms.
-
C2 & C7: Equivalent carbons bonded to hydrogen.
-
C3 & C6: Equivalent carbons bonded to hydrogen.
-
C4 & C5: Equivalent carbons bonded to hydrogen.
-
C9 & C10: These are the two equivalent quaternary carbons at the ring junction. Quaternary carbons typically show signals of lower intensity.[4]
The aromatic carbons are expected to resonate in the 120-140 ppm range.[4]
Experimental Protocol for NMR Data Acquisition
The choice of solvent and instrument parameters is critical for obtaining high-quality NMR data.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the solid is fully dissolved.
-
Instrumentation: Utilize a Fourier-transform NMR spectrometer, operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A greater number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (ppm) | Assignment | Expected Multiplicity |
| ¹H NMR | ~ 7.8 - 8.2 | H2, H7 | Doublet (d) |
| ~ 7.3 - 7.6 | H3, H6 | Triplet (t) or dd | |
| ~ 7.6 - 7.9 | H4, H5 | Doublet (d) | |
| ¹³C NMR | ~ 130 - 135 | C1, C8 | Singlet |
| ~ 125 - 130 | C2, C7 | Singlet | |
| ~ 120 - 125 | C3, C6 | Singlet | |
| ~ 128 - 132 | C4, C5 | Singlet | |
| ~ 135 - 140 | C9, C10 | Singlet (low intensity) |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[6] It is an excellent tool for identifying the presence of specific bonds and confirming the overall class of compound.
Interpretation: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a substituted aromatic system.
-
Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aromatic C=C Stretch: Several sharp bands of varying intensity will appear in the 1600-1450 cm⁻¹ region, which are characteristic of the naphthalene ring system.
-
C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 850-550 cm⁻¹ region.
-
Out-of-Plane Bending (Fingerprint Region): The region below 900 cm⁻¹ will contain a complex pattern of bands related to C-H out-of-plane bending, which is highly characteristic of the substitution pattern on the aromatic ring.
Experimental Protocol for FT-IR Data Acquisition
For a solid sample like this compound, the KBr pellet method is a robust and common choice.[6]
Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry IR-grade potassium bromide (KBr) to remove any water, which shows a broad absorption in the IR spectrum.
-
In an agate mortar, grind a small amount (~1-2 mg) of this compound into a fine powder.
-
Add approximately 100-150 mg of the dry KBr and gently mix with the sample. Then, grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Expected IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp |
| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong, Sharp |
| 850 - 550 | C-Cl Stretch | Strong |
| < 900 | C-H Out-of-Plane Bend | Medium to Strong, Sharp |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues about its structure.[7] Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.[8]
Interpretation: The mass spectrum of this compound provides two definitive pieces of information.
-
Molecular Weight: The molecular ion peak (M⁺) will confirm the molecular weight of the compound.
-
Presence of Chlorine: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A compound with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion:
-
[M]⁺ peak: Contains two ³⁵Cl atoms.
-
[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺ peak: Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1.
-
The NIST Chemistry WebBook reports the following major peaks for this compound: m/z 196, 198, and 126.[9]
-
m/z 196: This corresponds to the molecular ion [C₁₀H₆³⁵Cl₂]⁺.
-
m/z 198: This is the [M+2]⁺ peak, corresponding to [C₁₀H₆³⁵Cl³⁷Cl]⁺. The presence of this peak with a significant intensity relative to the m/z 196 peak is strong evidence for the presence of two chlorine atoms.
-
m/z 126: This major fragment corresponds to the loss of two chlorine atoms, resulting in the [C₁₀H₆]⁺ ion (naphthalene radical cation). This fragmentation is common for halogenated aromatic compounds.
Caption: Plausible EI-MS Fragmentation Pathway for this compound.
Experimental Protocol for EI-MS Data Acquisition
Methodology:
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid on a direct insertion probe) into the high-vacuum source of the mass spectrometer. If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a dilute solution of the compound into the GC.
-
Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Experimental MS Data Summary
| m/z | Relative Intensity | Assignment |
| 196 | High | [M]⁺ ([C₁₀H₆³⁵Cl₂]⁺) |
| 198 | ~65% of 196 | [M+2]⁺ ([C₁₀H₆³⁵Cl³⁷Cl]⁺) |
| 200 | ~10% of 196 | [M+4]⁺ ([C₁₀H₆³⁷Cl₂]⁺) |
| 126 | High | [M - 2Cl]⁺ ([C₁₀H₆]⁺) |
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a logical approach to structure elucidation.
Caption: Integrated Workflow for Spectroscopic Structure Elucidation.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
The spectroscopic characterization of this compound is a clear example of applying fundamental analytical principles to confirm molecular structure. ¹H and ¹³C NMR reveal the molecule's symmetric carbon-hydrogen framework. IR spectroscopy confirms its identity as a chlorinated aromatic compound. Finally, mass spectrometry provides an exact molecular weight and a definitive chlorine count through its characteristic isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous identification of this compound, which is essential for any researcher in the chemical sciences.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,8-Dichloronaphthalene via a Double Sandmeyer Reaction
Abstract: This whitepaper provides a detailed technical guide for the synthesis of 1,8-dichloronaphthalene from 1,8-diaminonaphthalene. The core of this transformation relies on a tandem diazotization followed by a copper(I)-catalyzed Sandmeyer reaction. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and a discussion of the underlying chemical principles. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust understanding of this synthetic route.
Introduction and Strategic Overview
This compound is a valuable chemical intermediate in the synthesis of various industrial and pharmaceutical compounds.[1] Its utility stems from the specific placement of the two chlorine atoms on the naphthalene core, which provides a unique scaffold for further functionalization. The synthesis from the readily available 1,8-diaminonaphthalene is a classic yet powerful transformation in organic chemistry.[2][3]
The primary synthetic route involves the conversion of the two primary amino groups of 1,8-diaminonaphthalene into diazonium salt functionalities. These diazonium groups are then displaced by chlorine atoms using a copper(I) chloride catalyst in a process known as the Sandmeyer reaction.[4][5] This method is highly effective for introducing halides to an aromatic ring in positions that may not be accessible through direct electrophilic aromatic substitution.[6]
This guide will deconstruct this process, focusing on the causality behind each experimental step to provide a protocol that is not just a series of instructions, but a self-validating system grounded in established chemical principles.
The Sandmeyer Reaction: Mechanistic Underpinnings
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate.[7] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]
The key stages of the process are:
-
Diazotization: The aromatic primary amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt (Ar-N₂⁺). This step is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[8]
-
Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl) donates a single electron to the diazonium salt. This transfer initiates the decomposition of the diazonium group.[9]
-
Formation of an Aryl Radical: The intermediate formed in the SET step loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to generate an aryl radical.[5]
-
Halogen Transfer and Catalyst Regeneration: The aryl radical then abstracts a chlorine atom from a copper(II) species (formed in the initial SET step), yielding the final aryl chloride product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.[4]
The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the proposed radical mechanism.[5]
Logical Flow of the Double Sandmeyer Reaction
The synthesis of this compound requires this sequence to occur at both amino groups on the naphthalene ring. The workflow is a linear progression from the starting diamine to the final dichlorinated product.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]
- 3. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. orgosolver.com [orgosolver.com]
- 9. byjus.com [byjus.com]
The Environmental Persistence of 1,8-Dichloronaphthalene: A Technical Guide for Researchers
Abstract
1,8-Dichloronaphthalene (1,8-DCN) is a halogenated aromatic hydrocarbon characterized by its chemical stability and potential for environmental persistence. This technical guide provides an in-depth analysis of the environmental fate of 1,8-DCN, addressing researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific isomer, this guide synthesizes information from closely related polychlorinated naphthalenes (PCNs) to elucidate its probable environmental behavior. The document explores the key degradation pathways—biodegradation, photodegradation, and hydrolysis—and examines the bioaccumulation potential and ecotoxicological profile of 1,8-DCN. Furthermore, it details established analytical methodologies for the detection and quantification of chlorinated naphthalenes in environmental matrices. This guide is structured to provide a comprehensive understanding of the factors governing the environmental persistence of this compound, thereby informing risk assessment and bioremediation strategies.
Introduction: The Challenge of Chlorinated Naphthalenes
Polychlorinated naphthalenes (PCNs) are a class of synthetic organochlorine compounds that have seen historical use in various industrial applications, including as dielectrics, flame retardants, and wood preservatives.[1] Their chemical inertness and thermal stability, while advantageous for industrial purposes, contribute to their persistence in the environment, raising concerns about their potential long-term ecological impact. This compound (Figure 1), a specific congener of the dichloronaphthalene group, is a colorless to pale yellow solid with low water solubility and a tendency to partition into organic matrices. Its properties suggest a potential for bioaccumulation and long-range environmental transport. This guide will dissect the environmental persistence of 1,8-DCN by examining the primary mechanisms of its degradation, or lack thereof, in the environment.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound (C10H6Cl2).
Physicochemical Properties and Environmental Partitioning
The environmental fate of a chemical is largely dictated by its physicochemical properties. For 1,8-DCN, these properties suggest a strong affinity for solid and organic phases in the environment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂ | [2] |
| Molar Mass | 197.06 g/mol | [2] |
| Melting Point | 89°C | [2] |
| Boiling Point | 302.76°C (estimated) | [2] |
| Water Solubility | 1.60e-06 M | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.30 | [4] |
The low water solubility and high octanol-water partition coefficient (Log Kₒw) indicate that 1,8-DCN is hydrophobic and lipophilic.[3][4] Consequently, when released into the environment, it is expected to partition from the water column to sediment, soil organic matter, and the fatty tissues of organisms. This partitioning behavior is a critical factor in its persistence, as it reduces the availability of the compound for degradation in the aqueous phase and increases its potential for bioaccumulation.
Abiotic Degradation Pathways: Photodegradation and Hydrolysis
Abiotic degradation processes, including photodegradation and hydrolysis, can contribute to the transformation of organic pollutants in the environment.
Photodegradation
Chlorinated aromatic compounds can undergo photodegradation when exposed to sunlight, particularly in the UV range. While specific data for 1,8-DCN is limited, studies on monochloronaphthalenes and other PCNs indicate that photolysis can occur.[5][6][7] The primary mechanism is expected to be the reductive dechlorination, where a carbon-chlorine bond is cleaved upon absorption of light energy. This process is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH), which are naturally present in the environment.[5][6]
The photodegradation of monochloronaphthalenes has been shown to follow pseudo-first-order kinetics.[5][6] The rate of degradation can be influenced by environmental factors such as pH and the presence of other inorganic anions.[6] For 1,8-DCN, it is plausible that photodegradation in sunlit surface waters or on soil surfaces could be a relevant transformation process, leading to the formation of monochloronaphthalenes and ultimately naphthalene, which is more amenable to biodegradation. However, the extent and rate of this process for 1,8-DCN in natural environments remain to be experimentally determined.
Caption: Putative photodegradation pathway of this compound.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl chlorides like 1,8-DCN, the carbon-chlorine bond is significantly stronger than in alkyl chlorides due to the delocalization of the chlorine's lone pair electrons into the aromatic ring, giving the C-Cl bond partial double-bond character.[3] This increased bond strength makes aryl chlorides highly resistant to hydrolysis under typical environmental conditions of pH and temperature. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[3]
Biotic Degradation: The Role of Microorganisms
Biodegradation is a key process in the environmental attenuation of many organic pollutants. However, the presence of chlorine atoms on the naphthalene ring generally decreases the susceptibility of the molecule to microbial attack.
Bacterial Degradation
While no studies have specifically detailed the biodegradation of 1,8-DCN, extensive research on other chlorinated naphthalenes, such as 1-chloronaphthalene, 2-chloronaphthalene, and 1,4-dichloronaphthalene, provides a strong basis for a putative degradation pathway.[8][9] Bacteria capable of degrading naphthalene, often from the genus Pseudomonas, can co-metabolize chlorinated naphthalenes.[8] Cometabolism is the transformation of a compound by a microorganism that is unable to use the compound as a source of energy or essential elements.[10]
The initial step in the aerobic bacterial degradation of naphthalene and its chlorinated derivatives is typically catalyzed by a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol.[11][12] For 1,8-DCN, this initial attack would likely occur on the unsubstituted ring, leading to the formation of a dichlorinated cis-naphthalene dihydrodiol. Subsequent enzymatic reactions would involve dehydrogenation to form a dichlorinated dihydroxynaphthalene, followed by ring cleavage and further metabolism. It is important to note that the presence and position of the chlorine atoms can hinder these enzymatic processes, leading to slower degradation rates and the potential accumulation of chlorinated intermediates.[9]
Caption: Putative bacterial degradation pathway of this compound.
Fungal Degradation
White-rot fungi, such as Phlebia lindtneri, are known to degrade a wide range of organopollutants, including chlorinated naphthalenes, through the action of non-specific extracellular enzymes like lignin peroxidases and manganese peroxidases.[13] These fungi have demonstrated the ability to metabolize various organochlorine compounds.[1] It is plausible that white-rot fungi could also contribute to the degradation of 1,8-DCN in soil and other solid matrices, although specific studies are lacking.
Bioaccumulation and Ecotoxicity
The combination of persistence and lipophilicity raises concerns about the bioaccumulation of 1,8-DCN in aquatic and terrestrial organisms.
Bioaccumulation
Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. A key metric for assessing bioaccumulation potential from water is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state.[14]
Ecotoxicity
This compound is classified as toxic to aquatic life with long-lasting effects.[15] While specific quantitative ecotoxicity data, such as LC₅₀ (lethal concentration for 50% of a population) or EC₅₀ (effective concentration for 50% of a population), for 1,8-DCN are scarce in the public literature, the general toxicity of PCNs to aquatic organisms is well-documented.[4] Their toxic effects are often associated with their ability to act as aryl hydrocarbon receptor (AhR) agonists, similar to dioxins.[4] Given its persistence and bioaccumulative nature, even low environmental concentrations of 1,8-DCN could pose a long-term risk to sensitive aquatic species.
Analytical Methodologies for Environmental Monitoring
The accurate determination of 1,8-DCN and other PCNs in environmental samples is crucial for assessing contamination levels and understanding their environmental fate. The complexity of environmental matrices requires robust analytical methods with high sensitivity and selectivity.
Sample Preparation
Effective extraction and cleanup are critical steps in the analysis of PCNs from environmental samples.
-
Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) with organic solvents like hexane or dichloromethane, or solid-phase extraction (SPE) are commonly employed to isolate and concentrate PCNs.[2]
-
Solid Samples (Soil and Sediment): Soxhlet extraction is a widely used technique for extracting PCNs from solid samples.[2] Other methods include accelerated solvent extraction (ASE) and sonication.[2]
-
Cleanup: Due to the potential for co-extraction of other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), a cleanup step is essential. This is typically achieved using column chromatography with adsorbents such as activated alumina or silica gel.[2]
Instrumental Analysis
Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred analytical technique for the determination of PCNs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides good sensitivity and selectivity for identifying and quantifying individual PCN congeners.[15][16]
-
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS): Offers the highest level of sensitivity and selectivity, which is often necessary for detecting the very low concentrations of PCNs typically found in environmental samples.[16]
-
Isotope Dilution: The use of isotopically labeled internal standards is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency.[15]
Caption: General analytical workflow for the determination of 1,8-DCN.
Conclusion and Future Research Directions
This compound exhibits characteristics of a persistent organic pollutant, including low water solubility, high lipophilicity, and resistance to abiotic and biotic degradation. While direct experimental data on its environmental fate are limited, evidence from related chlorinated naphthalenes strongly suggests that it is likely to persist in the environment, bioaccumulate in organisms, and pose a long-term risk to aquatic ecosystems.
Future research should focus on obtaining direct experimental data for 1,8-DCN to validate the inferences made in this guide. Key research needs include:
-
Biodegradation Studies: Isolation and characterization of microbial strains capable of degrading 1,8-DCN, and elucidation of the specific metabolic pathways and degradation rates.
-
Photodegradation Experiments: Determination of the photodegradation quantum yield, half-life, and identification of photoproducts under environmentally relevant conditions.
-
Ecotoxicity Testing: Generation of acute and chronic toxicity data for a range of aquatic and terrestrial organisms to enable a more accurate environmental risk assessment.
-
Environmental Monitoring: Widespread monitoring of 1,8-DCN in various environmental compartments to understand its current levels of contamination and spatial distribution.
A more complete understanding of the environmental persistence of this compound will be instrumental in developing effective management strategies to mitigate its potential risks to environmental and human health.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. epa.gov [epa.gov]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. VEGA models - Toolbox Repository [repository.qsartoolbox.org]
- 5. Dataset on aquatic ecotoxicity predictions of 2697 chemicals, using three quantitative structure-activity relationship platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An automated framework for compiling and integrating chemical hazard data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ceur-ws.org [ceur-ws.org]
- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 9. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EPI Suite™ [episuite.dev]
- 14. in Silico Models – VEGA HUB [vegahub.eu]
- 15. epa.gov [epa.gov]
- 16. Scientific Tools and Models | SRC, Inc. [srcinc.com]
Health and safety information for 1,8-Dichloronaphthalene
An In-depth Technical Guide to the Health and Safety of 1,8-Dichloronaphthalene
Foreword: A Proactive Stance on Chemical Safety
In the landscape of innovative research and drug development, the introduction of novel or less-common chemical entities is a daily reality. This compound, a member of the polychlorinated naphthalene (PCN) family, represents such a compound—useful as a synthetic intermediate but accompanied by a health and safety profile that demands rigorous and informed handling protocols. This guide is crafted not as a mere checklist of precautions but as a foundational document to instill a deep, science-backed understanding of the risks and the rationale behind the safety measures. Our objective is to move beyond compliance and cultivate a culture of intrinsic safety, where every experimental choice is underpinned by a thorough risk assessment.
Physicochemical Profile: The Foundation of Risk Assessment
The behavior of a chemical in both laboratory and biological settings is dictated by its physical and chemical properties. For this compound, these characteristics signal a compound that is persistent and requires careful containment.
Its low water solubility and corresponding solubility in organic solvents suggest that it will readily partition into lipid-rich environments, a key consideration for both environmental bioaccumulation and biological absorption through the skin.[1] While its vapor pressure at room temperature is low, any operation involving heating will significantly increase the concentration of vapors, elevating the risk of inhalation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2050-74-0 | [2][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₆Cl₂ | [1][2][3][4][5][6][8][9][10] |
| Molecular Weight | 197.06 g/mol | [2][3][4][8][10] |
| Appearance | Colorless to pale yellow solid with a distinctive aromatic odor.[1] | |
| Melting Point | ~89 °C | [3][4] |
| Boiling Point | ~302.8 °C (estimated) | [3] |
| Water Solubility | Insoluble | [1][11] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and other organic solvents.[1] | |
| Vapor Pressure | 0.00248 mmHg at 25°C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 4.147 (calculated) |[4][10] |
Toxicological Landscape and Hazard Identification
The toxicological data for this compound specifically is limited. Therefore, a conservative approach, informed by the known hazards of the broader class of polychlorinated naphthalenes (PCNs), is scientifically prudent. PCNs are known for their environmental persistence and potential for liver toxicity.[12][13]
GHS Hazard Classification
Globally Harmonized System (GHS) classifications provided by suppliers indicate significant hazards that must be addressed through stringent control measures.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2][14]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
-
Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long-lasting effects.[2][14]
The high LogP value suggests a propensity for bioaccumulation, reinforcing the concern for its long-term environmental impact.[4][10] The biological half-life of dichloronaphthalene isomers can be influenced by the position of the chlorine atoms, affecting their distribution and retention in tissues like adipose tissue.[12]
Workflow: From Exposure to Potential Toxicity
Understanding the potential pathway from exposure to adverse effect is critical for designing effective safety protocols. The following diagram illustrates this logical flow.
Caption: Logical workflow from potential exposure routes to adverse health outcomes.
Exposure Control: A Multi-Layered Defense
In the absence of specific Occupational Exposure Limits (OELs) for this compound from bodies like OSHA or ACGIH, the guiding principle must be ALARA (As Low As Reasonably Achievable).[13][15] This is achieved by implementing a hierarchy of controls, where engineering solutions and procedural protocols are prioritized over reliance on personal protective equipment.
The Hierarchy of Controls
This model prioritizes the most effective and reliable control measures.
Caption: The hierarchy of controls for mitigating chemical exposure.
-
Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All manipulations of this compound solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[16]
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.
-
-
Administrative Controls (Procedural Safeguards):
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[14][17] Wash hands thoroughly after handling the material.[14][17]
-
-
Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering and administrative controls but serves as the final essential barrier.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Chemical safety goggles and/or a full-face shield.[14] | Protects against splashes that can cause serious, irreversible eye damage.[17] |
| Hand Protection | Nitrile or other chemically resistant gloves.[17] Check manufacturer's data for breakthrough times. | Prevents skin contact, which can cause irritation and potential systemic absorption.[2] |
| Body Protection | A buttoned lab coat and, when handling larger quantities, a chemically resistant apron.[17] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when used within a certified fume hood. For spill cleanup or situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges and particulate filters should be considered. | Prevents inhalation of irritating or harmful dusts and vapors.[17] |
Protocols for Safe Laboratory Operations
Trustworthiness in safety is achieved through self-validating protocols that are clear, concise, and grounded in the chemical's properties.
Protocol 4.1: Weighing and Solution Preparation
-
Pre-Operation Check: Verify that the chemical fume hood is operational and the sash is at the appropriate working height. Don all PPE as specified in Table 2.
-
Containment: Place an analytical balance inside the fume hood. Use a disposable weigh boat or glass container to prevent contamination of the balance.
-
Aliquotting: Carefully transfer the solid this compound using a dedicated spatula, minimizing the generation of dust.
-
Dissolution: Add the weighed solid to the solvent in a flask within the fume hood. Cap the vessel immediately to contain vapors.
-
Cleanup: Wipe down the spatula and work surface with a solvent-dampened towel. Dispose of the weigh boat and towel as hazardous waste.
Protocol 4.2: Storage and Waste Management
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, ventilated cabinet away from incompatible materials like strong oxidizing agents.[17][18]
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, excess reagents) are to be considered hazardous waste.
-
Waste Disposal: Collect contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[14] Follow all institutional and local regulations for final disposal.
Emergency Response Protocols
Preparedness is a cornerstone of laboratory safety. The following protocols provide a clear course of action in the event of an emergency.
Protocol 5.1: Spill Response
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills outside a fume hood, evacuate the area and contact the institutional safety office.[16]
-
Containment (Small Spills in Fume Hood):
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[14]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Protocol 5.2: Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[14][17] Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Call a poison center or doctor for guidance immediately.[14][17]
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound|lookchem [lookchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 2050-74-0 [chemicalbook.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. Chemical Substances | Occupational Health and Safety Legislation [search-ohs-laws.alberta.ca]
- 16. merckmillipore.com [merckmillipore.com]
- 17. lgcstandards.com [lgcstandards.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 1,8-Dichloronaphthalene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-dichloronaphthalene, a unique halogenated aromatic hydrocarbon. We delve into the historical context of its discovery and the evolution of its synthesis, with a detailed examination of the seminal Sandmeyer reaction. The guide presents a thorough analysis of its distinct physicochemical properties, including spectroscopic data, and explores the underlying principles of its unique stereochemistry governed by significant peri-interactions. Furthermore, we explore the modern applications of this compound as a versatile building block in organic synthesis and its emerging role in the design and development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery, providing both foundational knowledge and practical insights into the utility of this fascinating molecule.
Introduction: The Enduring Intrigue of a Sterically Strained Naphthalene
This compound is a chlorinated aromatic hydrocarbon characterized by the presence of two chlorine atoms attached to the C1 and C8 positions of the naphthalene ring.[1] This seemingly simple molecule, however, presents a fascinating case study in steric hindrance and electronic interactions, which profoundly influence its chemical behavior and potential applications. The proximity of the two chlorine atoms in the peri-positions forces them into a spatially crowded environment, leading to significant intramolecular repulsion. This "peri-interaction" results in a distorted naphthalene skeleton, deviating from planarity, and imparts unique reactivity and spectroscopic signatures to the molecule.
Initially explored in the early 20th century as part of the broader investigation into naphthalene chemistry, this compound has transitioned from a compound of primarily academic interest to a valuable synthon in modern organic chemistry. Its utility as a chemical intermediate is well-established, and its rigid, well-defined geometry makes it an attractive scaffold for the design of novel ligands, materials, and, increasingly, bioactive molecules. This guide aims to provide a holistic understanding of this compound, from its historical roots to its contemporary applications, with a particular focus on the technical details relevant to laboratory synthesis and its potential in the field of drug discovery.
Discovery and Historical Synthesis: A Legacy of the Sandmeyer Reaction
The most historically significant and enduring method for the synthesis of this compound is the Sandmeyer reaction , a versatile and powerful tool for the conversion of aromatic amines into a wide array of functional groups.[4] This reaction, discovered by Traugott Sandmeyer in 1884, proceeds via the diazotization of a primary aromatic amine, followed by the copper-catalyzed displacement of the resulting diazonium group.[4]
The synthesis of this compound commences with the readily available precursor, 1,8-diaminonaphthalene. This diamine is, in turn, typically prepared by the reduction of 1,8-dinitronaphthalene.
The overall synthetic pathway can be visualized as a two-step process:
Figure 1: General synthetic scheme for this compound.
The core of the synthesis lies in the double Sandmeyer reaction performed on 1,8-diaminonaphthalene. The process involves the in situ formation of nitrous acid from sodium nitrite and a strong acid, which then reacts with the amino groups to form the bis(diazonium) salt. This unstable intermediate is then treated with a solution of copper(I) chloride in hydrochloric acid, which catalyzes the displacement of the diazonium groups by chloride ions, yielding this compound.
Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow solid with a characteristic aromatic odor.[5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆Cl₂ | [1] |
| Molecular Weight | 197.06 g/mol | [1] |
| CAS Number | 2050-74-0 | [1] |
| Appearance | Colorless to pale yellow solid | [5] |
| Melting Point | 88-90 °C | |
| Boiling Point | 297-298 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [5] |
Spectroscopic Data
The structural features of this compound are well-characterized by various spectroscopic techniques.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon framework of the molecule. Due to the symmetry of the molecule, fewer than ten signals are expected. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the steric compression arising from the peri-interaction.
-
Mass Spectrometry: The mass spectrum of this compound typically shows a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks). The molecular ion peak (M⁺) is observed at m/z 196, with other significant peaks corresponding to the loss of chlorine atoms.
The "Peri-Interaction": A Defining Structural Feature
The most distinguishing characteristic of 1,8-disubstituted naphthalenes, including this compound, is the steric and electronic interaction between the substituents at these positions, known as the peri-interaction . The rigid naphthalene backbone forces the chlorine atoms into close proximity, leading to significant van der Waals repulsion. This steric strain is accommodated by distortions in the naphthalene ring system, causing it to deviate from planarity.
This structural distortion has profound consequences for the molecule's reactivity and physical properties. The out-of-plane bending of the C-Cl bonds can influence the accessibility of the chlorine atoms for substitution reactions and alters the electronic properties of the aromatic system. Understanding the nature and consequences of the peri-interaction is crucial for predicting the chemical behavior of this compound and for designing molecules that leverage this unique structural feature.
Figure 2: The effect of peri-interaction on the planarity of the naphthalene ring.
Modern Synthetic Methodologies: A Detailed Protocol
While the Sandmeyer reaction remains a cornerstone for the synthesis of this compound, modern organic synthesis demands well-defined and reproducible protocols. The following section provides a detailed, step-by-step methodology for the synthesis of this compound from 1,8-diaminonaphthalene, based on established chemical principles.
Experimental Protocol: Synthesis of this compound via a Double Sandmeyer Reaction
Disclaimer: This protocol is intended for use by trained professionals in a well-equipped chemical laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.
Materials:
-
1,8-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
Procedure:
Step 1: Diazotization of 1,8-Diaminonaphthalene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 1,8-diaminonaphthalene in concentrated hydrochloric acid and water. The flask should be cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the diamine hydrochloride. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the unstable bis(diazonium) salt.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold bis(diazonium) salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (e.g., to 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane.
-
Combine the organic extracts and wash them sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Figure 3: Step-by-step workflow for the synthesis of this compound.
Applications in Research and Drug Development
While this compound has been historically used as a chemical intermediate in the synthesis of dyes and other materials, its rigid and pre-organized structure has garnered increasing interest in the field of drug discovery. The naphthalene scaffold is a common motif in many biologically active compounds, and the unique substitution pattern of this compound offers a distinct starting point for the synthesis of novel therapeutic agents.
A Scaffold for Bioactive Molecules
The 1,8-disubstituted naphthalene core can serve as a rigid scaffold to which various pharmacophoric groups can be attached in a well-defined spatial arrangement. This is particularly advantageous in structure-based drug design, where precise positioning of functional groups is critical for optimal interaction with a biological target.[6]
While specific examples of drugs derived directly from this compound are not abundant in the literature, the broader class of naphthalene derivatives has shown significant promise in various therapeutic areas:
-
Anticancer Agents: Naphthalene-based compounds have been investigated as anticancer agents, with some derivatives exhibiting potent activity against various cancer cell lines.[7][8] The planar aromatic system can intercalate into DNA, while appended functional groups can interact with other cellular targets.
-
Antiviral Agents: The naphthalene scaffold has been incorporated into molecules designed to inhibit viral replication.[6][9] For instance, certain naphthalene derivatives have shown activity against influenza A virus.[6]
-
Kinase Inhibitors: The rigid nature of the naphthalene ring system makes it an attractive core for the design of kinase inhibitors, which often bind to the ATP-binding pocket of the enzyme.[10][11]
Synthetic Utility in Medicinal Chemistry
The chlorine atoms of this compound can be displaced or transformed through various chemical reactions, allowing for the introduction of a wide range of functional groups. This reactivity makes it a versatile starting material for the synthesis of more complex molecules with potential biological activity. For example, nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions can be employed to replace the chlorine atoms with amines, ethers, or other carbon-based substituents, thereby enabling the exploration of a diverse chemical space.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound, a molecule with a rich history rooted in classical organic synthesis, continues to be a compound of significant interest. Its unique structural features, dominated by the peri-interaction, impart distinct chemical and physical properties that set it apart from other dichloronaphthalene isomers. The well-established Sandmeyer reaction provides a reliable route for its synthesis, and modern protocols allow for its efficient preparation in the laboratory. As a rigid scaffold and a versatile synthetic intermediate, this compound holds considerable potential for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of this intriguing molecule, with the aim of equipping researchers and drug development professionals with the knowledge to explore its full potential in their scientific endeavors.
References
- 1. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Journal of the Chemical Society, Transactions Home-Journal of the Chemical Society, Transactions was published from 1878 - 1925. [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Top 299 Journal of The Chemical Society, Transactions papers published in 1924 [scispace.com]
- 5. Journal of the Chemical Society. Transactions 1924-09: Vol 125 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 6. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purdue.edu [purdue.edu]
- 10. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 1,8-Dichloronaphthalene: Structure, Spectra, and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,8-Dichloronaphthalene is a peri-substituted polycyclic aromatic hydrocarbon whose unique stereoelectronic properties make it a molecule of significant interest in materials science and as a structural motif in medicinal chemistry. The steric strain induced by the two chlorine atoms in close proximity across the naphthalene bay region leads to significant distortions from planarity, profoundly influencing its chemical behavior. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering field-proven insights into its molecular structure, vibrational and electronic spectra, and chemical reactivity. By synthesizing data from established computational methodologies, this document serves as a vital resource for professionals seeking to understand and predict the properties of this and related strained aromatic systems.
Introduction: The Significance of Peri-Substitution
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a fundamental building block in a vast array of chemical compounds. Substitution at its peri positions (1,8 or 4,5) introduces significant intramolecular strain, as the substituents are forced into close spatial proximity. In this compound, this steric clash between the two chlorine atoms necessitates a distortion of the naphthalene scaffold, leading to a non-planar geometry.[1] This deviation from planarity has critical implications for the molecule's aromaticity, electronic properties, and reactivity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the nuanced structural and electronic consequences of this peri interaction.[2] Such computational approaches allow for a detailed examination of the molecule's optimized geometry, vibrational modes, and electronic transitions, providing insights that are often difficult to obtain through experimental methods alone. This guide will explore the theoretical framework for understanding this compound, leveraging established computational chemistry protocols to provide a robust model of its behavior.
Molecular Structure and Symmetry: A Tale of Two Chlorines
The defining structural feature of this compound is the steric repulsion between the chlorine atoms at the C1 and C8 positions. This interaction forces the naphthalene core to adopt a twisted conformation to alleviate the strain. The molecule belongs to the C2v point group, possessing a C2 rotational axis and two vertical mirror planes.[1]
Computational Approach to Geometry Optimization
To accurately model the geometry of this compound, quantum mechanical calculations are essential. A widely accepted and powerful method for this purpose is Density Functional Theory (DFT). Specifically, calculations have been performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for providing a good balance between accuracy and computational cost for organic molecules.[3][4][5][6]
Experimental Protocol: DFT Geometry Optimization
-
Input Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Computational Method Selection:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p) (This triple-zeta basis set includes diffuse functions (++) for accurately describing anions and p and d polarization functions for non-hydrogen and hydrogen atoms, respectively).
-
-
Calculation Type: Geometry Optimization. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).
-
Execution: The calculation is performed using a computational chemistry software package (e.g., Gaussian, ORCA, etc.). For a molecule of this size, such a calculation can take approximately 1.5 hours on a dual-processor system.[3][4][5][6]
-
Verification: A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Key Geometric Parameters
The geometry optimization reveals significant out-of-plane distortions. The chlorine atoms are pushed apart, and the naphthalene rings are twisted relative to each other. The resulting bond lengths and angles deviate from those of planar naphthalene.
| Parameter | Description | Expected Outcome from DFT calculations |
| C-C Bond Lengths | The bond lengths within the aromatic rings. | Alternation of bond lengths, indicating some loss of aromaticity due to strain. |
| C-Cl Bond Lengths | The distance between the carbon and chlorine atoms. | Standard C-Cl bond lengths for chlorinated aromatic compounds. |
| Dihedral Angles | Angles defining the twist of the naphthalene core. | Significant deviation from 0° or 180°, quantifying the non-planarity of the molecule. |
| Cl-C1-C8-Cl Dihedral Angle | The angle between the two chlorine atoms relative to the C1-C8 axis. | A large value indicating the significant out-of-plane displacement of the chlorine atoms to minimize steric repulsion. |
The precise values for these parameters are obtainable from the output of the B3LYP/6-311++G(d,p) geometry optimization calculation.
Caption: Workflow for theoretical structural and vibrational analysis.
Vibrational Spectroscopy: The Fingerprint of a Strained Molecule
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Theoretical frequency calculations are crucial for assigning the experimentally observed spectral bands to specific molecular motions.
Theoretical Vibrational Frequencies
Following the geometry optimization, a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities.[3][4][5][6] It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental data, accounting for anharmonicity and basis set imperfections.
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |
| C-H Stretching | Stretching vibrations of the aromatic C-H bonds. | 3000 - 3100 |
| C=C Aromatic Stretching | In-plane stretching of the carbon-carbon bonds in the naphthalene rings. | 1400 - 1600 |
| C-Cl Stretching | Stretching vibrations of the carbon-chlorine bonds. | 600 - 800 |
| Out-of-Plane Bending (Twisting) | Low-frequency modes corresponding to the twisting of the naphthalene skeleton. | < 400 |
Electronic Properties and Spectra
The electronic structure of this compound dictates its reactivity and optical properties. Key insights can be gained by analyzing its frontier molecular orbitals (HOMO and LUMO) and by simulating its electronic absorption spectrum using Time-Dependent DFT (TD-DFT).
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system, while the LUMO will be a corresponding π*-antibonding orbital. The steric strain and non-planarity can influence the energies of these orbitals compared to unsubstituted naphthalene.
Simulating the UV-Vis Spectrum with TD-DFT
TD-DFT is a powerful method for calculating the energies and oscillator strengths of electronic transitions, effectively simulating the UV-Vis absorption spectrum.
Experimental Protocol: TD-DFT Calculation
-
Optimized Geometry: Use the optimized geometry from the B3LYP/6-311++G(d,p) calculation as the input.
-
Computational Method Selection:
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Functional/Basis Set: Same as the geometry optimization (e.g., B3LYP/6-311++G(d,p)) for consistency.
-
-
Calculation Parameters:
-
Number of States: Calculate a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.
-
Solvent Model (Optional): To compare with experimental solution-phase spectra, a solvent model like the Polarizable Continuum Model (PCM) can be included.
-
-
Execution and Analysis: The calculation yields vertical excitation energies (in eV or nm) and oscillator strengths for each transition. These can be plotted to generate a theoretical spectrum.
The primary electronic transitions in this compound are expected to be π → π* in nature, characteristic of aromatic systems. The non-planarity may lead to shifts in the absorption maxima and changes in transition probabilities compared to planar analogues.
Caption: Conceptual pathway for theoretical reactivity analysis.
Chemical Reactivity Insights
Theoretical calculations provide powerful tools for predicting the chemical reactivity of this compound.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the π-system of the rings will be electron-rich (negative potential), while the regions around the hydrogen atoms will be electron-poor (positive potential). The chlorine atoms, with their high electronegativity and lone pairs, present a complex potential surface.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity indices such as electronegativity, chemical hardness, and electrophilicity can be calculated. These descriptors provide a quantitative measure of the molecule's overall reactivity.
-
Local Reactivity (Fukui Functions): Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on an atom-by-atom basis, offering a more granular view of reactivity than the MEP alone.
Conclusion and Future Outlook
Theoretical studies, anchored by robust DFT and TD-DFT calculations, provide an indispensable framework for understanding the structure, properties, and reactivity of sterically strained molecules like this compound. The B3LYP/6-311++G(d,p) level of theory offers a reliable method for determining the molecule's distorted geometry and for interpreting its vibrational spectra.[3][4][5][6] Further analysis of the frontier molecular orbitals and simulated electronic spectra can guide the design of new materials and chemical entities based on this unique structural motif.
Future computational work could explore the dynamics of this molecule, the detailed mechanisms of its reactions, and its interactions with biological targets. As computational power continues to grow, more computationally demanding methods, such as coupled-cluster theory, could be employed to further refine our understanding of this fascinating molecule.
References
- 1. dl.iranchembook.ir [dl.iranchembook.ir]
- 2. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,8-Dichloronaphthalene: A Sterically Strained Intermediate for Advanced Synthesis
Abstract
1,8-Dichloronaphthalene is a unique organochlorine compound whose utility as a chemical intermediate is fundamentally dictated by the spatial proximity of its two chlorine atoms.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals, moving beyond a simple recitation of properties to explore the causal relationships between its structure, reactivity, and application. We will delve into its synthesis, the implications of its peri-substitution, its application in constructing advanced molecular architectures, and the necessary protocols for its safe handling.
Core Physicochemical & Structural Characteristics
This compound is a colorless to pale yellow solid with a distinct aromatic odor.[1] Its defining feature is the peri-substitution pattern, where the two chlorine atoms are attached to carbons 1 and 8 of the naphthalene ring.[1][2] This arrangement forces the chlorine atoms into close proximity (approximately 2.5 Å), a distance within the van der Waals radius of the atoms, leading to significant steric strain and electronic repulsion.[2][3] This inherent strain is the primary driver of its unique reactivity, distinguishing it from other dichloronaphthalene isomers. The molecule's rigidity prevents the substituents from moving apart, creating a pre-organized scaffold for further chemical transformations.[2][4]
Key Properties and Data
A summary of the essential physicochemical properties of this compound is presented below. This data is critical for designing reaction conditions, purification strategies, and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆Cl₂ | [1][5][6][7][8][9][10] |
| Molecular Weight | 197.06 g/mol | [5][9][10][11][12] |
| CAS Number | 2050-74-0 | [1][5][7][9][11] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 89 °C | [7][8][12] |
| Boiling Point | ~297-303 °C (estimates vary) | [7][8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[1] | [1][6] |
| LogP (Octanol/Water) | 4.14 - 4.30 | [8][11][12] |
| Density | ~1.3 g/cm³ | [7][8] |
Spectroscopic Signature
The identity and purity of this compound are typically confirmed using standard spectroscopic methods.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak (M⁺) at m/z 196 and an M+2 peak at m/z 198, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.[5][13]
-
¹³C Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5][6]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. Several pathways exist, often starting from other 1,8-disubstituted naphthalene precursors.[2][14] A common and effective laboratory-scale method involves a halogen exchange reaction from 1,8-dibromonaphthalene.
Synthesis Workflow: Halogen Exchange from 1,8-Dibromonaphthalene
This protocol leverages the higher reactivity of the bromo-substituents for displacement by chloro-substituents, often facilitated by a copper(I) catalyst.
Caption: Workflow for the synthesis of this compound via halogen exchange.
Detailed Experimental Protocol
Causality Note: This protocol is based on a reported method for a similar transformation.[8] The choice of pyridine serves as both a high-boiling solvent and a ligand to stabilize the copper catalyst. The inert atmosphere is critical to prevent oxidation of the Cu(I) species, which would render it inactive.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,8-dibromonaphthalene (1.0 eq), copper(I) chloride (2.2 eq), and pyridine.
-
Inerting: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing dilute hydrochloric acid. This step neutralizes the pyridine and dissolves copper salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtering and concentrating the solvent in vacuo, purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Reactivity & Mechanistic Considerations
The chemistry of this compound is dominated by the steric and electronic consequences of its peri-substituents. This strained arrangement makes it an ideal precursor for reactions where chelation or the formation of cyclic structures is desired.
The Peri-Interaction Effect
The close proximity of the two chlorine atoms creates a unique chemical environment. This leads to:
-
Steric Hindrance: The chlorine atoms can sterically block certain reaction trajectories.
-
Through-Space Electronic Interactions: The lone pairs of the chlorine atoms can interact, influencing the electronic properties of the naphthalene core.[3]
-
Facilitation of Cyclic Transition States: The fixed proximity of the reactive centers is highly advantageous for metal-catalyzed cross-coupling reactions, as it pre-organizes the substrate for chelation and subsequent reductive elimination steps.
Caption: The influence of peri-interactions on chemical reactivity.
Key Reactions
This compound serves as a robust starting material for creating a variety of 1,8-disubstituted naphthalenes, which are difficult to synthesize by direct substitution on the naphthalene core.
-
Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille couplings can be used to form C-C bonds. For example, highly constrained 1,8-diarylnaphthalenes, which have applications as photoluminescent sensors, have been synthesized from 1,8-dibromonaphthalene (a close analog) using Stille cross-coupling.[15] This demonstrates the feasibility of such transformations.
-
Nucleophilic Aromatic Substitution (SNAᵣ): While less reactive than activated systems, the chlorine atoms can be displaced by strong nucleophiles under forcing conditions to introduce heteroatoms (O, N, S).
-
Synthesis of Ligands: It can be a precursor to important chelating ligands like 1,8-bis(diphenylphosphino)naphthalene (dppn).[2]
Application Profile: Synthesis of Advanced Materials
The primary value of this compound is as a rigid scaffold for building complex molecules with tailored properties for materials science and drug development.
Case Study: Synthesis of 1,8-Diarylnaphthalenes for Photoluminescent Sensors
Building on established chemistry for the analogous dibromo compound, this compound can be used to create fluorescent sensors.[15] The rigid naphthalene backbone holds two aryl groups in a fixed, sterically crowded orientation, leading to unique photophysical properties.
Experimental Workflow: Stille Cross-Coupling
Causality Note: The choice of a palladium catalyst is standard for Stille couplings. A ligand like triphenylphosphine or a more specialized one may be required to facilitate the oxidative addition and reductive elimination steps. The reaction is run under inert conditions to protect the catalyst and organostannane reagent from degradation.
Caption: General workflow for the synthesis of 1,8-diarylnaphthalenes.
Safety, Handling, and Disposal
As with any halogenated aromatic compound, proper safety protocols are mandatory when working with this compound.
Hazard Identification
-
Irritation: Causes serious eye damage and skin irritation.[1][5][16]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][16]
Safe Handling Protocol
-
Engineering Controls: Always handle in a well-ventilated fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[16] Do not eat, drink, or smoke in the work area.[16] Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Keep away from incompatible materials.[16]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16] Avoid release to the environment.[16]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[16]
Caption: Mandatory safety workflow for this compound.
Conclusion
This compound is more than a simple dichlorinated aromatic; it is a specialized chemical intermediate whose value is derived directly from its sterically strained peri-substitution pattern. This structural feature pre-organizes the molecule for the synthesis of complex, rigid architectures like specialized ligands and advanced sensor materials that are otherwise challenging to access. For the discerning researcher in drug development or materials science, understanding the interplay between its structure and reactivity is key to unlocking its full potential as a powerful building block in multi-step synthesis.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 3. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 5. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. This compound|lookchem [lookchem.com]
- 9. synchem.de [synchem.de]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound [stenutz.eu]
- 13. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 14. This compound | 2050-74-0 [chemicalbook.com]
- 15. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to the Biodegradation Pathways of Dichloronaphthalenes
Executive Summary
Dichloronaphthalenes (DCNs), a subgroup of polychlorinated naphthalenes (PCNs), are persistent organic pollutants characterized by their hydrophobicity, thermal stability, and toxicity. Their presence in the environment, stemming from historical industrial applications, necessitates a thorough understanding of their fate and potential for bioremediation. This technical guide provides an in-depth exploration of the microbial degradation pathways of DCNs, designed for researchers, environmental scientists, and professionals in drug development who encounter chlorinated aromatic structures. We will dissect the known aerobic and putative anaerobic transformation mechanisms, spotlight the key microbial players and their enzymatic machinery, and provide field-proven experimental protocols to empower further research in this critical area. This document moves beyond a simple recitation of facts to explain the causality behind metabolic routes and experimental designs, grounding all claims in verifiable, authoritative sources.
Introduction: The Environmental Challenge of Dichloronaphthalenes
Dichloronaphthalenes consist of a naphthalene backbone adorned with two chlorine atoms. With 10 possible positional isomers, the environmental behavior and susceptibility to microbial attack of each DCN congener can vary significantly.[1][2] Like other PCNs, DCNs were used in applications such as wood preservatives, cable insulation, and as additives in oils and flame retardants.[3][4] Their chemical stability, which made them industrially valuable, also contributes to their environmental persistence and tendency to bioaccumulate. Understanding the pathways by which microorganisms break down these resilient compounds is paramount for developing effective bioremediation strategies and assessing their long-term environmental risk.
This guide will focus primarily on bacterial and fungal degradation mechanisms, as they represent the most promising avenues for biological detoxification. We will leverage the well-studied degradation of naphthalene as a foundational model to elucidate the more complex pathways of its chlorinated derivatives.
Aerobic Biodegradation Pathways: An Oxygen-Fueled Attack
Aerobic biodegradation is the most extensively studied route for DCN transformation. The process is typically initiated by powerful oxygenase enzymes that destabilize the aromatic rings, making them susceptible to cleavage and further metabolism.
The Central Role of Dioxygenases: Initiating the Degradation Cascade
The initial and rate-limiting step in the aerobic bacterial degradation of aromatic hydrocarbons is the incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by a class of enzymes known as ring-hydroxylating dioxygenases (RHDs).[5] For naphthalene and its derivatives, the key enzyme is Naphthalene 1,2-dioxygenase (NDO).[6][7] This multi-component enzyme system attacks the aromatic ring to form a cis-dihydrodiol, breaking the aromaticity and priming the molecule for downstream catabolism.[5]
The position of the chlorine atoms on the naphthalene ring profoundly influences the susceptibility to enzymatic attack and the subsequent metabolic route. The degradation of 1,4-dichloronaphthalene (1,4-DCN) by Pseudomonas species serves as the best-documented model for DCN biodegradation.[3][4]
A proposed aerobic degradation pathway for 1,4-DCN is detailed below:
Caption: Proposed aerobic biodegradation pathway of 1,4-Dichloronaphthalene by Pseudomonas sp.
Key Microbial Players and Their Strategies
Several genera of microorganisms have demonstrated the ability to degrade chlorinated aromatic compounds.
-
Pseudomonas : Species like Pseudomonas putida and Pseudomonas sp. HY are renowned for their metabolic versatility.[3] They possess the plasmid-encoded nah operon, which carries the genes for naphthalene degradation.[8] The degradation of 1,4-DCN by Pseudomonas sp. HY has been shown to yield metabolites such as dihydroxy-dichloro-naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid.[3][4][9] Notably, studies have indicated that the degradation of 1,4-DCN may not support bacterial growth, suggesting a co-metabolic process where the bacteria subsist on another primary carbon source while fortuitously transforming the DCN.[3]
-
Rhodococcus : This genus of Gram-positive bacteria is known for its robust enzymatic systems capable of degrading a wide array of hydrophobic pollutants. While some Rhodococcus strains degrade naphthalene via salicylate to the gentisate pathway, others use the catechol pathway.[10] Their ability to metabolize chlorinated benzenes and other aromatics suggests a strong potential for DCN degradation.[11][12]
-
Phlebia lindtneri : White-rot fungi, such as Phlebia lindtneri, employ a different enzymatic strategy. They utilize extracellular ligninolytic enzymes and intracellular cytochrome P450 monooxygenases to perform broad-specificity oxidation reactions.[13] This allows them to transform a wide range of organopollutants, including chlorinated naphthalenes.
Quantitative Analysis of DCN Degradation
The efficiency of DCN biodegradation is highly dependent on the microbial strain, the specific DCN isomer, and environmental conditions. The following table summarizes degradation data for 1,4-DCN by Pseudomonas sp. HY.
| Compound | Microorganism | Initial Conc. (mg/L) | Time (hours) | Degradation Efficiency (%) | Reference |
| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | 10 | 48 | 98% | [3][4] |
| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | 20 | 144 | 98% | [3][4] |
Anaerobic Biodegradation Pathways: A World Without Oxygen
Information on the anaerobic biodegradation of DCNs is scarce. However, by examining the anaerobic fate of naphthalene and other chlorinated aromatics, we can propose plausible pathways. Under anoxic conditions, microorganisms must employ alternative strategies to activate the stable aromatic ring without the use of oxygenases.
Putative Initial Activation Mechanisms
Two primary mechanisms are proposed for the initial attack on aromatic rings in the absence of oxygen: carboxylation and reductive dechlorination.
-
Carboxylation: Studies on sulfate-reducing bacteria have shown that the anaerobic degradation of naphthalene is initiated by a novel enzymatic carboxylation, adding a carboxyl group derived from bicarbonate to the naphthalene ring to form 2-naphthoic acid.[10][12][14][15][16] This "activation" step is followed by conversion to a coenzyme A (CoA) thioester, which can then undergo ring reduction and cleavage. It is highly probable that DCNs could be activated by a similar carboxylation mechanism.
-
Reductive Dechlorination: For many chlorinated compounds, anaerobic microbes can use the chlorinated molecule as an electron acceptor, removing a chlorine atom and replacing it with hydrogen.[5][6] This process, known as reductive dechlorination or dehalorespiration, detoxifies the compound and can make the aromatic ring more susceptible to subsequent attack. It is plausible that some anaerobic consortia could initially dechlorinate a DCN molecule to a monochloronaphthalene, which may then be more readily degraded.
A putative anaerobic pathway for DCNs, based on the naphthalene model, is presented below.
Caption: Putative anaerobic biodegradation pathway of Dichloronaphthalene via initial carboxylation.
Key Microbial Players
Anaerobic degradation is often carried out by complex microbial consortia. Sulfate-reducing bacteria (SRBs), such as certain species of Desulfotomaculum, have been implicated in the anaerobic degradation of naphthalene and other PAHs.[17] These organisms are key candidates for mediating the anaerobic transformation of DCNs in contaminated sediments and anoxic groundwater.
Genetic Regulation: The 'On/Off' Switch for Degradation
In many Pseudomonas species, the genes encoding the enzymes for naphthalene degradation are clustered in operons on large catabolic plasmids, such as the NAH7 plasmid.[8][11][18] The expression of these operons is tightly controlled.
-
The nah and sal Operons: The degradation pathway is typically split into two operons: the "upper" pathway (nah operon), which converts naphthalene to salicylate, and the "lower" pathway (sal operon), which metabolizes salicylate into intermediates of central metabolism.[5][8]
-
The NahR Regulator: The expression of both operons is positively regulated by the NahR protein, a transcriptional activator belonging to the LysR family.[19][20] The NahR protein is constitutively expressed at low levels.[8]
-
Induction by Salicylate: The key inducer molecule that activates the NahR protein is salicylate .[8] When salicylate binds to NahR, the complex binds to the promoter regions of the nah and sal operons, activating their transcription. Naphthalene itself is not the inducer. This regulatory logic is efficient: the cell only produces the full suite of degradation enzymes when the central intermediate, salicylate, is present.
For dichloronaphthalenes, it is likely that their degradation proceeds through a chlorinated salicylate intermediate (e.g., 3,6-dichlorosalicylic acid).[3][4] A critical, yet not fully resolved, question is whether these chlorinated salicylates can act as effective inducers for the NahR protein. If they cannot, the degradation of DCNs would likely be a purely co-metabolic process, reliant on the presence of naphthalene or salicylate from other sources to induce the required enzymatic machinery.
Methodologies and Protocols for Studying DCN Biodegradation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following section provides detailed, field-proven methodologies for investigating DCN biodegradation.
Experimental Workflow Overview
A logical workflow is crucial for systematically studying the microbial degradation of DCNs. The process involves isolating potential degraders, quantifying their degradation capacity, and identifying the metabolic byproducts.
Caption: A generalized workflow for studying the microbial degradation of chlorinated naphthalenes.
Protocol 1: Enrichment and Isolation of DCN-Degrading Bacteria
Rationale: This protocol is designed to selectively enrich and isolate microorganisms from a contaminated environmental sample that are capable of utilizing DCN as a carbon source. By repeatedly transferring the culture to fresh medium where DCN is the sole or primary growth substrate, we select for a community dominated by potential degraders.[8]
Materials:
-
Environmental sample (e.g., 1 g of contaminated soil, 1 mL of industrial wastewater).
-
Basal Salt Medium (BSM), sterilized. (See composition in ref[3]).
-
Dichloronaphthalene isomer of interest (analytical grade).
-
Volatile solvent (e.g., acetone or hexane, HPLC grade).
-
Sterile 250 mL Erlenmeyer flasks with breathable closures.
-
Incubator shaker.
-
BSM agar plates.
Procedure:
-
Prepare Enrichment Medium: In a sterile 250 mL flask, add 100 mL of BSM. Add the DCN to a final concentration of 10-50 mg/L. A stock solution of DCN in a volatile solvent can be used; add the required volume to an empty sterile flask and allow the solvent to evaporate completely before adding the sterile BSM.
-
Inoculation: Add 1 g of soil or 1 mL of water from the contaminated site to the flask.
-
Incubation: Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-14 days. This ensures aeration and contact between the microbes and the substrate.
-
Sub-culturing: After the initial incubation, transfer 10 mL of the culture to a new flask containing 90 mL of fresh enrichment medium. Incubate under the same conditions. Repeat this transfer at least three times to enrich for the desired bacterial population.
-
Isolation of Pure Cultures: After the final enrichment, prepare serial dilutions of the culture in sterile phosphate buffer.
-
Spread 100 µL of each dilution onto BSM agar plates. The plates should be pre-coated with a thin layer of DCN by spreading a solution of DCN in a volatile solvent and allowing the solvent to evaporate.[8]
-
Incubate the plates at 30°C until distinct colonies appear.
-
Isolate individual colonies and re-streak them on fresh DCN-coated BSM agar plates to ensure purity.
Protocol 2: Biodegradation Assay in Liquid Culture
Rationale: This protocol quantifies the degradation of a specific DCN isomer by an isolated pure culture over time. It includes essential controls to account for non-biological (abiotic) loss of the compound and loss due to sorption to the bacterial cells.
Materials:
-
Isolated bacterial strain.
-
Basal Salt Medium (BSM).
-
DCN stock solution.
-
Sterile culture flasks or vials.
-
Incubator shaker.
-
Spectrophotometer (for OD600 measurement).
-
Organic solvent for extraction (e.g., n-hexane or dichloromethane).
Procedure:
-
Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min), wash them with sterile phosphate buffer to remove residual medium, and resuspend the pellet in BSM to a desired optical density (e.g., OD600 of 1.0).[8]
-
Experimental Setup: Prepare triplicate sets of flasks for each condition:
-
Live Culture: 50 mL BSM + DCN (target concentration, e.g., 10 mg/L) + Inoculum.
-
Killed-Cell Control: 50 mL BSM + DCN + Autoclaved Inoculum. (This assesses biosorption).
-
Sterile Control: 50 mL BSM + DCN (no inoculum). (This assesses abiotic losses like volatilization).
-
-
Incubation: Incubate all flasks at 30°C with shaking (150 rpm).
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot (e.g., 1 mL) from each flask for analysis.
-
Sample Processing: For each sample, measure the OD600 to monitor bacterial growth. Then, extract the entire aliquot with an equal volume of an appropriate organic solvent (e.g., n-hexane). Vortex vigorously and centrifuge to separate the phases.
-
Analysis: Analyze the organic extract by GC-MS to quantify the remaining concentration of the parent DCN compound.
Protocol 3: Metabolite Extraction and Identification by GC-MS
Rationale: Identifying the intermediate products of degradation is crucial for elucidating the metabolic pathway. Many metabolites, such as hydroxylated or carboxylated intermediates, are more polar than the parent DCN and may require a derivatization step to make them volatile enough for GC-MS analysis. Silylation is a common and effective derivatization technique.[3][8]
Materials:
-
Culture samples from the biodegradation assay.
-
Extraction solvent (e.g., ethyl acetate).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18), optional.
-
Nitrogen evaporator.
-
Derivatization reagents: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
GC-MS system.
Procedure:
-
Sample Collection: At a time point where significant degradation has occurred but before complete disappearance of the parent compound (e.g., 24 or 48 hours), collect a larger volume of culture supernatant (e.g., 50 mL) after centrifuging to remove bacterial cells.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Acidify the supernatant to pH ~2 with HCl to protonate acidic metabolites. Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic extracts.
-
Solid Phase Extraction (SPE): Alternatively, pass the acidified supernatant through a conditioned C18 SPE cartridge. Wash the cartridge with water and then elute the metabolites with methanol or acetonitrile.[3]
-
-
Concentration: Dry the pooled organic extract over anhydrous sodium sulfate and concentrate it to a small volume (e.g., ~200 µL) under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Transfer the concentrated extract to a GC vial insert and evaporate to complete dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70°C for 1 hour to allow the derivatization reaction to complete. This step replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[4]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature program appropriate for separating the expected metabolites (e.g., initial at 100°C, ramp to 270°C).[3]
-
Acquire mass spectra in full scan mode.
-
-
Identification: Compare the obtained mass spectra of unknown peaks with spectral libraries (e.g., NIST/Wiley) and with the spectra of derivatized authentic standards if available. The fragmentation patterns of TMS derivatives are often characteristic and aid in structural elucidation.
Conclusion and Future Directions
The biodegradation of dichloronaphthalenes is a complex process mediated by a diverse array of microorganisms employing sophisticated enzymatic machinery. Aerobic pathways, initiated by powerful dioxygenases in bacteria like Pseudomonas, are relatively well-understood, particularly for the 1,4-DCN isomer, leading to ring cleavage and eventual mineralization. In contrast, anaerobic pathways remain largely speculative but likely proceed via initial ring activation through carboxylation, mirroring the established pathway for naphthalene.
Significant knowledge gaps remain, particularly concerning the comparative degradation of different DCN isomers and the specific regulatory responses of catabolic genes to chlorinated substrates. Future research should focus on:
-
Isomer-Specific Studies: Conducting comparative degradation assays with all 10 DCN isomers to build a comprehensive picture of structure-degradability relationships.
-
Anaerobic Investigations: Enriching and isolating anaerobic DCN-degrading consortia and pure cultures to confirm the initial activation steps (carboxylation vs. reductive dechlorination) and elucidate the full pathway.
-
Molecular and Genetic Analysis: Utilizing transcriptomics and proteomics to understand how the presence of DCNs regulates the expression of degradation pathways and to identify novel enzymes involved in their transformation.
By addressing these questions, the scientific community can enhance our fundamental understanding of microbial catabolism and develop more effective, targeted bioremediation strategies for sites contaminated with these persistent pollutants.
References
- 1. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]
- 2. Solved Draw all of the isomers of dichloronaphthalene and | Chegg.com [chegg.com]
- 3. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 6. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. Transcriptional control of the nah and sal hydrocarbon-degradation operons by the nahR gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the traD Operon of Naphthalene-Catabolic Plasmid NAH7: a Host-Range Modifier in Conjugative Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Carboxylation as an initial reaction in the anaerobic metabolism of naphthalene and phenanthrene by sulfidogenic consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the traD operon of naphthalene-catabolic plasmid NAH7: a host-range modifier in conjugative transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In vivo interactions of the NahR transcriptional activator with its target sequences. Inducer-mediated changes resulting in transcription activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,8-Dichloronaphthalene: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,8-dichloronaphthalene, a key intermediate in the development of advanced materials and pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. We will explore the predominant synthetic strategies, emphasizing the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of this compound
This compound is a halogenated aromatic hydrocarbon characterized by a naphthalene backbone with chlorine atoms substituted at the 1 and 8 positions.[1] This peri-substitution imparts unique steric and electronic properties to the molecule, making it a valuable precursor in organic synthesis. It appears as a colorless to pale yellow solid and is soluble in many organic solvents.[1] The primary applications of this compound lie in its use as a building block for more complex molecules, including dyes, pigments, and specialized polymers. In the pharmaceutical industry, it serves as a scaffold for the synthesis of novel therapeutic agents.
This guide will focus on the most reliable and widely employed synthetic routes to this compound, providing detailed, step-by-step protocols, comparative data, and the scientific rationale behind each method.
Physicochemical Properties and Analytical Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, purification, and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₂ | [2] |
| Molecular Weight | 197.06 g/mol | [2] |
| CAS Number | 2050-74-0 | [2] |
| Appearance | Colorless to pale yellow solid | [1] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | ~303 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Analytical Characterization:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthalene core.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the chlorinated and non-chlorinated carbon atoms of the naphthalene ring. A predicted spectrum is available for reference.[3][4]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% of M⁺, and M+4 peak at ~10% of M⁺). Key fragmentation peaks would correspond to the loss of chlorine atoms.[2]
Synthetic Pathways to this compound
There are several synthetic routes to obtain this compound. The most prominent and reliable method involves a double Sandmeyer reaction starting from 1,8-diaminonaphthalene. An alternative, though often less direct, route begins with 1,8-dinitronaphthalene. Direct chlorination of naphthalene is generally not a preferred method due to challenges in achieving the desired regioselectivity.
I. Primary Synthetic Route: The Double Sandmeyer Reaction of 1,8-Diaminonaphthalene
This is the most widely accepted and versatile method for the synthesis of this compound. The reaction proceeds in two key stages: the diazotization of 1,8-diaminonaphthalene to form the corresponding bis(diazonium) salt, followed by a copper(I) chloride-catalyzed chloro-de-diazoniation.
Reaction Scheme:
References
Topic: Advanced Purification Techniques for 1,8-Dichloronaphthalene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Dichloronaphthalene is a peri-substituted naphthalene derivative whose unique steric and electronic properties make it a valuable intermediate in the synthesis of specialized dyes, agrochemicals, and complex molecular architectures. The presence of impurities, particularly other dichloronaphthalene isomers which often possess similar physical properties, can significantly impede downstream applications.[1][2][3] This guide provides a comprehensive overview of robust, field-proven protocols for the purification of this compound, emphasizing the rationale behind methodological choices to empower researchers to achieve high purity standards. We will cover recrystallization, column chromatography, and vacuum distillation, along with analytical methods for purity validation.
Foundational Physicochemical Properties
A successful purification strategy is fundamentally grounded in the physicochemical properties of the target compound. This compound is a colorless to pale yellow solid at room temperature.[4] Its key properties dictate the appropriate selection of purification techniques. For instance, its defined melting point and thermal stability make it an excellent candidate for both recrystallization and vacuum distillation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂ | PubChem[5], NIST[6] |
| Molecular Weight | 197.06 g/mol | PubChem[5], NIST[6] |
| Appearance | Colorless to pale yellow solid | CymitQuimica[4] |
| Melting Point | ~89 °C | LookChem[7], Stenutz[8] |
| Boiling Point | ~297 - 303 °C (at 760 mmHg) | LookChem[7], ChemBK[9] |
| Solubility | Insoluble in water; Soluble in ethanol, ether. | CymitQuimica[4] |
| LogP (Octanol/Water) | ~4.1 - 4.2 | LookChem[7], Cheméo[10] |
The high LogP value indicates significant non-polar character, which is a critical consideration for selecting chromatographic eluents.[7][10] The primary challenge in purification often lies in the removal of other dichloronaphthalene isomers, which can have very similar polarities and close boiling points, making separation difficult.[1]
Strategic Purification Workflow
Achieving analytical-grade purity often requires a multi-step approach. The choice of technique depends on the nature and quantity of the impurities present. A general workflow is proposed below, starting with the most common bulk purification method and proceeding to more refined techniques if required.
Caption: High-level decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is the primary and most efficient technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.
Expertise & Causality:
-
Solvent Choice: Based on its known solubility, ethanol is an excellent starting point.[4] For non-polar impurities, a mixed solvent system like Hexane/Ethyl Acetate can be effective.[11] We will detail a solvent screening process, as the optimal solvent can vary depending on the specific impurity profile.
-
Cooling Rate: Slow, undisturbed cooling is critical. Rapid cooling traps impurities within the crystal lattice and leads to the formation of small, impure crystals. Slow cooling allows for the selective deposition of the target molecule, forming larger, purer crystals.
Methodology:
Part A: Solvent Screening (Microscale)
-
Place ~20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane) dropwise while heating and agitating.
-
Identify a solvent that dissolves the compound when hot but shows poor solubility when cooled in an ice bath. This is your ideal recrystallization solvent.
Part B: Bulk Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. Rationale: Using excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Rationale: This step prevents insoluble matter from being incorporated into the final crystals.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: Using cold solvent prevents the purified product from redissolving while washing away soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.
Protocol 2: Silica Gel Column Chromatography for Isomer Separation
When recrystallization fails to remove impurities with similar solubility, such as other dichloronaphthalene isomers, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
Expertise & Causality:
-
Stationary Phase: Silica gel is a polar adsorbent.
-
Mobile Phase (Eluent): this compound is highly non-polar (LogP ~4.2).[7][10] Therefore, a non-polar eluent system is required. Pure hexane is a good starting point. The polarity can be slightly increased by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane to modulate the retention time.
-
Separation Principle: Compounds with lower polarity will have a weaker affinity for the polar silica gel and will elute faster with the non-polar solvent. More polar impurities will be retained on the column for longer.
Caption: Step-by-step workflow for purification by column chromatography.
Methodology:
-
Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack a glass column.
-
Sample Loading: Dissolve the impure this compound in a minimal volume of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue, then pre-adsorb onto a small amount of silica). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with hexane, collecting fractions. Monitor the separation using Thin-Layer Chromatography (TLC).
-
Analysis & Collection: The this compound, being non-polar, should elute relatively quickly. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Purity Assessment: A Self-Validating System
No purification is complete without rigorous validation of the final product's purity and identity.
Trustworthiness: Each analytical step provides a check on the success of the purification. A sharp melting point corroborates the single peak observed in a chromatogram, providing a self-validating system.
Table 2: Analytical Methods for Purity Verification
| Method | Principle & Expected Result for Pure Sample |
| Melting Point Analysis | A pure crystalline solid has a sharp melting point range (typically < 1 °C). The observed melting point should be close to the literature value of ~89 °C. A broad or depressed melting point indicates the presence of impurities. |
| Gas Chromatography (GC) | Separates volatile compounds. A pure sample will show a single, sharp peak at a characteristic retention time. The NIST WebBook confirms the availability of GC data for this compound.[6] |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase (RP) HPLC method can effectively analyze purity.[12] A pure sample will yield a single peak. The method is scalable for preparative separation if needed.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation. The ¹H and ¹³C NMR spectra should match the expected chemical shifts and splitting patterns for the this compound structure, with no signals corresponding to impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of C₁₀H₆Cl₂ (m/z ≈ 196), along with the characteristic isotopic pattern for two chlorine atoms.[5][6] |
References
- 1. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 2. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound [stenutz.eu]
- 9. chembk.com [chembk.com]
- 10. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analytical Detection of 1,8-Dichloronaphthalene
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of 1,8-Dichloronaphthalene (1,8-DCN). This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, ensuring a robust and reliable analytical outcome.
Introduction: The Analytical Challenge of this compound
This compound is one of ten possible positional isomers of dichloronaphthalene.[1] These compounds are part of the larger group of polychlorinated naphthalenes (PCNs), which are recognized as persistent organic pollutants (POPs) with toxicological properties similar to dioxins. Due to their environmental persistence and potential health risks, sensitive and selective analytical methods are crucial for their monitoring in various matrices.
The primary analytical challenge in the determination of 1,8-DCN lies in its separation from the other nine dichloronaphthalene isomers, which often exhibit very similar physicochemical properties, leading to co-elution in conventional chromatographic systems.[2] This guide will address this challenge by presenting methodologies designed to achieve the necessary selectivity and sensitivity.
Overall Analytical Workflow
A successful analysis of 1,8-DCN from any sample matrix follows a logical progression of steps, each critical for the accuracy and reliability of the final result. The workflow is designed to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and then perform instrumental analysis for identification and quantification.
Caption: A streamlined workflow for the analysis of this compound.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract 1,8-DCN from the sample matrix efficiently and cleanly. The choice of method depends on the matrix type. For all methods, it is crucial to use high-purity solvents and meticulously cleaned glassware to avoid contamination.
Solid-Phase Extraction (SPE) for Water Samples
Solid-Phase Extraction is a preferred method for aqueous samples due to its efficiency, lower solvent consumption compared to liquid-liquid extraction, and potential for automation.[3] The principle relies on the partitioning of the analyte between the liquid sample and a solid sorbent.
Protocol: SPE of this compound from Water
-
Cartridge Selection: A C18 (octadecylsilane) SPE cartridge is recommended due to the nonpolar nature of 1,8-DCN. The hydrophobic interactions between the analyte and the C18 stationary phase allow for effective retention from the aqueous matrix.
-
Cartridge Conditioning:
-
Condition the C18 cartridge with 10 mL of methanol. This step wets the stationary phase and activates it for optimal interaction with the analyte.
-
Equilibrate the cartridge with 10 mL of deionized water. This prepares the cartridge for the aqueous sample.[3]
-
-
Sample Loading:
-
Acidify the water sample (typically 1 liter) to a pH < 2 with sulfuric acid. This helps to minimize the ionization of any potential interferents and improves the recovery of nonpolar compounds.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min. A steady flow rate is important for consistent recovery.
-
-
Cartridge Washing:
-
Wash the cartridge with a small volume of deionized water to remove any remaining water-soluble impurities.
-
Dry the cartridge thoroughly by passing nitrogen gas through it for at least 15 minutes. Residual water can interfere with the subsequent elution and chromatographic analysis.
-
-
Elution:
-
Elute the trapped 1,8-DCN from the cartridge with a nonpolar organic solvent. Dichloromethane is a common and effective choice.[3] Use a small volume (e.g., 2 x 5 mL) to ensure a concentrated extract.
-
-
Concentration and Solvent Exchange:
-
The eluate is typically concentrated to a final volume of 1 mL using a gentle stream of nitrogen.
-
If the subsequent analysis is by GC-ECD, the solvent may need to be exchanged to hexane.
-
Expected Performance: While specific recovery data for 1,8-DCN is not widely published, methods validated for similar organochlorine pesticides using C18 SPE cartridges have demonstrated recoveries in the range of 70-130%.[4]
Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples
For solid matrices such as soil and sediment, Liquid-Liquid Extraction is a robust technique to separate 1,8-DCN from the complex sample matrix.
Protocol: LLE of this compound from Soil/Sediment
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample to ensure representativeness.
-
-
Extraction:
-
Weigh approximately 10-20 g of the prepared sample into a glass extraction vessel.
-
Mix the sample with anhydrous sodium sulfate to remove residual moisture, which can hinder extraction efficiency.
-
Add a suitable extraction solvent. A mixture of hexane and acetone (1:1, v/v) is commonly used for the extraction of persistent organic pollutants from solid matrices.
-
Extract the sample using an appropriate technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE). Sonication is a rapid method, while Soxhlet provides exhaustive extraction.
-
-
Cleanup:
-
The raw extract will contain co-extracted matrix components that can interfere with the analysis. A cleanup step using a Florisil or silica gel column is often necessary.
-
The extract is passed through the cleanup column, and the fraction containing 1,8-DCN is collected.
-
-
Concentration:
-
The cleaned extract is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
Expected Performance: Recovery for LLE of similar compounds from soil can be variable depending on the soil type and organic matter content, but well-optimized methods can achieve recoveries in the range of 80-110%.
Instrumental Analysis: Separation and Detection
The choice of instrumental technique is critical for the successful separation and quantification of 1,8-DCN, especially in the presence of its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most powerful and widely used technique for the analysis of 1,8-DCN due to its high separation efficiency and the definitive identification provided by mass spectrometry.
The Isomer Separation Challenge: The ten dichloronaphthalene isomers have very similar boiling points and polarities, making their complete separation on a single standard GC column extremely challenging.[5] For critical applications requiring baseline separation of all isomers, advanced techniques such as two-dimensional gas chromatography (GCxGC) may be necessary.[6] However, for many applications, a high-resolution capillary column can provide adequate separation for the quantification of 1,8-DCN in the presence of the most common isomers.
Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph equipped with a capillary column and a mass spectrometric detector (quadrupole or ion trap).
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a good starting point.[7] For enhanced separation of isomers, a liquid crystalline stationary phase may offer superior selectivity.[7]
-
GC Conditions:
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving isomers. A typical program might be:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp to 200 °C at 10-15 °C/min.
-
Ramp to 280-300 °C at 5-10 °C/min, hold for 5-10 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Key ions for this compound include m/z 196 (molecular ion), 198 (isotope peak), and 126 (fragment ion).
-
Data Interpretation: The identification of 1,8-DCN is confirmed by the retention time and the relative abundance of the selected ions matching those of a certified reference standard. Quantification is performed using a calibration curve prepared from standards of known concentrations.
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value | Rationale |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L (water) | Dependent on sample volume, concentration factor, and instrument sensitivity.[2] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L (water) | Typically 3-5 times the MDL. |
| Linearity (r²) | > 0.995 | Indicates a good correlation between concentration and response over the calibration range. |
| Recovery (SPE/LLE) | 70 - 130% | Demonstrates the efficiency of the extraction process. |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common, HPLC can be a viable alternative, particularly for samples that are not amenable to GC analysis or when derivatization is not desired.
The Isomer Separation Challenge in HPLC: Similar to GC, separating dichloronaphthalene isomers by HPLC is challenging due to their similar hydrophobicities.[2] Reverse-phase chromatography on a standard C18 column may not provide baseline separation. Columns with alternative selectivities, such as phenyl or PYE (pyrenylethyl) phases, which offer π-π interactions, can significantly improve the resolution of aromatic isomers.
Protocol: HPLC Analysis of this compound
-
Instrumentation: An HPLC system with a UV or Mass Spectrometric (LC-MS) detector.
-
HPLC Column: A column with a stationary phase that provides shape selectivity and π-π interactions is recommended. A Phenyl-Hexyl or a specialized column for isomer separations would be a good starting point.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the reverse-phase separation of such compounds. The exact ratio will need to be optimized to achieve the best separation.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 220 nm) or by mass spectrometry for higher sensitivity and specificity.
-
Quantitative Data Summary (HPLC)
| Parameter | Typical Value | Rationale |
| Method Detection Limit (MDL) | 1 - 10 µg/L (water) | Generally higher than GC-MS unless coupled with a mass spectrometer. |
| Limit of Quantification (LOQ) | 3 - 30 µg/L (water) | Dependent on detector sensitivity. |
| Linearity (r²) | > 0.995 | Essential for accurate quantification. |
| Recovery (SPE) | 70 - 130% | Similar to GC-MS methods, depends on the extraction efficiency. |
Method Validation and Quality Control
A robust analytical method requires rigorous validation to ensure the reliability of the data. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, particularly its isomers.
-
Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with a certain degree of confidence.
Internal and Surrogate Standards: The use of isotopically labeled standards (e.g., ¹³C-labeled 1,8-DCN) as internal standards is highly recommended to correct for variations in extraction efficiency and instrument response. Surrogate standards, which are compounds similar in chemical properties to the analyte but not expected to be present in the sample, should also be used to monitor the performance of the sample preparation process.
Conclusion
The analytical detection of this compound presents a significant challenge, primarily due to the difficulty of separating it from its isomers. The choice of the analytical method, particularly the chromatographic column and conditions, is paramount to achieving the required selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this analysis, offering high resolution and definitive identification. While HPLC provides an alternative, method development to optimize isomer separation is crucial.
Successful analysis relies on a holistic approach, from meticulous sample preparation to rigorous method validation. By understanding the principles behind each step and implementing appropriate quality control measures, researchers can generate accurate and defensible data for the determination of this compound in a variety of matrices.
References
- 1. med.navy.mil [med.navy.mil]
- 2. epa.gov [epa.gov]
- 3. biotage.com [biotage.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
The Synthesis of High-Performance Polymers from 1,8-Dichloronaphthalene: An Application & Protocol Guide
Abstract
This comprehensive guide details the synthesis of novel polymers derived from 1,8-dichloronaphthalene, a monomer poised to advance the field of high-performance materials. The unique peri-disposition of the chloro groups on the naphthalene core imparts significant steric strain, influencing the polymerization process and the final properties of the resulting polymer, poly(1,8-naphthalene). This document provides a foundational understanding of the monomer's characteristics, detailed protocols for its polymerization via organometallic cross-coupling reactions, and a thorough overview of the characterization and potential applications of the synthesized polymers. This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are exploring new frontiers in polymer synthesis.
Introduction: The Strategic Advantage of the 1,8-Naphthalene Moiety
The pursuit of advanced polymeric materials with superior thermal stability, unique optoelectronic properties, and enhanced mechanical strength is a cornerstone of modern materials science. The incorporation of rigid aromatic structures into the polymer backbone is a well-established strategy to achieve these desirable characteristics. Naphthalene-based polymers, in particular, have garnered significant interest due to the inherent rigidity and planarity of the naphthalene ring system.
This compound presents a unique case among dihalonaphthalene isomers. The proximity of the two chlorine atoms in the peri positions leads to significant steric hindrance and electronic interactions. This "proton sponge"-like environment influences the reactivity of the monomer and the resulting polymer's conformation, often leading to materials with distinct properties compared to polymers derived from other naphthalene isomers. The resulting poly(1,8-naphthalene) is a promising candidate for applications in organic electronics, advanced coatings, and as a scaffold in drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization. This compound (C₁₀H₆Cl₂) is a solid organic compound with a molecular weight of 197.06 g/mol . It is characterized by two chlorine atoms attached to the naphthalene ring at the 1 and 8 positions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂ | PubChem |
| Molecular Weight | 197.06 g/mol | PubChem |
| Appearance | Colorless to pale yellow solid | CymitQuimica |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | CymitQuimica |
| CAS Number | 2050-74-0 | PubChem |
Safety Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Polymerization of this compound: A Protocol for Nickel-Catalyzed Dehalogenative Coupling
The most effective method for the polymerization of this compound is through organometallic cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between monomer units. Nickel-catalyzed dehalogenative polymerization, often referred to as Yamamoto coupling, is a robust and efficient method for this purpose.
Underlying Principle: The Catalytic Cycle
The polymerization proceeds via a catalytic cycle involving a low-valent nickel complex. The key steps are:
-
Oxidative Addition: The nickel(0) catalyst oxidatively adds to the carbon-chlorine bond of the this compound monomer.
-
Reductive Elimination: The resulting organonickel intermediates undergo reductive elimination, forming a new carbon-carbon bond between two naphthalene units and regenerating the nickel(0) catalyst.
Figure 1: Simplified schematic of the nickel-catalyzed dehalogenative polymerization of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of poly(1,8-naphthalene) via nickel-catalyzed coupling.
Materials:
-
This compound (98% purity or higher)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reactor Setup: Under an inert atmosphere (argon or nitrogen), assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet.
-
Reagent Addition: To the flask, add this compound (1.00 g, 5.07 mmol), bis(1,5-cyclooctadiene)nickel(0) (1.53 g, 5.58 mmol), and 2,2'-bipyridine (0.87 g, 5.58 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) and anhydrous toluene (20 mL) to the flask via syringe.
-
Polymerization Reaction: Heat the reaction mixture to 80°C and stir vigorously for 48 hours. The solution will typically become dark and viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 400 mL of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Purification:
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
To remove any residual catalyst, stir the polymer in a solution of concentrated hydrochloric acid in methanol (1:10 v/v) for 2 hours.
-
Filter the polymer again and wash with methanol until the filtrate is neutral.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight oligomers.
-
-
Drying: Dry the purified poly(1,8-naphthalene) in a vacuum oven at 60°C to a constant weight.
| Parameter | Recommended Value | Rationale |
| Monomer:Catalyst Ratio | 1 : 1.1 | A slight excess of catalyst ensures complete monomer conversion. |
| Ligand:Catalyst Ratio | 1 : 1 | Bipyridine acts as a stabilizing ligand for the nickel catalyst. |
| Reaction Temperature | 80°C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant side reactions. |
| Reaction Time | 48 hours | Allows for the formation of high molecular weight polymer. |
| Solvent System | DMF/Toluene | A polar aprotic solvent system that effectively dissolves the monomer and the growing polymer chains. |
Characterization of Poly(1,8-naphthalene)
Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and properties.
Figure 2: A typical workflow for the characterization of poly(1,8-naphthalene).
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the polymer's structure and confirms the successful coupling of the naphthalene units. The aromatic protons of the naphthalene repeat units will appear in the region of 7.0-8.5 ppm in the ¹H NMR spectrum.
-
FT-IR Spectroscopy: Used to identify the characteristic vibrational modes of the polymer. The absence of C-Cl stretching vibrations (typically around 600-800 cm⁻¹) and the presence of aromatic C-H and C=C stretching vibrations will confirm the polymerization.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are used to probe the electronic properties of the polymer. Poly(1,8-naphthalene) is expected to exhibit strong absorption in the UV region and may show fluorescence, which is characteristic of many conjugated polymers.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the polymer. Poly(1,8-naphthalene) is expected to have a high decomposition temperature, indicative of its rigid aromatic backbone.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. A high Tg is expected, reflecting the restricted chain mobility due to the rigid naphthalene units.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
| Characterization Technique | Expected Results for Poly(1,8-naphthalene) |
| ¹H NMR | Broad signals in the aromatic region (7.0-8.5 ppm). |
| FT-IR | Absence of C-Cl stretch; presence of aromatic C-H and C=C stretches. |
| TGA | High decomposition temperature (>400 °C). |
| DSC | High glass transition temperature (Tg). |
| GPC | Provides Mn, Mw, and PDI values. |
Potential Applications
The unique properties of poly(1,8-naphthalene) make it a promising material for a variety of advanced applications:
-
Organic Electronics: Its conjugated structure suggests potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
High-Performance Coatings: The thermal stability and rigidity of the polymer could lead to the development of highly durable and chemically resistant coatings.
-
Membranes for Gas Separation: The defined pore structure that may arise from the polymer's conformation could be exploited for gas separation applications.
-
Drug Delivery: The aromatic backbone can be functionalized to attach drug molecules, and the polymer can be formulated into nanoparticles for targeted drug delivery.
Conclusion
This compound serves as a valuable and unique monomer for the synthesis of high-performance poly(1,8-naphthalene). The steric strain inherent in the monomer imparts distinct properties to the resulting polymer. The nickel-catalyzed dehalogenative polymerization protocol provided in this guide offers a reliable method for the synthesis of this promising material. The comprehensive characterization workflow outlined will enable researchers to thoroughly investigate the structure-property relationships of these novel polymers, paving the way for their application in a wide range of advanced technologies.
Application Notes & Protocols: 1,8-Dichloronaphthalene in Modern Dye Synthesis
Abstract
The peri-substituted naphthalene scaffold is a cornerstone in the design of high-performance dyes and functional materials, prized for its rigid structure and unique photophysical properties. While 1,8-dichloronaphthalene presents a conceptually direct precursor to this scaffold, its practical application is governed by the chemical inertness of its aryl-chloride bonds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies that leverage the 1,8-disubstituted naphthalene core, starting from this compound. We critically evaluate synthetic pathways to the pivotal intermediate, 1,8-diaminonaphthalene, contrasting the challenging direct amination of this compound with the industrially established reduction of 1,8-dinitronaphthalene. Detailed, field-proven protocols for the synthesis of the diamine intermediate and its subsequent conversion into vibrant dye classes—including phthaloperinones, perimidines, and Schiff bases—are provided.
Introduction: The Strategic Value of the 1,8-Naphthalene Core
The naphthalene ring system, particularly when substituted at the 1 and 8 (peri) positions, imposes a rigid, co-planar geometry on its substituents.[1][2] This structural constraint minimizes non-radiative decay pathways and is fundamental to the design of fluorescent dyes with high quantum yields, large Stokes shifts, and sensitivity to their microenvironment.[3][4] Derivatives such as naphthalimides are widely used as fluorescent probes, sensors, and dyes for advanced materials.[3][5]
This compound (CAS 2050-74-0) is a logical starting material for accessing this valuable scaffold.[6][7][8] However, the direct displacement of its chlorine atoms via traditional nucleophilic aromatic substitution (SNAr) is challenging. The C-Cl bonds are strong, and the naphthalene ring is not sufficiently electron-deficient to facilitate facile attack by nucleophiles without harsh conditions or advanced catalytic systems.[9][10]
This document outlines the viable synthetic routes that begin with or lead to a 1,8-disubstituted naphthalene core, with a focus on producing the versatile intermediate 1,8-diaminonaphthalene .
The Pivotal Intermediate: Accessing 1,8-Diaminonaphthalene
The most versatile entry point to a wide array of peri-naphthalene dyes is 1,8-diaminonaphthalene (DAN).[11][12] Its two nucleophilic amino groups are primed for cyclization and condensation reactions. We will explore two distinct pathways to this intermediate.
Pathway A: Catalytic Amination of this compound (The Potential Route)
Transforming this compound into 1,8-diaminonaphthalene requires the formation of two C-N bonds, a reaction that falls under the category of nucleophilic aromatic substitution.
Causality Behind Experimental Choices: Direct substitution with ammonia is difficult because aryl chlorides are inherently unreactive.[9] To overcome this, modern organic synthesis employs transition-metal catalysis.
-
Ullmann Condensation (Goldberg Reaction): This copper-catalyzed reaction can form C-N bonds but traditionally requires very high temperatures (>200 °C) and polar, high-boiling solvents.[13][14] While modern ligand development has lowered reaction temperatures, this method can still be challenging and may require significant process optimization.[1]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with a wide range of amines and aryl halides.[11][15] It operates under milder conditions than the Ullmann reaction and has a broader substrate scope.[16][17] This represents the most promising, albeit expensive, method for converting this compound.
Status: While theoretically feasible, a standardized, high-yield protocol for the double amination of this compound is not widely reported in standard literature. This route remains an area for process development rather than a routine laboratory procedure.
Pathway B: Reduction of 1,8-Dinitronaphthalene (The Field-Proven Route)
The most common, reliable, and industrially scalable method to produce 1,8-diaminonaphthalene is through the chemical reduction of 1,8-dinitronaphthalene.[11] The dinitro precursor is readily available from the nitration of naphthalene.[12] Various reduction methods are effective, with hydrazine hydrate being a prominent choice due to its efficiency and high yield.[3][13]
Causality Behind Experimental Choices: The reduction of aromatic nitro groups is a well-established and high-yielding transformation. Compared to the robust C-Cl bond, the N=O bonds in the nitro group are much more susceptible to reduction under moderate conditions using catalysts like iron or palladium, or chemical reductants like hydrazine hydrate.
Experimental Protocols
Protocol 1: Synthesis of 1,8-Diaminonaphthalene via Hydrazine Hydrate Reduction
This protocol is adapted from established industrial methods and provides a reliable path to the key intermediate with high purity.[3]
Workflow Diagram:
Materials & Reagents:
-
1,8-Dinitronaphthalene (crude mixture containing ~95% 1,8-isomer)
-
Catalyst: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and Activated Carbon
-
Hydrazine Hydrate (80-100% solution)
-
Solvent: Ethanol
-
5000L Enamel Reaction Kettle with stirrer, thermometer, and reflux condenser
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare the catalyst by precipitating iron hydroxide onto activated carbon. A typical mass ratio is 1:2 to 1:10 of FeCl₃·6H₂O to activated carbon.[16]
-
Reaction Setup: Charge the reaction kettle with the pre-made catalyst (e.g., 70 kg), crude dinitronaphthalene (e.g., 700 kg), and ethanol (e.g., 2500 L).
-
Heating: Begin stirring and heat the mixture to 65-75 °C.
-
Hydrazine Addition: At temperature, slowly add hydrazine hydrate (e.g., 520 kg of 100% solution) dropwise over approximately 5 hours. The reaction is exothermic; maintain control of the temperature.
-
Reaction Completion: After the addition is complete, increase the temperature to 75-90 °C and maintain for 3-8 hours to ensure the reaction goes to completion.[3] Monitor progress by HPLC or TLC.
-
Cooldown and Filtration: Cool the reaction mixture to 40-45 °C. Filter the slurry under pressure to recover the catalyst, which can be washed with ethanol and potentially reused.
-
Workup: Combine the filtrate and washings. Recover the bulk of the ethanol via distillation under reduced pressure.[13]
-
Purification: The crude product is washed with hot water (75 °C) to remove residual salts. The organic phase is then subjected to fractional distillation under vacuum to separate 1,8-diaminonaphthalene from isomers (like 1,5-diaminonaphthalene) and impurities.[3] A pure product (>99%) is collected.[3]
| Parameter | Value | Reference |
| Precursor | 1,8-Dinitronaphthalene | |
| Reductant | Hydrazine Hydrate | [16] |
| Catalyst | FeCl₃ / Activated Carbon | [16] |
| Solvent | Ethanol | |
| Temperature | 65-90 °C | |
| Typical Yield | >95% | [3] |
| Purity (Post-Distillation) | >99.5% | [3] |
Protocol 2: Synthesis of a Phthaloperinone Dye (Solvent Orange 60)
This protocol demonstrates the straightforward cyclization of 1,8-diaminonaphthalene to form a commercially important pigment.[12]
Reaction Mechanism:
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103664645A - Industrialized preparation method of 1,8-diaminonaphthalene - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: Advanced Analytical Strategies for 1,8-Dichloronaphthalene
A Guide to Direct Analysis and Synthetic Derivatization for Enhanced Detection
Introduction
1,8-Dichloronaphthalene (1,8-DCN) is a specific congener of the polychlorinated naphthalenes (PCNs), a class of 75 chlorinated aromatic hydrocarbons.[1][2] Structurally similar to polychlorinated biphenyls (PCBs), PCNs are recognized as persistent organic pollutants (POPs) due to their environmental persistence, potential for bioaccumulation, and chemical stability.[3][4] Several PCN congeners, including those related to 1,8-DCN, exhibit "dioxin-like" toxicity, making their monitoring in environmental and biological samples a critical aspect of human and ecological risk assessment.[1][3]
The analysis of 1,8-DCN presents significant challenges. Its non-polar nature and presence at trace levels in complex matrices necessitate highly sensitive and selective analytical methods. While derivatization is a common strategy in chromatography to enhance analyte properties, 1,8-DCN poses a unique problem.[5][6] As a stable, chlorinated aromatic compound, it lacks the active hydrogen-containing functional groups (e.g., -OH, -NH2, -COOH) that are the typical targets for common derivatization reactions like silylation or acylation.[7]
This application note provides a comprehensive guide for researchers navigating the analysis of 1,8-DCN. It moves beyond simplistic derivatization concepts to address the specific chemistry of the analyte. We present two primary strategic approaches:
-
Direct Analysis: An optimized protocol for the direct quantification of native 1,8-DCN using the industry-standard method of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This approach is tailored for accurate trace-level detection in complex samples.[2]
-
Synthetic Derivatization: A protocol for the chemical synthesis of a novel, fluorescent derivative from 1,8-DCN. This strategy transforms the analyte into a molecule with superior detectability for techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), enabling alternative analytical applications.
Part 1: Direct Analysis of this compound via GC-MS/MS
Principle of the Method
For the precise and accurate quantification of 1,8-DCN in environmental matrices, Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the method of choice. The high selectivity of Multiple Reaction Monitoring (MRM) minimizes matrix interference, while the use of a ¹³C-labeled internal standard in an isotope dilution method ensures high accuracy by correcting for analyte loss during sample preparation and analysis.[2][3] This approach avoids the need for derivatization, directly measuring the parent compound with exceptional sensitivity.
References
Application Notes and Protocols for Reactions Involving 1,8-Dichloronaphthalene
Introduction: The Unique Reactivity of a Strained Aromatic Scaffold
1,8-Dichloronaphthalene is a halogenated polycyclic aromatic hydrocarbon characterized by the presence of two chlorine atoms on adjacent, or peri, positions of the naphthalene core.[1] This unique substitution pattern imposes significant steric strain and electronic effects, rendering the molecule a valuable and versatile building block in organic synthesis. The close proximity of the two chlorine atoms, approximately 2.5 Å apart, influences the molecule's geometry and reactivity, making it a key precursor for the synthesis of a variety of complex organic molecules, including novel ligands, fluorescent sensors, and materials with interesting photophysical properties.[2]
This guide provides an in-depth exploration of the experimental setup for key reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as intramolecular cyclization reactions. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the selection of reagents and conditions.
Safety and Handling of this compound
Before commencing any experimental work, it is crucial to be fully aware of the hazards associated with this compound.
-
Hazards: this compound is harmful if swallowed and can cause skin and serious eye irritation.[3] It is also important to handle it in a well-ventilated area to avoid inhalation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use a fume hood for all manipulations.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of aryl halides like this compound.[4][5] These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[6]
-
Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands promote the formation of a monoligated palladium(0) complex, which is highly active in the oxidative addition step with the sterically demanding aryl chloride.
-
Base and Solvent: A base is required to activate the boronic acid for transmetalation. The choice of base and solvent system is interdependent. A mixture of an organic solvent (like dioxane or toluene) and an aqueous solution of an inorganic base (e.g., K₂CO₃, K₃PO₄) is common. The water helps to dissolve the base, while the organic solvent solubilizes the organic reactants and the catalyst. For sensitive substrates prone to protodeboronation, milder bases like KF or the use of boronic esters can be beneficial.[7]
-
Temperature: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, higher reaction temperatures are often necessary to drive the reaction to completion.
References
- 1. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1,8-Dichloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1,8-Dichloronaphthalene
This compound is a chlorinated aromatic hydrocarbon, appearing as a colorless to pale yellow solid with a distinct aromatic odor.[1] It is characterized by a naphthalene backbone with two chlorine atoms substituted at the 1 and 8 positions. This compound is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol and ether.[1] Its primary applications are in industrial settings, where it serves as a chemical intermediate in the synthesis of dyes and other compounds, and as a solvent.[1] Due to its persistence in the environment and potential risks to aquatic ecosystems, a thorough understanding of its properties and safe handling procedures is paramount for laboratory personnel.[1]
These application notes provide a comprehensive guide for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The procedures outlined herein are designed to ensure the integrity of research and the safety of laboratory personnel.
Physicochemical and Hazard Profile
A foundational element of safe laboratory practice is a comprehensive understanding of the physical, chemical, and toxicological properties of the substances being handled. This knowledge informs every aspect of the handling and storage protocols, from the selection of personal protective equipment to the design of experimental setups.
Key Physicochemical Data
The stability and reactivity of this compound under various conditions are critical considerations for its safe use. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆Cl₂ | PubChem[2] |
| Molecular Weight | 197.06 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow solid | CymitQuimica[1] |
| Odor | Aromatic | CymitQuimica[1] |
| Melting Point | Not specified | |
| Boiling Point | Significantly higher than room temperature | CymitQuimica[1] |
| Solubility | Insoluble in water; soluble in ethanol, ether | CymitQuimica[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Understanding its specific hazards is essential for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity | Warning | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | H411: Toxic to aquatic life with long lasting effects |
(Source: PubChem)[2]
The "Danger" signal word for eye damage indicates the potential for severe injury and underscores the critical importance of appropriate eye protection. The long-term aquatic hazard highlights the need for stringent disposal procedures to prevent environmental contamination.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
The cornerstone of safely handling this compound lies in a multi-layered safety approach that combines robust engineering controls with appropriate personal protective equipment. This strategy is designed to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.
Primary Engineering Control: The Chemical Fume Hood
All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood. This is the most critical engineering control as it captures vapors and fine particulates at the source, preventing their release into the laboratory environment. The rationale for this is twofold: it mitigates the inhalation hazard posed by the compound and contains any potential spills within a designated, controlled area.
Personal Protective Equipment (PPE) Protocol
Even with the use of a fume hood, a comprehensive PPE protocol is mandatory to protect against accidental splashes, spills, and direct contact.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the "Danger" classification for serious eye damage, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or preparing solutions.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for general laboratory use, but it is crucial to consult a glove compatibility chart for specific breakthrough times with chlorinated aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times. It should be fully buttoned to provide maximum coverage.
-
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
The following diagram illustrates the logical flow for ensuring adequate protection when working with this compound.
Protocols for Handling and Use
Adherence to standardized protocols is critical for ensuring both experimental reproducibility and personnel safety. The following sections provide detailed procedures for common laboratory manipulations of this compound.
Protocol 1: Preparation of a Standard Solution
This protocol describes the preparation of a stock solution of this compound in a suitable organic solvent. This is a common procedure for analytical applications or for use in subsequent reactions.
Materials:
-
This compound (solid)
-
Volumetric flask (Class A)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., ethanol, ether)
-
Pipettes
-
Secondary containment (e.g., a shallow tray)
Procedure:
-
Pre-calculation: Determine the mass of this compound required to achieve the desired concentration in the final volume of the volumetric flask.
-
Tare Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Weighing: Carefully weigh the calculated mass of this compound onto the weighing paper. Causality Note: Performing this step in a fume hood minimizes the risk of inhaling any fine powder.
-
Transfer: Gently transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.
-
Initial Solvation: Add a small amount of the chosen solvent to the flask, enough to dissolve the solid. Swirl the flask gently to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, continue adding the solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Labeling: Immediately label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the prepared solution in a properly designated and secondary contained area as described in the storage section.
Storage Procedures: Ensuring Stability and Preventing Incompatible Interactions
Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.
-
Container: Store in a tightly sealed, original container in a cool, dry place.
-
Location: The storage area should be well-ventilated and away from direct sunlight and heat sources.
-
Incompatibilities:
-
Strong Oxidizing Agents: Avoid storage near strong oxidizing agents. Chlorinated aromatic compounds can react with strong oxidizers, potentially leading to vigorous or explosive reactions.
-
Strong Bases: While generally stable, prolonged contact with strong bases should be avoided as it may promote slow degradation or reaction.
-
-
Segregation: Store separately from incompatible materials. It is good practice to store chlorinated compounds in a dedicated cabinet.
The following decision tree illustrates the key considerations for the proper storage of this compound.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including double gloving if necessary.
-
Containment: Use an absorbent material, such as vermiculite or a commercial spill kit for organic compounds, to cover the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spill (Outside of a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Re-enter: Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual solutions, must be disposed of as hazardous waste.
-
Waste Container: Use a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the full chemical name of the contents.
-
Segregation: Do not mix chlorinated waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
-
Pickup: Arrange for waste pickup through your institution's established procedures.
Toxicological and Environmental Considerations
This compound is harmful if swallowed and causes skin and serious eye irritation.[2] Inhalation may lead to respiratory tract irritation.[2]
From an environmental perspective, its classification as "toxic to aquatic life with long lasting effects" necessitates careful handling to prevent its release into waterways.[2] Studies on related dichloronaphthalene isomers have shown that they can be biodegraded by certain microorganisms, though the process can be slow.[3] The persistence of such compounds in the environment underscores the importance of responsible disposal.
Conclusion
This compound is a valuable chemical intermediate in various research and development applications. Its safe and effective use hinges on a thorough understanding of its hazards and the consistent application of robust safety protocols. By adhering to the guidelines outlined in these application notes—from engineering controls and PPE to meticulous handling and disposal procedures—researchers can mitigate risks, ensure the well-being of laboratory personnel, and protect the environment.
References
Application Notes & Protocols: The Role of 1,8-Dichloronaphthalene in Organometallic Chemistry
This document provides an in-depth technical guide on the strategic use of 1,8-dichloronaphthalene as a foundational precursor in organometallic chemistry. Designed for researchers, scientists, and professionals in drug development, these notes elucidate the transformation of a simple chlorinated aromatic into sophisticated ligands and complexes, detailing the causality behind experimental choices and providing robust, validated protocols.
Introduction: The Unique Potential of the peri-Naphthalene Scaffold
This compound is a halogenated polycyclic aromatic hydrocarbon.[1][2] While not typically used directly as a ligand in organometallic complexes, its true value lies in its role as a rigid and sterically-defined scaffold. The defining feature of this molecule is the peri-substitution pattern, where the two chlorine atoms are positioned on the 1 and 8 carbons of the naphthalene ring.
Owing to the rigid naphthalene skeleton, these substituents are held in close proximity (approximately 2.5 Å), a distance within the van der Waals radius for many atoms.[3] This enforced proximity creates significant steric strain and electronic interactions, which can be harnessed to synthesize unique chelating ligands with highly constrained geometries. These ligands, in turn, impart specific catalytic and photophysical properties to their corresponding organometallic complexes.[4][5] The primary application of this compound is therefore as a starting material for the synthesis of bespoke peri-disubstituted naphthalene-based ligands.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2050-74-0 | [1][2][6][7][8] |
| Molecular Formula | C₁₀H₆Cl₂ | [1][2][7] |
| Molecular Weight | 197.06 g/mol | [1][7][8] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | ~89 °C | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
Core Application: Synthesis of peri-Substituted Chelating Ligands
The synthetic utility of this compound stems from the reactivity of its two C-Cl bonds, which can be substituted by a variety of nucleophiles to install donor atoms such as phosphorus, sulfur, or selenium.[4][9] This transformation is the gateway to a vast library of "pincer-type" or chelating ligands that act as rigid clamps for transition metal centers.
The most common strategy involves a double nucleophilic substitution reaction. The resulting 1,8-disubstituted naphthalene ligands are dominated by bis(phosphines) and dithiolates, which act as rigid C₃-backbone chelators.[4]
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathway from this compound to organometallic complexes.
Detailed Application Protocol: Synthesis of 1,8-Bis(diphenylphosphino)naphthalene (dppn)
This protocol details the synthesis of a foundational peri-phosphine ligand, dppn, from this compound. This ligand is a cornerstone for constructing various platinum, palladium, and gold complexes used in materials science and catalysis.[4]
Principle and Causality
The synthesis relies on the reaction of this compound with a potent phosphide nucleophile, typically potassium diphenylphosphide (KPPh₂). Aryl chlorides are generally less reactive than bromides or iodides in nucleophilic substitution, necessitating a highly reactive nucleophile and often elevated temperatures to drive the reaction to completion. The entire procedure must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as both the phosphide nucleophile and the final dppn product are sensitive to oxidation.[10]
Materials and Reagents
-
Potassium metal
-
Chlorodiphenylphosphine
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
Part A: In-situ Preparation of Potassium Diphenylphosphide (KPPh₂) in THF
-
System Preparation: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet. Maintain a positive pressure of argon throughout the procedure.
-
Reagent Addition: Carefully add potassium metal (2 equivalents) to 100 mL of anhydrous, degassed THF.
-
Nucleophile Generation: While stirring vigorously, slowly add chlorodiphenylphosphine (2 equivalents) dropwise via syringe. An exothermic reaction will occur, and the solution will turn a deep orange-red, indicating the formation of KPPh₂. The reaction is typically complete within 2-3 hours at room temperature.
-
Scientist's Note: This step generates the highly nucleophilic phosphide anion required to displace the chloride atoms on the naphthalene core. The stoichiometry is critical for ensuring full conversion.
-
Part B: Synthesis of 1,8-Bis(diphenylphosphino)naphthalene (dppn)
-
Substrate Addition: In a separate flame-dried Schlenk flask, dissolve this compound (1 equivalent) in 50 mL of anhydrous, degassed THF.
-
Nucleophilic Substitution: Slowly transfer the solution of this compound into the freshly prepared KPPh₂ solution via cannula.
-
Reaction: Heat the resulting mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Rationale: Refluxing is necessary to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution of the relatively inert C-Cl bonds.
-
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 20 mL of degassed methanol to destroy any unreacted KPPh₂.
-
Isolation: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with deionized water (3 x 50 mL) to remove potassium salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is purified by recrystallization from a hot ethanol/DCM solvent mixture to yield dppn as a white crystalline solid.
Validation and Characterization
-
³¹P NMR: A single peak in the ³¹P{¹H} NMR spectrum (typically around -13 ppm in CDCl₃) confirms the formation of the desired product.
-
¹H and ¹³C NMR: Confirms the overall structure and purity.
-
Mass Spectrometry: Provides the molecular weight of the final product, confirming its identity.
Coordination Chemistry & Catalytic Relevance
The true utility of ligands derived from this compound, such as dppn or 1,8-dithiolatonaphthalene, is realized upon their coordination to a transition metal.[4][9]
Formation of Chelate Complexes
These ligands readily react with metal precursors to form stable chelate complexes. For example, dppn reacts with platinum(II) sources like [PtCl₂(PPh₃)₂] to yield [Pt(dppn)Cl₂].[9] The rigid naphthalene backbone forces the phosphorus donors into a specific geometry, creating a well-defined coordination pocket around the metal.
-
Causality of Stability: The chelate effect, combined with the pre-organized and rigid nature of the peri-naphthalene scaffold, results in thermodynamically stable organometallic complexes. This stability is crucial for catalytic applications, preventing ligand dissociation that could lead to catalyst deactivation.[4]
Diagram 2: Chelation of dppn to a Metal Center
Caption: Rigid chelation of the dppn ligand to a generic metal center (M).
Applications in Homogeneous Catalysis
While this compound itself is not a catalyst, its derivatives are critical components of catalytic systems. The unique bite angle and steric profile of peri-naphthalene ligands influence the reactivity and selectivity of the metal center.
-
C-H Activation: Pincer complexes, including those with rigid backbones derived from naphthalene, are instrumental in C-H activation catalysis.[12][13] The defined geometry helps stabilize the low-coordinate, highly reactive intermediates necessary for breaking strong C-H bonds. The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the ligand framework plays a crucial role.[14][15]
-
Cross-Coupling Reactions: Palladium complexes bearing dppn and related ligands have been explored in cross-coupling reactions. The ligand's steric bulk and electronic properties can tune the rates of oxidative addition and reductive elimination, the key steps in many catalytic cycles.
Table 2: Representative Organometallic Complexes from peri-Naphthalene Ligands
| Ligand Precursor | Ligand | Example Complex | Potential Application Area | Reference |
| This compound | 1,8-Bis(diphenylphosphino)naphthalene (dppn) | [Pt(dppn)Cl₂] | Materials Science, Catalysis | [9] |
| This compound | Naphthalene-1,8-dithiol (Nap(SH)₂) | [Ni(Nap(S)₂)₂(PR₃)] | Coordination Chemistry | [4] |
| This compound | Naphthalene-1,8-diselenide (Nap(SeH)₂) | [Pt(1,8-Se₂-nap)(PPh₃)₂] | Chalcogen Chemistry | [9] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organometallic chemistry. Its significance is not as a direct participant in catalytic cycles but as the architectural foundation for a class of rigid, sterically demanding chelating ligands. By understanding the principles of nucleophilic substitution at the peri-positions, researchers can access a wide array of ligands with tunable electronic and steric properties. The resulting organometallic complexes offer enhanced stability and unique reactivity, making them valuable tools in the ongoing development of novel catalysts for challenging chemical transformations, including C-H functionalization and advanced materials synthesis. The continued exploration of new substitution chemistries on the this compound scaffold promises to yield next-generation ligands and catalysts with unprecedented efficiency and selectivity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,8‐Diarylnaphthalenes: Synthesis, Properties, and Applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. synchem.de [synchem.de]
- 7. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Platinum complexes of naphthalene-1,8-dichalcogen and related polyaromatic hydrocarbon ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. keyorganics.net [keyorganics.net]
- 12. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]
Introduction: Navigating the Challenges of Peri-Substituted Naphthalene Systems
An Application Guide to Suzuki-Miyaura Coupling Reactions with 1,8-Dichloronaphthalene
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the synthesis of 1,8-diarylnaphthalenes is of particular interest to researchers in materials science and drug development. These molecules possess a unique, sterically constrained architecture where two aryl groups are held in close, parallel proximity, making them valuable as photoluminescent sensors, molecular switches, and chiral ligands.[3][4][5]
However, the synthesis of these structures via the coupling of this compound presents a formidable challenge. The inertness of aryl chloride bonds compared to their bromide or iodide counterparts necessitates highly active catalytic systems.[6][7] Compounding this is the severe steric hindrance imposed by the peri-substitution pattern of the naphthalene core. This guide provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed protocols necessary to successfully navigate the Suzuki coupling of this demanding substrate.
Mechanistic Insights: Overcoming Steric and Electronic Hurdles
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is paramount to troubleshooting and optimizing reactions with challenging substrates like this compound.
The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and is significantly impeded by the steric bulk around the C-Cl bonds.
-
Transmetalation: The aryl group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1] This step can also be slowed by steric congestion in the resulting biaryl product.
To overcome these barriers, the catalyst system must be carefully engineered. The use of bulky, electron-rich phosphine ligands is essential. These ligands promote both the oxidative addition and the final reductive elimination steps, which are crucial for coupling sterically hindered substrates.[2][11]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Key Parameters for Reaction Optimization
Success with this compound requires meticulous optimization of each reaction component. The causality behind each choice is critical.
-
Palladium Source: While Pd(PPh₃)₄ can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. For challenging couplings, advanced Buchwald precatalysts (e.g., SPhos G3) are often superior as they provide a reliable 1:1 Pd:Ligand ratio and facilitate clean catalyst activation.[12]
-
Phosphine Ligand: This is arguably the most critical variable. The low reactivity of aryl chlorides and the steric hindrance of the substrate demand a ligand that is both bulky and electron-rich.[13]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are state-of-the-art for these transformations.[14] Their bulky biaryl backbone facilitates reductive elimination, while the electron-rich dialkylphosphine moiety accelerates oxidative addition.
-
Trialkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective due to their strong electron-donating properties and large cone angles.[15]
-
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[10]
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to be effective but generally does not cause degradation of sensitive substrates.
-
Carbonates (Cs₂CO₃, K₂CO₃): Also widely used. Cesium carbonate is more soluble and can sometimes offer improved performance.
-
Weak bases are generally insufficient for activating the boronic acid in this challenging coupling.
-
-
Solvent: Aprotic polar solvents are typically used. The choice can influence reagent solubility and reaction rates.
-
Toluene, 1,4-Dioxane, or THF: These are excellent choices. Reactions are often run with a small amount of water to aid in dissolving the base and facilitating the formation of the active boronate species.[1] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[16]
-
-
Temperature: Due to the inertness of the C-Cl bond, elevated temperatures (typically 80-110 °C) are required to drive the reaction to completion.
Comparative Data for Catalyst System Selection
The following table summarizes typical conditions and outcomes for the mono- and di-arylation of a sterically hindered dichlorinated aromatic system, providing a starting point for optimization.
| Target Product | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Mono-arylation | This compound | Phenylboronic Acid (1.1 equiv) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~70-85 |
| Di-arylation | This compound | Phenylboronic Acid (2.5 equiv) | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (4) | 1,4-Dioxane | 110 | ~60-80 |
| Mono-arylation | This compound | 4-Methoxyphenylboronic Acid (1.1 equiv) | SPhos G3 (2) | (Precatalyst) | K₃PO₄ (3) | THF/H₂O | 90 | ~75-90 |
Note: Yields are illustrative and highly dependent on precise reaction conditions and purification.
Experimental Workflow and Protocols
A systematic and rigorous experimental procedure is essential for reproducibility and success. The following workflow outlines the key stages.
Caption: A generalized workflow for Suzuki-Miyaura coupling reactions.
Protocol 1: Synthesis of 1-Chloro-8-phenylnaphthalene (Mono-arylation)
This protocol is designed to favor selective mono-substitution.
Materials:
-
This compound (1.0 mmol, 197.0 mg)
-
Phenylboronic Acid (1.1 mmol, 134.0 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
Preparation: Add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Inerting: Seal the tube with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS to check for the consumption of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.
Protocol 2: Synthesis of 1,8-Diphenylnaphthalene (Di-arylation)
This protocol is optimized for achieving double substitution.
Materials:
-
This compound (1.0 mmol, 197.0 mg)
-
Phenylboronic Acid (2.5 mmol, 304.6 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Cesium Carbonate (Cs₂CO₃) (4.0 mmol, 1303.6 mg)
-
Degassed 1,4-Dioxane (8 mL)
Procedure:
-
Preparation: In a glovebox or under a strong flow of argon, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to an oven-dried Schlenk tube with a stir bar.
-
Inerting: If not in a glovebox, seal the tube and perform three evacuate/backfill cycles with argon.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitoring & Workup: Follow steps 5-7 as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography. The separation of mono-arylated, di-arylated, and starting material may require careful selection of the eluent system.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. | 1. Use a fresh catalyst/ligand or a precatalyst. 2. Ensure rigorous degassing of solvents and proper inerting technique. 3. Use high-purity boronic acid; protodeboronation can be an issue.[17] |
| Mixture of Mono- and Di-substituted Products | 1. Non-optimal stoichiometry. 2. Reaction time/temperature imbalance. | 1. For mono-arylation, use a slight excess (1.1-1.2 equiv) of boronic acid. For di-arylation, use a larger excess (2.5-3.0 equiv). 2. For mono-arylation, consider lower temperatures or shorter times. |
| Dehalogenation Side Product | Presence of a hydride source; can be promoted by certain bases or protic solvents.[18] | Use a non-hydridic base like K₃PO₄ or Cs₂CO₃. Ensure solvents are aprotic and dry. Screen different ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient transmetalation.[12] | Thoroughly degas all solvents and maintain a strict inert atmosphere. Ensure the base is effective and the ligand promotes efficient transmetalation. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation that unlocks access to a valuable class of sterically constrained biaryl compounds. Success is not predicated on a single "magic bullet" but rather on a holistic understanding of the reaction mechanism and the careful, rational selection of each component. By employing highly active palladium catalysts, supported by bulky and electron-rich phosphine ligands like SPhos and XPhos, in conjunction with appropriate bases and solvents under rigorously inert conditions, researchers can overcome the inherent steric and electronic barriers of this substrate. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of these powerful synthetic methods.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. scribd.com [scribd.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 15. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 16. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols for the Biotransformation of 1,8-Dichloronaphthalene by Microorganisms
Introduction: The Challenge of Chlorinated Naphthalenes
Polychlorinated naphthalenes (PCNs) are a class of persistent organic pollutants (POPs) that exhibit significant toxicity, environmental persistence, and a tendency to bioaccumulate.[1][2] Among the various congeners, dichloronaphthalenes (DCNs) are common components in technical PCN mixtures and industrial discharge, posing a considerable environmental and health risk. While microbial degradation has emerged as a cost-effective and eco-friendly strategy for the remediation of many pollutants, specific research on the biotransformation of 1,8-dichloronaphthalene (1,8-DCN) is limited.[3]
This guide provides a comprehensive framework for researchers, scientists, and environmental professionals to investigate the microbial biotransformation of 1,8-DCN. By leveraging established principles from the degradation of naphthalene and other chlorinated isomers, we present putative metabolic pathways and detailed, field-proven protocols for the enrichment, isolation, and characterization of 1,8-DCN-degrading microorganisms. The methodologies are designed to be self-validating, ensuring that experimental outcomes are robust and interpretable.
Section 1: Key Microbial Players in Chlorinated Naphthalene Degradation
The ability to degrade aromatic hydrocarbons is widely distributed among bacteria and fungi, which employ different enzymatic strategies to attack the stable aromatic ring structure.
Bacterial Degradation: The Dioxygenase-Initiated Attack
Bacteria, particularly from the genera Pseudomonas, Sphingomonas, Burkholderia, and Rhodococcus, are well-documented degraders of naphthalene and its derivatives.[2][4] The key enzymatic step in aerobic bacterial degradation is initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO).
Causality of the Initial Attack: The NDO system catalyzes the incorporation of both atoms of molecular oxygen (O₂) into the aromatic ring, forming a cis-dihydrodiol.[2][5] This reaction is fundamentally important because it breaks the aromaticity of the ring, transforming the stable, planar structure into a less stable, non-planar intermediate that is susceptible to subsequent enzymatic attack and ring cleavage. The position of chlorine substituents significantly influences the susceptibility of the compound to this initial oxidation.[6]
Fungal Degradation: The Power of Non-Specific Oxidative Enzymes
Fungi, especially white-rot fungi like Phanerochaete chrysosporium and Phlebia lindtneri, utilize a different strategy.[3][7] They secrete powerful, non-specific extracellular enzymes, primarily lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases.[8]
Mechanism of Action: These enzymes generate highly reactive radicals that carry out a one-electron oxidation of the aromatic ring.[8] This process is less specific than the bacterial dioxygenase attack and allows fungi to transform a wide array of recalcitrant compounds, including various PCNs.[7] For instance, Phlebia lindtneri has been shown to metabolize 1,4-DCN into several hydroxylated and dihydro-dihydroxylated compounds.[3]
Section 2: Putative Metabolic Pathway for this compound
Based on well-established pathways for naphthalene and other chlorinated naphthalenes, a putative aerobic degradation pathway for 1,8-DCN by a bacterium like Pseudomonas sp. is proposed below.[1][6][9] The degradation is expected to proceed via initial oxidation, dehydrogenation, ring cleavage, and further metabolism.
Caption: A putative bacterial pathway for 1,8-DCN degradation.
Section 3: Experimental Protocols
These protocols provide a step-by-step guide for investigating the biotransformation of 1,8-DCN.
Protocol 3.1: Enrichment and Isolation of 1,8-DCN Degrading Bacteria
This protocol aims to selectively enrich and isolate bacteria from environmental samples that can utilize 1,8-DCN.
Rationale: The enrichment culture technique provides a strong selective pressure, favoring the growth of microorganisms that can tolerate and metabolize the target compound.[6] Repeated transfers into fresh medium wash out non-degrading organisms and enrich for a specialized microbial population.
Materials:
-
Contaminated soil or water samples (from a site with a history of POP contamination).
-
Basal Salt Medium (BSM) (see Table 1).
-
This compound (analytical grade), dissolved in a minimal volume of a suitable solvent (e.g., acetone).
-
Sterile flasks, petri dishes, and microbiological loops.
-
Incubator shaker.
Table 1: Composition of Basal Salt Medium (BSM)
| Component | Concentration (g/L) |
|---|---|
| K₂HPO₄ | 1.5 |
| KH₂PO₄ | 0.5 |
| (NH₄)₂SO₄ | 1.0 |
| MgSO₄·7H₂O | 0.2 |
| CaCl₂·2H₂O | 0.02 |
| FeCl₃·6H₂O | 0.002 |
| Trace Element Solution | 1.0 mL/L |
Adjust pH to 7.0 before autoclaving.
Procedure:
-
Enrichment:
-
Prepare 100 mL of sterile BSM in a 250 mL flask.
-
Add 1,8-DCN to a final concentration of 10-20 mg/L. The solvent should evaporate, leaving a thin film of the compound.
-
Inoculate with 1 g of soil or 1 mL of water from the contaminated site.[6]
-
Incubate at 30°C on a rotary shaker at 150 rpm for 1-2 weeks.
-
-
Sub-culturing:
-
After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh BSM containing 1,8-DCN.[6]
-
Repeat this transfer at least three times to enrich for potent degraders.
-
-
Isolation of Pure Cultures:
-
Prepare BSM agar plates (BSM with 1.5% agar).
-
After the final enrichment, prepare serial dilutions of the culture.
-
Spread plate the dilutions onto BSM agar plates. Use a sterile glass rod to spread the inoculum evenly.
-
Incubate the plates at 30°C until distinct colonies appear.
-
-
Purification:
-
Select morphologically distinct colonies and re-streak them onto fresh BSM agar plates to ensure purity.[10]
-
Store pure isolates on agar slants at 4°C for future use.
-
Protocol 3.2: Biodegradation Assay in Liquid Culture
This protocol quantifies the degradation of 1,8-DCN by an isolated microbial strain.
Rationale: A controlled liquid culture experiment allows for precise measurement of substrate depletion over time. Including sterile and killed-cell controls is critical to differentiate between biological degradation, abiotic losses (e.g., volatilization), and non-metabolic binding to the cell surface (biosorption).[6]
Materials:
-
Pure isolate of a potential 1,8-DCN degrader.
-
BSM liquid medium.
-
This compound.
-
Sterile serum bottles or flasks with Teflon-lined caps.
-
Incubator shaker.
-
Organic solvent (e.g., ethyl acetate or hexane) for extraction.
-
Analytical instruments (GC-MS or HPLC).
Procedure:
-
Inoculum Preparation: Grow the isolated strain in a nutrient-rich medium (e.g., Nutrient Broth) to mid-log phase. Harvest the cells by centrifugation, wash twice with sterile BSM to remove residual nutrients, and resuspend in BSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Experimental Setup:
-
Prepare triplicate sets of serum bottles containing 50 mL of BSM and 1,8-DCN (e.g., 10 mg/L).
-
Experimental Group: Inoculate with the prepared bacterial suspension (e.g., 1% v/v).
-
Sterile Control: Add 1,8-DCN to sterile BSM but do not inoculate. This measures abiotic loss.
-
Killed-Cell Control: Inoculate with an autoclaved (killed) bacterial suspension. This measures biosorption.
-
-
Incubation: Incubate all bottles at 30°C with shaking (150 rpm) in the dark to prevent photodegradation.
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot (e.g., 1-2 mL) from each bottle for analysis.[6]
-
Extraction and Analysis:
-
Extract the entire sample with an equal volume of ethyl acetate.
-
Analyze the organic extract using GC-MS or HPLC to quantify the remaining concentration of 1,8-DCN.
-
Table 2: Degradation of 1,4-Dichloronaphthalene by Pseudomonas sp. HY
| Initial Conc. (mg/L) | Time for 98% Removal (hours) |
|---|---|
| 10 | 48 |
| 20 | 144 |
This data for a related isomer provides a benchmark for expected degradation timelines.[1][3][11]
Protocol 3.3: Analytical Methods for Metabolite Identification
This protocol describes the extraction and analysis of samples to identify intermediate products of 1,8-DCN biotransformation.
Rationale: Identifying metabolites is crucial for elucidating the degradation pathway. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, as it separates complex mixtures and provides mass spectra that can be used to tentatively identify chemical structures.[1][3]
Materials:
-
Samples from the biodegradation assay.
-
Ethyl acetate, methanol, n-hexane.
-
Solid Phase Extraction (SPE) columns (e.g., C18), if required.
-
GC-MS system.
Procedure:
-
Sample Preparation:
-
Take a larger volume sample (e.g., 20-50 mL) from the experimental flasks at a time point where significant degradation has occurred but before complete disappearance of the parent compound (e.g., 48 or 72 hours).
-
Centrifuge the sample to remove bacterial cells.[3]
-
Acidify the supernatant to pH 2-3 with HCl. This ensures that acidic metabolites are in their protonated form, improving extraction efficiency.
-
Perform liquid-liquid extraction with ethyl acetate or pass the sample through an activated C18 SPE column.[3]
-
-
Elution and Concentration:
-
If using SPE, elute the column with a suitable solvent mixture (e.g., methanol:ethyl acetate:n-hexane).[3]
-
Evaporate the solvent extract to a small volume (e.g., 0.1 mL) under a gentle stream of nitrogen gas.
-
-
GC-MS Analysis:
-
Inject the concentrated extract into the GC-MS system.
-
Use an appropriate temperature program to separate the components.
-
Analyze the mass spectra of the resulting peaks. Compare them against spectral libraries (e.g., NIST) and with the expected fragmentation patterns of putative metabolites like dihydroxy-dichloro-naphthalene and dichlorinated salicylic acid.[1][6]
-
Caption: A generalized workflow for studying microbial degradation.
Section 4: Conclusion and Future Perspectives
This guide provides a robust starting point for the systematic investigation of this compound biotransformation. By applying these protocols, researchers can successfully isolate novel degrading microorganisms, quantify their degradation efficiency, and elucidate the metabolic pathways involved. Future work should focus on the genetic characterization of the isolated strains to identify the specific genes and enzymes responsible for the degradation cascade, such as the naphthalene dioxygenase ( nah ) gene family. Understanding the genetic basis of this biotransformation is essential for developing advanced bioremediation technologies and for performing rational genetic engineering to enhance degradation capabilities.
References
- 1. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Naphthalene degradation studies using Pseudomonas sp. strain SA3 from Alang-Sosiya ship breaking yard, Gujarat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Identification of Organics-Degrading Bacteria From Gas-to-Liquid Process Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY [ideas.repec.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,8-Dichloronaphthalene
Welcome to the Technical Support Center for the synthesis of 1,8-dichloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the common challenges encountered during its preparation.
Introduction: The Challenge of Isomer-Selective Naphthalene Chlorination
The synthesis of this compound presents a significant challenge due to the propensity of naphthalene to form a variety of isomers upon dichlorination. Direct chlorination of naphthalene is a non-selective process that yields a complex mixture of dichloronaphthalene isomers, which are notoriously difficult to separate due to their similar physical properties.[1] This guide, therefore, focuses on a more selective and controlled synthetic route: the double Sandmeyer reaction starting from 1,8-diaminonaphthalene. This method offers a much higher selectivity for the desired 1,8-isomer, minimizing the formation of other dichloronaphthalene isomers.
However, even with this more selective approach, the double Sandmeyer reaction is not without its own set of potential pitfalls, including incomplete reaction, side reactions of the diazonium intermediates, and challenges in purification. This guide will walk you through the intricacies of this process, providing you with the knowledge to troubleshoot and optimize your synthesis of this compound.
Part 1: Troubleshooting Common Issues in the Double Sandmeyer Synthesis of this compound
This section addresses the most frequently encountered problems during the synthesis of this compound via the double Sandmeyer reaction of 1,8-diaminonaphthalene. Each issue is presented in a question-and-answer format, providing not just a solution, but also the underlying chemical principles.
FAQ 1: Low Yield of this compound
Question: I performed the double Sandmeyer reaction on 1,8-diaminonaphthalene, but my final yield of this compound is very low. What are the likely causes?
Answer: Low yields in a double Sandmeyer reaction are a common issue and can typically be attributed to one or more of the following factors:
-
Incomplete Diazotization: The conversion of both amino groups to diazonium salts is the critical first step. If this is incomplete, you will have significant amounts of the mono-amino-mono-chloro intermediate, which will complicate purification and lower your yield of the desired product.
-
Premature Decomposition of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[2] The bis-diazonium salt of 1,8-diaminonaphthalene is particularly sensitive. Decomposition leads to the formation of various byproducts, most notably phenols (in this case, 1-chloro-8-hydroxynaphthalene and 1,8-dihydroxynaphthalene).
-
Suboptimal Copper(I) Chloride Catalyst: The copper(I) catalyst is essential for the conversion of the diazonium salt to the chloride. The catalyst must be active and present in a sufficient amount.
-
Side Reactions: The highly reactive diazonium intermediates can undergo side reactions other than the desired substitution with chloride, such as coupling reactions to form azo compounds, particularly if the pH is not sufficiently acidic.
Troubleshooting Steps:
-
Verify Complete Diazotization: After the addition of sodium nitrite, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper. A persistent blue-black color indicates that all the amine has been consumed. If the test is negative, it suggests incomplete diazotization.
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for cooling and monitor the internal temperature of the reaction closely.
-
Use Fresh and Active Catalyst: Ensure your copper(I) chloride is fresh and has not been oxidized to the inactive copper(II) state (which is typically blue or green). If in doubt, prepare a fresh batch or wash the existing catalyst with a dilute acid solution to remove any copper(II) salts.
-
Maintain Acidic Conditions: The reaction should be kept strongly acidic (pH 1-2) throughout the diazotization and Sandmeyer steps to prevent premature decomposition and side reactions of the diazonium salt.
FAQ 2: Presence of Multiple Byproducts in the Final Product
Question: My crude product shows multiple spots on TLC and several peaks in the GC-MS analysis. What are the likely byproducts and how can I identify them?
Answer: The formation of byproducts is a key challenge in this synthesis. The most common byproducts in the double Sandmeyer synthesis of this compound are:
-
1-Amino-8-chloronaphthalene: This is the product of incomplete reaction, where only one of the amino groups has been converted to a chloride.
-
1-Chloro-8-hydroxynaphthalene: This forms when one of the diazonium groups reacts with water instead of chloride.
-
1,8-Dihydroxynaphthalene: This results from both diazonium groups reacting with water.
-
Azo Compounds: These are colored byproducts formed from the coupling of the diazonium salt with other aromatic species in the reaction mixture. They are often responsible for a dark coloration of the crude product.
Identification of Byproducts:
The following table summarizes the expected mass spectral data for the target product and its most common byproducts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| This compound | C₁₀H₆Cl₂ | 197.06 | 196, 198, 200 (isotope pattern), 161, 126 |
| 1-Amino-8-chloronaphthalene | C₁₀H₈ClN | 177.63 | 177, 179 (isotope pattern), 142, 115 |
| 1-Chloro-8-hydroxynaphthalene | C₁₀H₇ClO | 178.62 | 178, 180 (isotope pattern), 150, 115 |
| 1,8-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 160, 131, 115[1] |
Workflow for Byproduct Identification:
References
- 1. 1,8-Dihydroxynaphthalene | C10H8O2 | CID 68438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 H and 13 C NMR spectral assignments of novel adamantyl and di-adamantyl derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,8-Dichloronaphthalene
Welcome to the technical support guide for the synthesis and yield optimization of 1,8-Dichloronaphthalene. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we move beyond simple protocols to address the nuanced challenges and critical control points of the synthesis, providing actionable troubleshooting advice and foundational scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most common and industrially relevant route to this compound is a two-step process starting from 1,8-diaminonaphthalene. This involves:
-
Bis-diazotization: The conversion of the two primary amino groups of 1,8-diaminonaphthalene into diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Reaction: The subsequent replacement of the diazonium groups with chlorine atoms using a copper(I) chloride catalyst.[1]
This method is favored because it allows for the specific placement of the chloro-substituents, a pattern not easily achievable through direct electrophilic chlorination of naphthalene.[2]
Q2: How critical is the purity of the starting material, 1,8-diaminonaphthalene?
It is extremely critical . Commercial 1,8-diaminonaphthalene is notoriously prone to air oxidation, often appearing as a dark brown or even black solid instead of its pure, colorless state.[3][4] These colored impurities are typically quinone-type oxidation products.[4] Using impure starting material can lead to:
-
Difficulty in monitoring reaction progress.
-
Formation of tarry byproducts.
-
Lower yields due to side reactions.
-
Complex purification challenges downstream.
We strongly recommend purifying commercial 1,8-diaminonaphthalene by recrystallization from an aliphatic solvent like hexanes or cyclohexane before use.[4]
Q3: What is a realistic target yield for this synthesis?
Yields are highly dependent on the purity of reagents, reaction control, and purification efficiency. While theoretical yields are 100%, a realistic and successful laboratory-scale synthesis should target a yield in the range of 60-75% . Yields below 50% often indicate significant issues with either the diazotization or the Sandmeyer step, which are addressed in the troubleshooting section below.
Q4: Why is a copper(I) salt necessary for the Sandmeyer reaction?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5] Copper(I) salts act as a catalyst to facilitate a single-electron transfer to the diazonium salt. This initiates the decomposition of the diazonium group, loss of nitrogen gas, and formation of an aryl radical, which then reacts to form the final product.[6] While other transition metals have been explored, copper(I) halides remain the most effective and widely used catalysts for this transformation.[1][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a cause-and-effect format, providing both corrective actions and the underlying chemical principles.
Problem 1: Low or No Yield of this compound
A low yield is the most common failure mode. The root cause can usually be traced to one of the two main reaction stages.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
Technical Support Center: Stability of 1,8-Dichloronaphthalene Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,8-dichloronaphthalene and encountering potential stability issues in acidic environments. Given the limited direct literature on the acid-mediated degradation of this specific isomer, this guide synthesizes fundamental principles of organic chemistry, data on related chlorinated aromatic compounds, and established analytical methodologies to provide a robust framework for troubleshooting and experimental design.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section addresses specific problems you might encounter during your experiments. The causality behind each troubleshooting step is explained to empower you to make informed decisions.
Q1: I suspect my this compound is degrading in an acidic solution. How can I confirm this and identify the byproducts?
Answer:
Initial suspicion of degradation often arises from unexpected experimental outcomes, such as low yields, inconsistent results, or the appearance of unknown peaks in analytical chromatograms. A systematic approach is crucial to confirm degradation and characterize the process.
Step 1: Confirm the Disappearance of the Parent Compound
The first step is to quantitatively monitor the concentration of this compound over time in your acidic medium. A control experiment at neutral pH or in an aprotic solvent should be run in parallel.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is often the most straightforward method.
-
Protocol: Prepare a stock solution of this compound of known concentration. Spike it into your acidic mobile phase or a simulation of your reaction medium. Inject aliquots at regular time intervals (e.g., t=0, 1h, 4h, 8h, 24h) and monitor the peak area of the this compound. A consistent decrease in peak area over time in the acidic sample, but not the control, indicates degradation.
-
Step 2: Detect and Identify Potential Degradation Products
If the concentration of this compound is decreasing, the next step is to identify the new species being formed.
-
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose.[1]
-
Rationale: Mass spectrometry provides the molecular weight of the degradation products.[1] The fragmentation patterns can offer clues to their structure. For instance, the loss of a chlorine atom (a difference of 35 or 37 m/z units) would be a key indicator of dechlorination.
-
Protocol: Analyze the same timed aliquots from Step 1 using GC-MS or LC-MS. Look for new peaks that grow in intensity as the parent compound's peak diminishes.
-
-
Structural Elucidation: For definitive structural information, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[1] If a major degradation product can be isolated, ¹H and ¹³C NMR spectra can fully elucidate its structure.
Caption: Workflow for confirming and characterizing the degradation of this compound.
Q2: Degradation is confirmed. What are the plausible chemical pathways under acidic conditions?
Answer:
While direct studies on this compound are scarce, we can hypothesize potential degradation mechanisms based on the reactivity of related chlorinated aromatic compounds.
-
Electrophilic Attack: The naphthalene ring is susceptible to electrophilic attack. While the chlorine atoms are deactivating, they are ortho-, para-directing. In the presence of a strong acid, especially an oxidizing acid (e.g., nitric acid, concentrated sulfuric acid), reactions like nitration, sulfonation, or even further halogenation could occur if a halogen source is present.
-
Dechlorination: Reductive dechlorination is another possibility, though it often requires a reducing agent or specific catalysts.[2] However, certain acidic conditions, particularly in the presence of trace metals, could potentially facilitate this process. The degradation of pentachlorophenol (PCP), for example, has been shown to proceed via dechlorination.
-
Acid-Catalyzed Hydrolysis: The hydrolysis of aryl halides is generally difficult and requires harsh conditions (high temperature and pressure) or activating groups on the aromatic ring. While less likely for this compound under mild acidic conditions, it cannot be entirely ruled out, potentially leading to the formation of chloronaphthols. The reaction is typically catalyzed by a dilute acid where the ester is heated under reflux.[3]
Q3: How can I minimize the degradation of this compound in my acidic protocol?
Answer:
Mitigation strategies should focus on modifying the reaction conditions to disfavor the degradation pathways.
-
Choice of Acid: If your protocol allows, use a non-oxidizing acid (e.g., HCl, H₃PO₄) instead of an oxidizing one (e.g., HNO₃, H₂SO₄).
-
Concentration and Temperature: Use the lowest acid concentration and temperature that are effective for your primary reaction. Degradation reactions, like most chemical reactions, are accelerated by higher temperatures and reactant concentrations.
-
Solvent Effects: The choice of solvent can influence stability. Protic solvents might participate in hydrolysis reactions, whereas aprotic solvents would preclude this pathway.
-
Inert Atmosphere: To minimize oxidative degradation, which can be exacerbated by acidic conditions, consider running your reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Experiments: Systematically run control experiments by varying one parameter at a time (e.g., different acids, temperatures, or in the absence of other reactants) to pinpoint the exact cause of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard conditions?
Answer:
This compound is a relatively stable organic compound under standard temperature and pressure.[4] It is a colorless to pale yellow solid and is generally insoluble in water but soluble in organic solvents.[4] Its stability under standard conditions makes it suitable for use as an intermediate in chemical synthesis.[4]
Q2: Are there specific acidic conditions or reagents known to be incompatible with dichloronaphthalenes?
Answer:
While specific incompatibility data for the 1,8-isomer is not extensively documented, general knowledge of aromatic chemistry suggests avoiding:
-
Strong Oxidizing Acids: Concentrated nitric acid and sulfuric acid, especially when heated, can lead to unwanted side reactions on the naphthalene core.
-
Peroxy Acids: Peroxy acids are known to react with and degrade polyaromatic structures.[5]
-
Lewis Acids with Trace Water: Strong Lewis acids in the presence of moisture can generate protic acids that may induce degradation.
Q3: What analytical techniques are best suited for creating a stability profile of this compound?
Answer:
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive stability analysis.
| Technique | Purpose | Key Information Provided |
| HPLC-UV | Quantitation of the parent compound | Concentration vs. time, degradation rate |
| GC-MS | Identification of volatile degradation products | Molecular weight, fragmentation patterns |
| LC-MS | Identification of non-volatile degradation products | Molecular weight, structural fragments |
| NMR Spectroscopy | Definitive structure elucidation | Chemical structure of isolated products |
| FTIR Spectroscopy | Functional group analysis | Presence of new functional groups (e.g., -OH) |
This table summarizes the primary analytical tools for assessing the stability of this compound.[1]
Caption: Interplay of analytical techniques in a stability study.
References
Technical Support Center: Preventing Decomposition of 1,8-Dichloronaphthalene in Synthetic Reactions
Welcome to the technical support center for handling 1,8-Dichloronaphthalene (1,8-DCN). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive peri-substituted naphthalene in their synthetic workflows. The unique steric and electronic environment created by the two chlorine atoms at the 1 and 8 positions makes 1,8-DCN a valuable building block, but also presents stability challenges under common reaction conditions.
This document provides in-depth, field-proven insights into the common decomposition pathways of 1,8-DCN and offers robust troubleshooting strategies and protocols to ensure the integrity of your reactions and maximize yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a primary concern?
This compound is a chlorinated aromatic hydrocarbon appearing as a colorless to pale yellow solid.[1] It serves as a key intermediate in the synthesis of various chemicals, including dyes, pigments, and complex molecular architectures.[1]
The primary concern regarding its stability arises from the C-Cl bonds, which can be susceptible to cleavage under various reaction conditions, especially in transition-metal-catalyzed processes. The most common decomposition pathway is hydrodehalogenation , where one or both chlorine atoms are replaced by hydrogen, leading to the formation of 1-chloronaphthalene and naphthalene as undesired byproducts. This side reaction reduces the yield of the target molecule and complicates purification efforts.[2] Furthermore, like many halogenated aromatics, it can decompose at high temperatures to release toxic fumes, such as hydrogen chloride.[3]
Q2: What are the primary modes of decomposition for 1,8-DCN during reactions?
Decomposition of 1,8-DCN is not typically a single event but a consequence of specific, often competing, reaction pathways. Understanding these is the first step toward prevention.
-
Hydrodehalogenation: This is the most prevalent issue, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It is often caused by the formation of palladium-hydride (Pd-H) species.[2] These hydrides can arise from the reaction of the palladium catalyst with trace water, bases, or certain solvents (especially alcohols).[2] The Pd-H species can then participate in a catalytic cycle that reductively cleaves the C-Cl bond.
-
Reductive Dehalogenation: In the presence of strong reducing agents or certain metals, 1,8-DCN can undergo direct reductive dehalogenation.[4] This is mechanistically distinct from catalytic hydrodehalogenation but leads to the same undesired byproducts.
-
Thermal Decomposition: While 1,8-DCN is stable under standard conditions with a high boiling point, prolonged exposure to excessive temperatures can lead to thermal breakdown.[1][3] This is a critical consideration when designing reaction conditions, as higher temperatures used to drive a slow cross-coupling can inadvertently promote decomposition.
Q3: How can I detect and quantify decomposition?
Detecting and quantifying the formation of dehalogenated byproducts is crucial for reaction optimization. The most effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile byproducts. You can easily resolve 1,8-DCN, 1-chloronaphthalene, and naphthalene and determine their relative ratios by analyzing aliquots of the crude reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For less volatile reaction mixtures, HPLC with a UV detector is an excellent alternative for monitoring the consumption of starting material and the appearance of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can provide a quantitative snapshot. The aromatic protons of 1,8-DCN, 1-chloronaphthalene, and naphthalene have distinct chemical shifts and coupling patterns, allowing for integration and ratio determination using an internal standard.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
This section addresses the most common problem encountered when using 1,8-DCN: low yields in cross-coupling reactions due to decomposition.
Problem: Low yield of the desired cross-coupled product with significant formation of 1-chloronaphthalene and/or naphthalene.
Logical Troubleshooting Workflow
The following diagram provides a decision-making framework for troubleshooting these issues.
Caption: Troubleshooting decision tree for 1,8-DCN reactions.
Detailed Corrective Actions
Cause A & C: Hydrodehalogenation via Catalyst-Hydride Species or Poor Solvent Choice
The choice of catalyst, ligand, base, and solvent are inextricably linked. The goal is to promote the desired C-C bond formation (reductive elimination of product) while suppressing the formation of Pd-H species and subsequent C-H bond formation (reductive elimination of byproduct).
Mechanism of Hydrodehalogenation
The diagram below illustrates the desired catalytic cycle for a Suzuki coupling in competition with the undesired hydrodehalogenation pathway.
Caption: Competing pathways of cross-coupling vs. hydrodehalogenation.
Solution: Optimize your reaction components.
Table 1: Recommended Catalyst, Ligand, and Base Combinations to Minimize Dehalogenation
| Component | Recommendation | Rationale (The "Why") |
|---|---|---|
| Catalyst | Use a high-activity, low-loading catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂). | Lower catalyst loading reduces the absolute amount of potential Pd-H species. High-activity catalysts can promote the desired reaction at lower temperatures. |
| Ligand | Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). | Bulky ligands favor the three-coordinate intermediate required for reductive elimination of the desired product over the competing dehalogenation pathway. Electron-richness stabilizes the Pd(0) state. |
| Base | Use a weaker, non-nucleophilic inorganic base. Start with K₂CO₃ or Cs₂CO₃.[5] | Strong bases (e.g., alkoxides like KOtBu) can deprotonate trace water or solvents more readily, generating hydride sources. Weaker bases are often sufficient for transmetalation without promoting side reactions.[6][7] |
Table 2: Solvent Properties and Recommendations for 1,8-DCN Reactions
| Solvent Class | Examples | Suitability for 1,8-DCN | Rationale (The "Why") |
|---|---|---|---|
| Aprotic Polar | Dioxane, THF, DME, Toluene | Highly Recommended | These solvents are poor hydrogen donors and effectively dissolve both the nonpolar substrate and the polar inorganic base/boronic acid salt, facilitating the reaction.[8] Toluene is particularly good for stabilizing intermediates.[8] |
| Protic | Alcohols (MeOH, EtOH), Water | Avoid | These are direct sources of protons/hydrides that can react with the catalyst or base to fuel the hydrodehalogenation side reaction.[2] |
| Amide | DMF, DMAc | Use with Caution | While excellent solvents, they can contain trace amounts of water or formic acid upon decomposition at high temperatures, which can contribute to dehalogenation. Use only if freshly distilled and anhydrous. |
Cause B: Excessive Reaction Temperature
Solution: Perform a systematic temperature screening. Start reactions at a lower temperature (e.g., 70-80 °C) and monitor for product formation versus byproduct formation over time. Only increase the temperature if the reaction is clean but slow. A slightly lower yield of a pure product is often preferable to a higher conversion to a mixture that is difficult to purify.
Cause D: Contaminated Reagents or Atmosphere
Solution: Rigorously exclude water and oxygen. Moisture is a primary source of hydrides for dehalogenation.
-
Use high-purity, anhydrous solvents.
-
Dry inorganic bases (e.g., K₂CO₃) in an oven before use.
-
Ensure your 1,8-DCN is pure and dry.[9]
-
Always run the reaction under a positive pressure of an inert gas like Argon or Nitrogen.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Setup
-
Glassware Preparation: Dry all glassware (reaction flask, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and immediately place it on a Schlenk line or connect it to a manifold supplying inert gas (Argon or Nitrogen).
-
Purging: Evacuate the flask under vacuum until pressure stabilizes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all oxygen and moisture are removed.
-
Reagent Addition: Add solid reagents (1,8-DCN, boronic acid, base, catalyst, ligand) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler.
Protocol 2: Recommended Starting Conditions for a Suzuki-Miyaura Coupling
This protocol is a robust starting point designed to minimize decomposition.
-
Setup: To a 3-cycle purged, oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv, pre-dried).
-
Catalyst/Ligand Addition: In a separate vial, mix Pd₂(dba)₃ (0.01 equiv, 1 mol%) and SPhos (0.025 equiv, 2.5 mol%). Add this solid mixture to the reaction flask under a positive flow of Argon.
-
Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to 1,8-DCN) via a dry syringe.
-
Degassing: Bubble Argon through the stirred solution for 15 minutes.
-
Heating: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) every 2-4 hours and analyzing by GC-MS to check for the ratio of product to dehalogenated byproducts.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
By implementing these scientifically-grounded strategies and protocols, you can effectively mitigate the decomposition of this compound, leading to more efficient, reliable, and reproducible synthetic outcomes.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20000057884A - Process for the reductive dehalogenation of halogenated hydrocarbons - Google Patents [patents.google.com]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. synchem.de [synchem.de]
Technical Support Center: A Troubleshooting Guide for 1,8-Dichloronaphthalene Coupling Reactions
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with 1,8-dichloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and overcome common experimental hurdles. The unique steric and electronic environment of the 1,8-disubstituted naphthalene core presents a distinct set of challenges. This resource, presented in a question-and-answer format, provides in-depth, field-proven insights to ensure the success of your coupling reactions.
I. General Considerations for Coupling Reactions with this compound
Before delving into specific reaction types, it's crucial to understand the inherent properties of this compound that influence its reactivity. The two chlorine atoms are situated on the same side of the naphthalene plane, creating a sterically hindered environment. This "peri" interaction can significantly impact the approach of the catalyst and coupling partners. Furthermore, the C-Cl bond is inherently less reactive than C-Br or C-I bonds, often necessitating more forcing conditions or highly active catalytic systems.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in coupling reactions involving this compound can typically be attributed to several key factors:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is susceptible to deactivation by oxygen.[2] Ensure your catalyst is fresh and handled under strictly inert conditions.
-
Inefficient Oxidative Addition: The strength of the C-Cl bond makes oxidative addition, the first and often rate-limiting step in the catalytic cycle, challenging.[1][3] The use of electron-rich and bulky phosphine ligands can facilitate this step.[4]
-
Steric Hindrance: The proximity of the two chlorine atoms in the 1,8-positions creates significant steric bulk, which can impede the approach of the palladium catalyst to the C-Cl bond.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to facilitate the desired catalytic steps without causing unwanted side reactions. The solvent needs to ensure the solubility of all components at the reaction temperature.
Q2: I am observing significant amounts of mono-coupled product and very little of the desired di-substituted product. How can I favor the second coupling?
A2: Achieving di-substitution on the this compound core can be challenging due to the increased steric hindrance after the first coupling event. Here are some strategies to promote the second coupling:
-
Increase Catalyst Loading: A higher catalyst concentration can increase the probability of the second coupling event occurring.
-
Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier of the second substitution.
-
Switch to a More Active Catalyst System: Employing more electron-rich and sterically demanding ligands can enhance the catalyst's activity for the more challenging second coupling.
-
Use an Excess of the Coupling Partner: Driving the equilibrium towards the di-substituted product by using a larger excess of the boronic acid, amine, or alkyne can be effective.
II. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with a substrate like this compound, specific issues can arise.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst.[2] 2. Inefficient oxidative addition.[4] 3. Poor choice of base.[5] 4. Low solubility of reagents.[6] | 1. Use a fresh catalyst or a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).[4] 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5][7] 4. Use a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) or a higher boiling point solvent like DMF to improve solubility.[6] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water. 2. Prolonged reaction times at high temperatures.[4] 3. Use of a boronic acid prone to decomposition. | 1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a more stable boronate ester (e.g., pinacol ester).[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[4] 2. Incomplete reduction of a Pd(II) precatalyst to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[4] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in-situ reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Side reactions involving the solvent or base. | 1. Use high-purity, dry solvents and reagents. 2. Consider changing the solvent or using a non-alkoxide base like a carbonate or phosphate.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry, inert atmosphere glovebox or Schlenk line, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.) to a reaction vessel.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[8][9] The coupling of this compound with amines can be particularly challenging due to the less reactive C-Cl bond.[1][3]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Catalyst deactivation. 2. Unsuitable ligand for C-Cl activation.[3] 3. Base is too weak or sterically hindered. 4. Amine is a poor nucleophile. | 1. Ensure strictly anaerobic conditions. 2. Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands).[10] 3. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[3] 4. For less nucleophilic amines, a more active catalyst system may be required. |
| Hydrodehalogenation | 1. Competing β-hydride elimination from the palladium-amide complex.[8] 2. Presence of water or other proton sources. | 1. Use a ligand that promotes reductive elimination over β-hydride elimination. 2. Use anhydrous solvents and reagents. |
| Side Reactions of Functional Groups | 1. Base-sensitive functional groups on the amine or naphthalene core. | 1. Protect sensitive functional groups prior to the coupling reaction. 2. Screen milder bases if possible. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 2.2 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (2.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
IV. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne.[11] For this compound, the less reactive C-Cl bonds are a key consideration.[12]
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive palladium catalyst. 2. Insufficiently active catalyst for C-Cl bond activation.[12] 3. Copper co-catalyst poisoning or inactivity. | 1. Use a fresh palladium source. 2. Consider a more active catalyst system, potentially with bulky phosphine ligands. 3. Use a fresh source of CuI and ensure it is fully dissolved. |
| Alkyne Homocoupling (Glaser Coupling) | 1. Presence of oxygen. 2. High concentration of the copper catalyst. | 1. Rigorously degas the reaction mixture and maintain an inert atmosphere. 2. Reduce the loading of the copper co-catalyst. |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Formation of inactive palladium species. | 1. Add a fresh portion of the palladium catalyst. 2. Consider using a ligand that stabilizes the active catalytic species. |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[2]
-
Solvent and Base Addition: Add DMF and a suitable amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Degassing: Thoroughly degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.5 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Purification: Purify the crude product by column chromatography.
V. Visualization of Key Concepts
Diagram 1: General Catalytic Cycle for Cross-Coupling Reactions
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Flowchart for Low Conversion
A step-by-step guide to troubleshooting low conversion in coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Navigating the Complex Reactivity of 1,8-Dichloronaphthalene with Strong Bases: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The unique peri-substitution of 1,8-dichloronaphthalene introduces significant steric strain and electronic effects, leading to a complex and often counterintuitive reactivity profile when treated with strong bases. This guide, designed for chemists at the bench, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during experiments with this challenging substrate.
Troubleshooting Guide: Unraveling Unexpected Outcomes
Researchers often encounter a series of common issues when working with this compound and strong bases like organolithium reagents (e.g., n-butyllithium) or sodium amide. This section provides a systematic approach to identifying and mitigating these problems.
Issue 1: Low or No Yield of the Desired Product, with Recovery of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows predominantly unreacted this compound.
-
The expected product is observed in trace amounts or is completely absent.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficiently Strong Base | The C-H bonds on the naphthalene ring are not acidic enough for deprotonation by weaker bases, and the C-Cl bonds are relatively strong. | Use a stronger base such as n-butyllithium or LDA. Sodium amide can also be effective, but may require higher temperatures. |
| Low Reaction Temperature | The activation energy for the initial deprotonation or metal-halogen exchange may not be reached at very low temperatures. | While initial addition of the base is often done at low temperatures (e.g., -78 °C) to control exotherms, a gradual warming to room temperature or even gentle heating may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS at different temperatures. |
| Poor Solubility of Reagents | This compound or the strong base may have limited solubility in the chosen solvent, leading to a heterogeneous and slow reaction. | Ensure a suitable solvent is used. Ethereal solvents like THF or diethyl ether are generally good choices for organolithium reactions. For sodium amide, solvents like liquid ammonia or toluene may be employed. |
| Quenching of the Strong Base | Traces of water, acidic protons from other functional groups, or even atmospheric CO2 can rapidly consume the strong base. | Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or high-purity organolithium reagents. |
Issue 2: Formation of a Complex Mixture of Unidentifiable Products
Symptoms:
-
Multiple spots on TLC or a "forest" of peaks in the GC-MS chromatogram.
-
Difficulty in isolating and characterizing any single major product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Multiple Competing Reaction Pathways | The high reactivity of the intermediates, particularly arynes, can lead to a cascade of follow-on reactions. | Carefully control the stoichiometry of the base. Using a slight excess may be necessary, but a large excess can promote side reactions. Consider inverse addition (adding the substrate to the base) to maintain a low concentration of the reactive intermediate. |
| Radical Reactions | Organolithium reagents can initiate single-electron transfer (SET) processes, leading to radical intermediates and subsequent dimerization or polymerization. | The presence of transition metal impurities can catalyze radical pathways. Use high-purity reagents and solvents. The addition of a radical inhibitor could be explored, but may interfere with the desired reaction. |
| Reaction with the Solvent | Strong bases like n-butyllithium can deprotonate ethereal solvents like THF, leading to solvent-derived byproducts. | Use a non-reactive solvent if possible, or perform the reaction at a temperature where solvent deprotonation is minimized. For very strong bases, consider using a hydrocarbon solvent like hexane, although this may reduce the solubility of some reagents. |
Issue 3: Unexpected Formation of Acenaphthylene
Symptoms:
-
Characterization of a major byproduct as acenaphthylene.
-
This is often observed when using organolithium reagents.
Potential Cause & Solution:
The formation of acenaphthylene is a plausible side reaction due to the proximity of the two chlorine atoms in the peri positions. The proposed mechanism involves a series of dehalogenation and cyclization steps.
Proposed Mechanism:
-
Initial Metal-Halogen Exchange: The organolithium reagent (e.g., n-BuLi) can undergo a metal-halogen exchange with one of the chlorine atoms to form 1-chloro-8-lithionaphthalene.
-
Elimination to form Naphthalyne: This intermediate can then eliminate lithium chloride to form a highly reactive 1,8-dehydronaphthalene (naphthalyne) intermediate.
-
Intramolecular Reaction: Due to the extreme strain of the triple bond in the six-membered ring, this aryne is highly unstable and can undergo intramolecular reactions.
-
Reductive Cyclization: Further reaction with the organolithium reagent or other species in the reaction mixture can lead to a reductive cyclization, ultimately forming acenaphthylene.
Mitigation Strategies:
-
Lower Reaction Temperature: This side reaction may be more prevalent at higher temperatures. Maintaining a low temperature throughout the reaction may suppress it.
-
Choice of Base: The propensity for metal-halogen exchange versus deprotonation can be influenced by the choice of base. Experimenting with different organolithium reagents (e.g., t-BuLi) or amide bases might alter the product distribution.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should expect when treating this compound with a strong base?
A1: The reaction of this compound with strong bases is complex, but several key side reactions are anticipated based on the principles of peri-naphthalene chemistry and aryne formation:
-
Aryne Formation and Subsequent Reactions: The formation of 1,8-dehydronaphthalene (a naphthalyne) is a highly probable pathway. Due to its extreme reactivity, this intermediate will rapidly react with any available nucleophiles, dienes, or even dimerize or trimerize.
-
Reductive Dehalogenation: Strong bases, particularly organolithium reagents, can act as reducing agents, leading to the removal of one or both chlorine atoms to yield 1-chloronaphthalene or naphthalene.
-
Wurtz-Fittig Type Coupling: The formation of an organometallic intermediate (e.g., 1-chloro-8-lithionaphthalene) can be followed by coupling with another molecule of this compound, leading to dimeric or oligomeric byproducts.
-
Formation of Acenaphthylene: As detailed in the troubleshooting section, intramolecular reactions driven by the relief of peri strain can lead to the formation of the five-membered ring of acenaphthylene.
Q2: How does the choice of strong base (e.g., n-BuLi vs. NaNH2) influence the side reactions?
A2: The choice of base can significantly impact the reaction outcome:
-
n-Butyllithium (n-BuLi): This is a very strong base and a good nucleophile. It is known to participate in both deprotonation and metal-halogen exchange. Its use often leads to a more complex mixture of products, including those from reductive dehalogenation and coupling reactions. The formation of 1,8-dilithionaphthalene is also a possibility with sufficient equivalents of n-BuLi.
-
Sodium Amide (NaNH2): This is a very strong, non-nucleophilic base. It primarily acts as a deprotonating agent. Therefore, it is more likely to favor the formation of the naphthalyne intermediate through an E2-type elimination mechanism. The subsequent reactions will then be dominated by the reactivity of this aryne.
Q3: Can I avoid the formation of the naphthalyne intermediate?
A3: Avoiding the formation of the naphthalyne intermediate is challenging when using strong bases with this compound, as the geometry is well-suited for elimination. However, you can try to influence the reaction pathway:
-
Use of Bulky Bases: Very bulky bases, such as lithium diisopropylamide (LDA), might show a different selectivity for deprotonation at various positions on the naphthalene ring, potentially altering the course of the reaction.
-
Transition Metal Catalysis: For specific desired transformations, exploring transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can provide a more controlled and selective alternative to using strong bases for functionalization.
Q4: How can I confirm the formation of an aryne intermediate in my reaction?
A4: The direct observation of an aryne is not feasible due to its short lifetime. However, its formation can be inferred by using a trapping agent. If you suspect the formation of 1,8-dehydronaphthalene, you can add a diene, such as furan or cyclopentadiene, to the reaction mixture. The formation of the corresponding Diels-Alder adduct would provide strong evidence for the presence of the aryne intermediate.
Visualizing Reaction Pathways
To better understand the potential reaction landscape, the following diagram illustrates the key competing pathways when this compound is treated with a strong base like an organolithium reagent (RLi).
Caption: Competing reaction pathways for this compound with strong bases.
Technical Support Center: Navigating Solubility Challenges with 1,8-Dichloronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet critical challenge encountered in the laboratory: the limited solubility of 1,8-dichloronaphthalene in various reaction conditions. As a trusted partner in your research, we aim to equip you with the knowledge and protocols to overcome these hurdles, ensuring the efficiency and success of your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a solid, non-polar aromatic compound with a melting point of approximately 89°C.[1] Its rigid, planar structure and the presence of two chlorine atoms contribute to strong intermolecular forces in the solid state, making it sparingly soluble in many common organic solvents at room temperature. While it is generally soluble in non-polar and some polar aprotic solvents, achieving a sufficient concentration for efficient reaction can be a significant obstacle. This guide will provide a structured approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding the handling and use of this compound.
Q1: In which solvents is this compound most likely to be soluble?
Based on the principle of "like dissolves like," this compound, being a non-polar aromatic compound, will exhibit the highest solubility in non-polar aromatic solvents such as toluene and benzene, and in some polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate at elevated temperatures. Its solubility in polar protic solvents like ethanol and methanol is moderate, and it is practically insoluble in water.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent even with heating. What could be the issue?
Several factors could be at play. Firstly, you may not have reached the saturation point at that specific temperature. Secondly, the rate of dissolution might be slow. Ensure you are providing sufficient time and agitation for the solid to dissolve. Lastly, consider the purity of your this compound, as impurities can affect solubility.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Absolutely. The use of a co-solvent is a highly effective strategy. A small amount of a "better" solvent in which this compound is highly soluble can significantly increase its concentration in a "poorer" bulk solvent. For instance, if your reaction is in a less ideal solvent, adding a small percentage of THF or toluene can be beneficial.
Q4: How does temperature affect the solubility of this compound?
For most solid solutes, including this compound, solubility increases with temperature. This is a critical parameter to leverage. Many reactions involving this compound are performed at elevated temperatures not only for kinetic reasons but also to ensure the complete dissolution of the starting material.
Q5: My reaction yield is low, and I suspect solubility is the culprit. How can I confirm this?
A simple visual inspection of your reaction mixture can be informative. If you observe undissolved solid this compound, solubility is likely a limiting factor. You can also try running the reaction at a higher dilution to see if the yield improves, which would suggest that the initial concentration was above the solubility limit.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reaction types where the solubility of this compound can be a significant challenge.
Guide 1: Ullmann Condensation and Related Coupling Reactions
The Ullmann reaction and other cross-coupling reactions often require high temperatures and polar aprotic solvents.[2][3][4]
Common Issue: Low conversion or reaction stalling, with solid this compound visible in the reaction flask.
Causality: At the initial stages of the reaction, before reaching the target high temperature, the concentration of dissolved this compound may be too low for the catalytic cycle to proceed efficiently.
Troubleshooting Protocol:
-
Solvent Selection:
-
Primary Choice: High-boiling polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are often effective.[2][3][4] These solvents have a good balance of polarity and the ability to solvate aromatic compounds at elevated temperatures.
-
Alternative: For reactions sensitive to these solvents, consider high-boiling aromatic hydrocarbons like toluene or xylene, possibly with a polar aprotic co-solvent.
-
-
Temperature Optimization:
-
Gradually heat the reaction mixture to the target temperature while stirring vigorously to aid dissolution.
-
Consider a pre-dissolution step: heat the this compound in the solvent to achieve complete dissolution before adding other reagents, particularly the catalyst.
-
-
Co-solvent Strategy:
-
If using a solvent with moderate solvating power, add 10-20% (v/v) of a co-solvent like THF or 1,4-dioxane to improve initial solubility.
-
-
Particle Size Reduction:
Guide 2: Grignard Reagent Formation
The preparation of Grignard reagents from aryl halides can be sensitive to the solubility of the starting material. Reports have indicated that the formation of the Grignard reagent from this compound in diethyl ether can be slow and may result in the precipitation of the reagent itself, which can hinder subsequent reactions.
Common Issue: Slow or incomplete formation of the Grignard reagent, leading to low yields in subsequent reactions.
Causality: The limited solubility of this compound in diethyl ether can slow down the reaction with magnesium. Furthermore, the resulting Grignard reagent may also have limited solubility in ether, causing it to precipitate out of the solution.
Troubleshooting Protocol:
-
Solvent Modification:
-
Switch to THF: Tetrahydrofuran (THF) is generally a better solvent for Grignard reagent formation due to its superior ability to solvate the organomagnesium species.[7]
-
Use a Co-solvent: If the reaction must be performed in ether, consider adding a co-solvent like toluene to improve the solubility of the starting material.
-
-
Activation of Magnesium:
-
Ensure the magnesium turnings are fresh and activated. Common activation methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]
-
-
Temperature Control:
-
While Grignard reactions are often initiated at room temperature, gentle warming can sometimes help to initiate the reaction, especially with less reactive halides. However, be cautious as the reaction is exothermic.
-
-
Alternative Methods:
-
For particularly stubborn cases, consider alternative methods for preparing functionalized aryl organometallics, such as halogen-metal exchange with an organolithium reagent, if compatible with your substrate.
-
Data Summary and Visualization
To aid in solvent selection, the following table provides a qualitative and predicted quantitative solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility at 25°C ( g/100 mL) | Key Considerations |
| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP) | High (>10) | Excellent for high-temperature reactions like Ullmann couplings.[9] |
| Dimethylformamide (DMF) | High (>10) | Good solvent for many coupling reactions, but with a lower boiling point than NMP.[10] | |
| Tetrahydrofuran (THF) | Moderate (1-5) | A versatile solvent, particularly useful for Grignard reagent formation.[7] | |
| Dichloromethane (DCM) | Moderate (1-5) | Good for initial dissolution but has a low boiling point. | |
| Non-polar Aromatic | Toluene | High (>10) | Excellent choice for reactions where a non-polar environment is preferred. |
| Benzene | High (>10) | Similar to toluene, but less commonly used due to toxicity. | |
| Polar Protic | Ethanol | Low (0.1-1) | Can be used, but solubility is limited. May participate in side reactions. |
| Methanol | Low (0.1-1) | Similar limitations to ethanol. | |
| Non-polar Aliphatic | Hexane | Very Low (<0.1) | Poor solvent for this compound. |
| Cyclohexane | Very Low (<0.1) | Poor solvent for this compound. | |
| Aqueous | Water | Insoluble | Not a suitable solvent.[11] |
Note: The quantitative solubility values are estimates based on the chemical properties of this compound and general solubility trends. Experimental verification is recommended for precise applications.
Workflow for Optimizing Solubility
The following diagram illustrates a systematic approach to troubleshooting and optimizing the solubility of this compound in your reactions.
Caption: A decision-making workflow for addressing solubility issues with this compound.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By carefully selecting solvents, optimizing reaction temperatures, and considering strategies such as the use of co-solvents and particle size reduction, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. We encourage you to use this guide as a starting point and to contact our technical support team for further assistance with your specific applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. books.lucp.net [books.lucp.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient 1,8-Dichloronaphthalene Functionalization
Welcome to the technical support center for the functionalization of 1,8-dichloronaphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation on this sterically challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve efficient and selective transformations.
The unique geometry of this compound, with its two chlorine atoms in close proximity, presents significant steric hindrance that can impede catalyst performance and influence regioselectivity.[1][2][3][4] This guide will equip you with the knowledge to overcome these challenges by making informed decisions on catalyst and ligand selection, and by optimizing critical reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of this compound so challenging compared to other dichloronaphthalenes?
A1: The primary challenge arises from the significant steric hindrance imposed by the two chlorine atoms positioned on adjacent peri positions.[4] This steric bulk can hinder the approach of the palladium catalyst to the C-Cl bond, making the crucial oxidative addition step of the catalytic cycle more difficult.[2][5] Furthermore, the proximity of the two chloro groups can influence the electronic properties of the naphthalene core, potentially altering its reactivity.
Q2: What are the most common side reactions observed during the cross-coupling of this compound?
A2: Common side reactions include:
-
Mono-functionalization: Achieving di-substitution can be difficult, often resulting in a mixture of mono- and di-functionalized products. This is due to the increased steric hindrance after the first substitution, which deactivates the second C-Cl bond.
-
Hydrodechlorination: The replacement of a chlorine atom with a hydrogen atom can occur, particularly under harsh reaction conditions or in the presence of a hydride source.[5]
-
Homocoupling: The coupling of the organometallic reagent with itself (in Suzuki or Stille reactions) or the amine with itself (in Buchwald-Hartwig amination) can compete with the desired cross-coupling.[5]
-
Catalyst Decomposition: High temperatures and prolonged reaction times can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[5]
Q3: How do I favor di-substitution over mono-substitution?
A3: To promote di-substitution, consider the following strategies:
-
Use a higher excess of the coupling partner: A larger stoichiometric excess of the nucleophile or organometallic reagent can drive the reaction towards completion.[6]
-
Increase catalyst loading: A higher concentration of the active catalyst can improve the chances of the second coupling event occurring.[6]
-
Employ less sterically hindered ligands: While bulky ligands are often necessary for the initial activation, a ligand that is not excessively bulky may better facilitate the second substitution.
-
Use more forcing conditions: Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second substitution, but this must be balanced against the risk of catalyst decomposition and side reactions.[6][7]
Q4: Can I use the same catalyst system for both C-C and C-N bond formation?
A4: While some palladium catalysts can be versatile, it is generally recommended to use catalyst systems optimized for the specific transformation. For instance, Buchwald-Hartwig amination reactions often benefit from specialized, bulky, electron-rich phosphine ligands that are different from those typically used in Suzuki-Miyaura couplings.[8][9][10]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps | Rationale |
| Inefficient Catalyst Activation | Ensure an inert atmosphere is maintained throughout the reaction. Use high-purity, degassed solvents.[6] Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern pre-catalyst.[5] | The active Pd(0) species is sensitive to oxygen. Inefficient in-situ reduction of Pd(II) precursors can limit the concentration of the active catalyst.[5][6] |
| Steric Hindrance | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.[11][12] | These ligands can stabilize the palladium center and facilitate the oxidative addition step with sterically hindered substrates.[13][14] |
| Poor Reagent Quality | Use freshly purified starting materials and reagents. Ensure the base is anhydrous and of high purity. | Impurities, especially water and oxygen, can deactivate the catalyst.[6] |
Troubleshooting Workflow for Low Conversion
Caption: A stepwise approach to troubleshooting low conversion.
Issue 2: Predominant Mono-functionalization
| Potential Cause | Troubleshooting Steps | Rationale |
| Increased Steric Hindrance after First Coupling | Increase the stoichiometry of the coupling partner (2.5-3.0 equivalents). | A higher concentration of the nucleophile can help drive the second, more challenging coupling step.[6] |
| Deactivation of the Second C-Cl Bond | Switch to a more reactive catalyst system for the second coupling, if performing a stepwise synthesis. Increase the reaction temperature.[6] | More forcing conditions can overcome the higher activation energy of the second substitution. |
| Insufficient Catalyst Activity | Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). | A higher catalyst concentration increases the probability of the second coupling event. |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the di-arylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
Pd(OAc)₂ (0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (4.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the di-amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (2.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.08 mmol, 8 mol%)
-
NaOt-Bu (3.0 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add degassed toluene followed by the amine via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.[8]
Catalyst and Ligand Selection Summary
| Reaction Type | Recommended Pd Source | Recommended Ligand(s) | Typical Catalyst Loading | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂(dppf) | SPhos, XPhos, RuPhos | 1-5 mol% | Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[11] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos, XPhos | 1-4 mol% | Requires highly specialized, sterically hindered ligands to facilitate C-N bond formation.[8][12] |
| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | P(t-Bu)₃, PPh₃ | 2-5 mol% | Often requires co-catalysts like CuO to achieve good yields with challenging substrates.[15][16] |
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. scite.ai [scite.ai]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Synthesis and Stereodynamics of Highly Constrained 1,8-Bis(2,2â-dialkyl-4,4â-diquinolyl)naphthalenes - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Scaling Up the Synthesis of 1,8-Dichloronaphthalene
This guide provides in-depth technical support for researchers, scientists, and professionals in drug development on the synthesis of 1,8-dichloronaphthalene. It is structured to address common challenges encountered during scale-up, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and reproducible synthesis.
Introduction
This compound is a key intermediate in the synthesis of various fine chemicals, including dyes and agrochemicals.[1] Its synthesis, typically achieved through a Sandmeyer reaction of 1,8-diaminonaphthalene, presents several challenges, especially when transitioning from laboratory to pilot or industrial scale. This guide is designed to provide practical, experience-based solutions to these challenges.
Core Synthesis Pathway: The Sandmeyer Reaction
The most prevalent method for synthesizing this compound involves the diazotization of 1,8-diaminonaphthalene followed by a copper(I)-catalyzed chloro-de-diazoniation, commonly known as the Sandmeyer reaction.[2][3] This two-step process requires careful control of reaction conditions to maximize yield and purity.
Caption: The two-step Sandmeyer reaction for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 1,8-diaminonaphthalene?
A1: The purity of the starting diamine is paramount. Commercially available 1,8-diaminonaphthalene often appears as a dark, discolored solid due to oxidation byproducts.[4] These impurities can interfere with the diazotization reaction, leading to lower yields and the formation of tarry side-products. It is highly recommended to purify the starting material before use. Recrystallization from deoxygenated water or ethanol, or sublimation, are effective methods.[5]
Q2: What is the optimal temperature for the diazotization step?
A2: The diazotization of 1,8-diaminonaphthalene is highly exothermic and the resulting bis(diazonium) salt is thermally unstable. Therefore, maintaining a low temperature, typically between 0-5 °C, is crucial. Exceeding this temperature can lead to premature decomposition of the diazonium salt, resulting in the formation of phenolic impurities and a significant reduction in yield.
Q3: How can I monitor the completion of the diazotization reaction?
A3: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. This is typically done by spotting the reaction mixture onto starch-iodide paper. A positive test, indicated by the immediate formation of a blue-black color, signifies the presence of excess nitrous acid and thus the completion of the reaction. It is important to wait a sufficient amount of time after the final addition of sodium nitrite before testing to ensure the reaction has gone to completion.
Q4: What are the common byproducts in the synthesis of this compound?
A4: Common byproducts include monochlorinated naphthalenes, naphthols (from the reaction of the diazonium salt with water), and azo-coupling products. The formation of these byproducts is often exacerbated by improper temperature control during diazotization and the Sandmeyer reaction, as well as the presence of impurities in the starting materials.
Q5: What is the best method for purifying the final product?
A5: The crude this compound is typically a solid.[1] Purification can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or a hexane/toluene mixture, is a common and effective technique. For higher purity, column chromatography on silica gel can be employed. Sublimation is also a viable method for obtaining highly pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inefficient Sandmeyer reaction. | - Ensure slow, portion-wise addition of sodium nitrite solution while maintaining the temperature between 0-5 °C.- Use starch-iodide paper to confirm a slight excess of nitrous acid at the end of the addition.- Add the cold diazonium salt solution slowly to a pre-heated solution of copper(I) chloride in concentrated hydrochloric acid. |
| Formation of Tarry Byproducts | - Localized overheating during diazotization.- Impure starting 1,8-diaminonaphthalene. | - Ensure vigorous stirring and efficient cooling during the addition of sodium nitrite.- Purify the 1,8-diaminonaphthalene by recrystallization or sublimation prior to use.[4] |
| Incomplete Reaction in the Sandmeyer Step | - Inactive copper(I) chloride catalyst.- Insufficient heating. | - Use freshly prepared or high-quality commercial copper(I) chloride. The solution should be a dark brown-black color.- Ensure the reaction mixture is heated sufficiently to drive the decomposition of the diazonium salt and the evolution of nitrogen gas. |
| Difficult Product Isolation/Purification | - Presence of oily impurities.- Co-crystallization with isomers. | - Perform a steam distillation of the crude product to remove volatile impurities.- For purification, employ fractional crystallization or column chromatography. |
| Safety Concerns: Foaming and Gas Evolution | - The Sandmeyer reaction involves the vigorous evolution of nitrogen gas.[3] | - Use a reaction vessel with sufficient headspace (at least 3-4 times the volume of the reaction mixture).- Ensure slow and controlled addition of the diazonium salt solution to the copper(I) chloride solution. |
Experimental Protocol: Gram-Scale Synthesis of this compound
Disclaimer: This protocol is intended for informational purposes for trained chemists. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6][7]
Materials:
-
1,8-Diaminonaphthalene (purified)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Starch-Iodide Paper
-
Ethanol (for recrystallization)
Step 1: Diazotization of 1,8-Diaminonaphthalene
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 1,8-diaminonaphthalene in dilute hydrochloric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the stirred solution of the diamine hydrochloride over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper.
Step 2: Sandmeyer Reaction
-
In a separate, larger flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Add the cold bis(diazonium) salt solution prepared in Step 1 slowly to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, gently warm the reaction mixture on a water bath until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration and wash it thoroughly with water.
-
Air-dry the crude solid.
-
Recrystallize the crude this compound from hot ethanol to obtain the purified product.
-
Characterize the final product by melting point, NMR, and GC-MS to confirm its identity and purity.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. reddit.com [reddit.com]
- 5. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. lgcstandards.com [lgcstandards.com]
Technical Support Center: Purification of 1,8-Dichloronaphthalene
Welcome to the technical support center for the purification of 1,8-dichloronaphthalene. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing practical, actionable solutions grounded in established scientific principles to help you achieve the desired purity for your downstream applications.
I. Understanding the Challenge: The Nature of Impurities in this compound
The primary challenge in purifying this compound lies in the nature of the impurities, which are often its own isomers. The direct chlorination of naphthalene, a common synthetic route, yields a mixture of dichloronaphthalene isomers.[1] These isomers, such as 1,4-, 1,2-, and other positional isomers, possess very similar physical properties (e.g., boiling points, polarities, and solubilities), making their separation a non-trivial task.[1]
Common Impurities to Consider:
-
Positional Dichloronaphthalene Isomers: As mentioned, these are the most prevalent and challenging impurities. There are ten possible positional isomers of dichloronaphthalene.[2]
-
Monochloronaphthalenes: Incomplete chlorination can result in the presence of 1-chloronaphthalene or 2-chloronaphthalene.
-
Trichloro- and Tetrachloronaphthalenes: Over-chlorination can lead to the formation of more highly chlorinated naphthalenes.[1]
-
Unreacted Naphthalene: Depending on the reaction conditions, some starting material may remain.
-
Residual Catalyst and Solvents: Synthesis and work-up procedures can introduce other contaminants.
The choice of purification strategy will depend on the major impurities present and the required final purity of the this compound.
II. Purification Strategy Decision Guide
To assist in selecting the most appropriate purification method, the following decision tree can be used as a starting point.
Caption: Decision guide for selecting a purification method for this compound.
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My this compound sample does not fully dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This could be due to a few factors. Firstly, the solvent may not be appropriate for this compound. Dichloronaphthalenes are generally soluble in hot alcohols like ethanol and methanol.[1] If you are using one of these, the issue might be insoluble impurities. In this case, you should perform a hot filtration. To do this, dissolve the soluble portion of your crude product in a slight excess of the hot solvent, and then quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter. Then, proceed with cooling the filtrate to induce crystallization.
Q2: Upon cooling, my this compound "oils out" instead of forming crystals. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem when the boiling point of the solvent is significantly higher than the melting point of the solute, or when there are substantial impurities that depress the melting point of the mixture. To remedy this, you can try a few approaches:
-
Lower the saturation temperature: Re-heat the solution until it is clear again, and then add a small amount of additional hot solvent to lower the saturation point. This may allow crystallization to occur at a lower temperature.
-
Change the solvent: Select a solvent with a lower boiling point.
-
Use a two-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble, but miscible with the first solvent) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3][4] For this compound, a good starting point could be a dichloromethane/hexane or an ethanol/water system.[5]
Q3: I have poor recovery of my this compound after recrystallization. How can I improve the yield?
A3: Low recovery can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent. To improve your yield:
-
Use the minimum amount of hot solvent: Ensure you are dissolving your compound in the minimum volume of boiling or near-boiling solvent required to achieve a saturated solution.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.
-
Concentrate the mother liquor: After filtering your first crop of crystals, you can evaporate some of the solvent from the filtrate and cool it again to obtain a second crop. Be aware that the second crop may be less pure than the first.
Column Chromatography
Q4: I am trying to separate this compound from its isomers using silica gel column chromatography, but I am getting poor separation. What can I do?
A4: Separating isomers by column chromatography is challenging due to their similar polarities. Here are some key parameters to optimize:
-
Stationary Phase: Standard silica gel is a good starting point. Ensure you are using a high-quality silica gel with a uniform particle size. The weight of the adsorbent should typically be 20-50 times the weight of the sample for difficult separations.[6]
-
Mobile Phase (Eluent): The choice of eluent is critical. Since dichloronaphthalenes are relatively non-polar, you should start with a non-polar solvent system. A mixture of hexane and a slightly more polar solvent like toluene or dichloromethane is a good starting point. You may need to use a very low percentage of the more polar solvent (e.g., 1-5%) and potentially a gradient elution. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[7]
-
Column Dimensions: A long, narrow column will provide better resolution than a short, wide one.[6]
-
Loading and Elution: Dissolve your sample in the minimum amount of the mobile phase and load it onto the column in a concentrated band. Elute the column slowly to allow for equilibrium between the stationary and mobile phases.
Q5: What type of HPLC column is suitable for the separation of dichloronaphthalene isomers?
A5: For analytical and preparative HPLC, a reverse-phase column is often effective for separating aromatic isomers.[8] A C18 column is a standard choice. Phenyl-based columns can also offer enhanced selectivity for aromatic compounds due to π-π interactions.[9] The mobile phase would typically be a mixture of acetonitrile and water, or methanol and water.[8][10] For preparative separations, a larger particle size silica gel can be used to allow for higher loading capacities.[7]
Distillation
Q6: Can I use distillation to separate this compound from its isomers?
A6: Simple distillation is unlikely to be effective due to the close boiling points of the dichloronaphthalene isomers. However, vacuum fractional distillation can be a viable option, especially for larger quantities.[11][12] By reducing the pressure, the boiling points of the compounds are lowered, which can help prevent thermal decomposition.[13][14] A long, efficient fractionating column is necessary to achieve good separation.
Q7: What are the key considerations for vacuum fractional distillation of this compound?
A7:
-
Vacuum System: A good vacuum pump and a reliable manometer are essential to maintain a stable, low pressure.
-
Fractionating Column: Use a column with a high number of theoretical plates, such as a Vigreux or packed column.
-
Heating: Use a heating mantle with a stirrer to ensure smooth boiling. Avoid overheating, which can lead to decomposition.
-
Insulation: Insulate the distillation head and column to maintain thermal equilibrium.
-
Collection of Fractions: Collect small fractions and analyze their composition (e.g., by GC) to determine the purity of the this compound.
IV. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nature and extent of the impurities in your sample.
Protocol 1: Purification by Fractional Recrystallization
This method is often the first choice due to its simplicity and is particularly effective if the this compound is the major component and has a significantly different solubility profile from its isomeric impurities at different temperatures.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 50-75 mL) and a boiling chip.
-
Heat the mixture to a gentle boil while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
If insoluble impurities are present, perform a hot filtration at this stage.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals. The purity can be checked by melting point, GC-MS, or HPLC.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
Protocol 2: Purification by Column Chromatography
This method is more powerful for separating compounds with similar polarities, such as isomers.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Toluene or Dichloromethane (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Determine the optimal eluent: Use TLC to find a solvent system that gives good separation of the components in your crude mixture. A good starting point is a mixture of hexane and toluene (e.g., 98:2 v/v). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Pack the column: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring there are no air bubbles.
-
Load the sample: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.
-
Elute the column: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine and evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Caption: A typical workflow for purification by column chromatography.
V. Data Summary
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for non-polar mobile phases. |
| Toluene | 111 | 2.4 | Can be used to increase mobile phase polarity. |
| Dichloromethane | 40 | 3.1 | Good solvent for many organic compounds. |
| Ethanol | 78 | 4.3 | Common recrystallization solvent for dichloronaphthalenes.[1] |
| Methanol | 65 | 5.1 | Another common recrystallization solvent.[1] |
| Acetonitrile | 82 | 5.8 | Used in reverse-phase HPLC.[8] |
| Water | 100 | 10.2 | Used as a "poor" solvent in two-solvent recrystallizations.[4] |
VI. References
-
BenchChem. (n.d.). 1,4-Dichloronaphthalene (PCN-5). Retrieved from --INVALID-LINK--
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column Chromatography. Retrieved from --INVALID-LINK--
-
Solubility of Things. (n.d.). 1,3-Dichloronaphthalene. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). Solutions for Analytical & Preparative Chromatography. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, October 27). Vacuum distillation. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,4-DICHLORONAPHTHALENE CAS#: 1825-31-6. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1,4-Dichloronaphthalene. Retrieved from --INVALID-LINK--
-
Filo. (n.d.). How many positional isomers are possible for dichloronaphthalene? Retrieved from --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Distillation. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 5). 5.4: Vacuum Distillation. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023, August 16). Fractional distillation. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Distillation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of 1,8-Diacetylnaphthalene. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--
-
Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Note 5. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4026944A - Process for the preparation of diamino naphthalenes. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate. Retrieved from --INVALID-LINK--
-
Experts@Minnesota. (n.d.). Synthesis and crystallography of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile. Retrieved from --INVALID-LINK--
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102827007A - Preparation method of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene. Retrieved from --INVALID-LINK--
-
YouTube. (2013, February 4). How to Carry Out a Recrystallization. Retrieved from --INVALID-LINK--
References
- 1. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. rsc.org [rsc.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 1,8-Dichloronaphthalene
Welcome to the technical support center for optimizing reactions involving 1,8-dichloronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in the functionalization of this versatile but often challenging substrate.
Introduction to this compound Reactivity
This compound is an aromatic compound characterized by two chlorine atoms on the naphthalene ring.[1] These chlorine atoms are attached to sp² hybridized carbons, and the C-Cl bond gains partial double-bond character due to resonance with the aromatic π-system.[2] This inherent stability makes this compound significantly less reactive towards nucleophilic substitution than its alkyl halide counterparts.[2] Consequently, reactions often necessitate forcing conditions, such as high temperatures or pressures, and carefully optimized catalytic systems.
This guide will focus on common reaction types and provide a framework for optimizing temperature and pressure to achieve desired outcomes while minimizing side-product formation.
Frequently Asked Questions (FAQs)
Q1: Why are my reactions with this compound so sluggish compared to other aryl halides?
A1: The reactivity of aryl halides in many coupling and substitution reactions follows the general trend: I > Br > Cl > F.[3][4] Aryl chlorides, like this compound, have a stronger carbon-halogen bond due to the aforementioned resonance effects and the higher electronegativity of chlorine compared to iodine and bromine.[2] This makes the initial step in many catalytic cycles, the oxidative addition to a metal center (e.g., Palladium), or the direct attack by a nucleophile, the rate-limiting step, thus requiring more forcing conditions.
Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity?
A2: Achieving selective mono- or di-substitution is a common challenge. Here's a breakdown of strategies:
-
Stoichiometry: Carefully controlling the stoichiometry of your nucleophile or coupling partner is the first step. For mono-substitution, using a slight deficiency or an equimolar amount of the reagent relative to this compound is a good starting point. For di-substitution, an excess of the reagent is typically required.
-
Temperature and Reaction Time: Lower temperatures and shorter reaction times will generally favor the formation of the mono-substituted product. As the reaction progresses and the temperature increases, the likelihood of the second substitution occurring increases. Monitoring the reaction by an appropriate analytical technique (TLC, GC-MS, or LC-MS) is crucial to stop the reaction at the desired point.
-
Catalyst Loading: In catalytic reactions, a lower catalyst loading can sometimes favor mono-substitution, as the catalytic turnover will be slower, providing a larger window to isolate the intermediate product.
Q3: What are the primary safety concerns when working with this compound at high temperatures and pressures?
A3: this compound is a chemical that requires careful handling. It can be harmful if ingested or inhaled and may cause skin and eye irritation.[1] When heating this compound, especially under pressure, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Employ a reaction vessel and equipment rated for the intended temperature and pressure.
-
Use a blast shield, especially when working with reactions under pressure for the first time.
-
Be aware of the potential for solvent evaporation and pressure build-up. Ensure your system has a proper pressure relief mechanism.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific reaction types, focusing on the interplay of temperature and pressure.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions with unactivated aryl chlorides like this compound are notoriously difficult and often require harsh conditions.[2]
Problem: Low or no conversion to the desired product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficient Temperature | Gradually increase the reaction temperature in 20 °C increments. Consider using a high-boiling point solvent like DMF, DMSO, or NMP. Forcing conditions, such as heating chlorobenzene with aqueous NaOH to 350°C, are sometimes necessary for unactivated aryl chlorides.[2] | Higher temperatures provide the necessary activation energy to overcome the high barrier of nucleophilic attack on the electron-rich aromatic ring and the strong C-Cl bond. |
| Poor Nucleophile | Use a stronger nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol. | A more potent nucleophile will have a lower activation energy for the initial attack on the aromatic ring. |
| Solvent Effects | Switch to a polar aprotic solvent (e.g., DMSO, DMF). | These solvents can solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. They also have high boiling points, allowing for higher reaction temperatures. |
| Insufficient Pressure | If temperature increases lead to solvent loss or are not feasible, consider running the reaction in a sealed tube or a high-pressure reactor. Pressures up to 300 atm have been used for SNAr on chlorobenzene.[2] | Increasing the pressure can increase the concentration of gaseous reactants (like ammonia) in the solution and can also influence the transition state volume, sometimes accelerating the reaction. |
Data Point for Consideration (Analogous System): The synthesis of 2,3-diaminonaphthalene from 2,3-dichloronaphthalene is achieved by refluxing in ethanol with aqueous ammonia for 6 hours. While not this compound, this demonstrates the need for elevated temperatures for amination.
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 2,3-Dichloronaphthalene | aq. NH₃, NH₄Cl, HCl (cat.) | Ethanol | Reflux | 6 h | 75% |
This data is for an analogous system and should be used as a starting point for optimization.
Buchwald-Hartwig Amination
This palladium-catalyzed C-N bond formation is a powerful tool, but aryl chlorides are the most challenging substrates.[5]
Problem: Low yield of the aminated product.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Inappropriate Catalyst/Ligand System | Screen different generations of Buchwald-Hartwig ligands. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective for aryl chlorides.[6] | Bulky ligands promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition step. |
| Reaction Temperature Too Low | Most Buchwald-Hartwig reactions with aryl chlorides require temperatures between 80-120 °C. Consider using a high-boiling solvent like toluene, dioxane, or DMF. | The oxidative addition of the C-Cl bond to the Pd(0) center is often the slowest step and is significantly accelerated at higher temperatures. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures may be necessary. | The base is crucial for deprotonating the amine and regenerating the active catalyst. The choice of base can significantly impact the reaction rate and side product formation. |
| Dehalogenation Side Reaction | If you observe the formation of naphthalene or monochloronaphthalene, this indicates a competing dehalogenation pathway. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature slightly once the initial conversion has occurred. | Dehalogenation can occur via β-hydride elimination from the palladium-amido intermediate or by other side reactions. |
Experimental Protocol: General Starting Conditions for Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.1 mmol for mono-amination, 2.2 mmol for di-amination), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add a strong base (e.g., NaOtBu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling
This reaction forms a C-C bond between an aryl halide and a terminal alkyne. As with other cross-couplings, aryl chlorides are the least reactive.[4]
Problem: Incomplete reaction or formation of alkyne homocoupling (Glaser coupling) byproducts.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Low Temperature | While some Sonogashira couplings proceed at room temperature, aryl chlorides often require heating.[4] Start at 60 °C and gradually increase to 100 °C. Microwave irradiation can also be effective in accelerating the reaction.[7][8] | Higher temperatures are necessary to facilitate the oxidative addition of the C-Cl bond to the palladium catalyst. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere. The Pd(0) catalyst is sensitive to oxygen. | Oxidation of the active Pd(0) to Pd(II) will halt the catalytic cycle. |
| Copper Co-catalyst Issues | The copper co-catalyst (typically CuI) is crucial. If significant Glaser coupling is observed, consider a copper-free Sonogashira protocol, although this may require a more specialized ligand and higher temperatures. | The copper cycle is responsible for forming the copper acetylide, which then transmetalates with the palladium complex. However, it can also promote the homocoupling of the alkyne. |
| Base and Solvent Choice | An amine base (e.g., Et₃N, DIPEA) is typically used, often serving as both the base and a co-solvent. For challenging substrates, a stronger base in a polar aprotic solvent might be beneficial. | The base is required to deprotonate the terminal alkyne. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. |
Experimental Protocol: General Starting Conditions for Sonogashira Coupling of this compound
-
In a Schlenk tube, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and a copper co-catalyst (e.g., CuI, 5 mol%).
-
Add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling).
-
Add an amine base (e.g., triethylamine, 3.0 mmol).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 60-80 °C and monitor by TLC or GC-MS.
-
After completion, cool the reaction, filter through a pad of celite, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Kinetic vs. Thermodynamic Control: The Role of Temperature
In many reactions of di-substituted naphthalenes, temperature plays a critical role in determining the product distribution, a concept known as kinetic versus thermodynamic control.[5][9][10]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is essentially irreversible. The product that is formed fastest (i.e., has the lowest activation energy) will be the major product. This is the kinetic product .
-
Thermodynamic Control (High Temperature): At higher temperatures, the reactions become reversible. This allows the products to equilibrate, and the most stable product will be the major product. This is the thermodynamic product .
Application to this compound Reactions:
-
Regioselectivity: In some reactions, substitution at different positions on the naphthalene ring may have different activation energies and lead to products of varying stability. By tuning the temperature, you may be able to favor one isomer over another.
-
Mono- vs. Di-substitution: The formation of the mono-substituted product is often the kinetic product, while the di-substituted product may be the thermodynamic product, especially if the second substitution is slower than the first. Running the reaction at a lower temperature for a shorter time can favor the mono-substituted product.
Visualizing Reaction Workflows
General Workflow for Optimizing a Cross-Coupling Reaction
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 1,8-Dichloronaphthalene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the role of solvents in modulating the reactivity of 1,8-dichloronaphthalene, a key intermediate in the synthesis of advanced materials and pharmaceutical agents. Our focus is to deliver field-proven insights and scientifically grounded protocols to navigate the complexities of nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions involving this unique substrate.
Introduction: The Challenge of this compound Reactivity
This compound presents a distinct challenge in synthetic chemistry. The peri interaction between the two chlorine atoms can induce distortion in the naphthalene ring, potentially altering its electronic properties and reactivity. Furthermore, as an unactivated aryl chloride, it is generally resistant to classical SNAr reactions, often necessitating the use of metal catalysts or harsh reaction conditions. The choice of solvent is paramount in overcoming these hurdles, as it can influence nucleophile reactivity, catalyst stability and activity, and the overall reaction pathway.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive towards traditional nucleophilic aromatic substitution?
A1: The low reactivity of this compound in classical SNAr reactions stems from two primary factors. Firstly, the carbon-chlorine bonds on the naphthalene ring are strong and the phenyl cation that would be formed in a potential SN1-type mechanism is highly unstable. Secondly, for an SNAr mechanism to proceed efficiently, the aromatic ring typically requires activation by strongly electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate (Meisenheimer complex). This compound lacks such activating groups, rendering the aromatic ring electron-rich and less susceptible to attack by nucleophiles.
Q2: What is the general role of polar aprotic versus polar protic solvents in nucleophilic substitution reactions of aryl halides?
A2:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, THF, Toluene): These solvents are generally preferred for SNAr and metal-catalyzed cross-coupling reactions of aryl halides. They possess large dipole moments that help to dissolve polar reactants but lack acidic protons. This is advantageous because they do not strongly solvate the nucleophile through hydrogen bonding, leaving it more "naked" and, therefore, more reactive.[1]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds. While they are excellent at dissolving ionic reagents, they can significantly decrease the reactivity of nucleophiles by forming a solvent cage around them. This effect can slow down or even inhibit SNAr reactions.
Q3: What are the typical catalytic systems used to enhance the reactivity of this compound?
A3: Due to its low intrinsic reactivity, metal-catalyzed cross-coupling reactions are often employed. The two most common and effective systems are:
-
Palladium-catalyzed Buchwald-Hartwig amination: This is a powerful method for forming C-N bonds. It utilizes a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often requires optimization.[2][3][4][5][6]
-
Copper-catalyzed Ullmann condensation: This is a classical method for forming C-N, C-O, and C-S bonds with aryl halides. Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern variations use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.[1][7][8]
Q4: How does the steric hindrance at the peri positions of this compound affect its reactivity?
A4: The close proximity of the two chlorine atoms at the 1 and 8 positions introduces significant steric strain. This can lead to out-of-plane distortion of the naphthalene ring. While this distortion can potentially increase the reactivity of the C-Cl bonds by weakening them, it can also sterically hinder the approach of bulky nucleophiles or catalyst complexes. The specific impact of this steric hindrance is highly dependent on the nature of the incoming nucleophile and the catalytic system employed.
Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic substitution and cross-coupling reactions of this compound.
Issue 1: Low or No Conversion of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | For uncatalyzed SNAr with strong nucleophiles, high-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are often necessary to drive the reaction at elevated temperatures. For metal-catalyzed reactions (Buchwald-Hartwig, Ullmann), Toluene , Dioxane , or DMF are commonly used. Toluene is a good choice for Buchwald-Hartwig amination as it is less coordinating to the metal center than DMF or DMSO. |
| Insufficient Reaction Temperature | Reactions involving unactivated aryl chlorides like this compound typically require high temperatures, often in the range of 100-200 °C, especially for Ullmann-type reactions.[1] For palladium-catalyzed couplings, temperatures between 80-120 °C are a good starting point. A temperature screen is highly recommended during optimization. |
| Catalyst Inactivity or Incompatibility | In Buchwald-Hartwig amination, the choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often required. For Ullmann condensations, the copper source (e.g., CuI, Cu(OAc)₂) and the use of a ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine) can dramatically affect the reaction outcome. Ensure the catalyst and ligand are compatible and handled under appropriate inert conditions if they are air-sensitive. |
| Inadequate Base | In palladium-catalyzed aminations, a strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu) , lithium bis(trimethylsilyl)amide (LHMDS) , or cesium carbonate (Cs₂CO₃) . The choice of base can be solvent-dependent. |
Issue 2: Formation of Monosubstituted Product Only
| Potential Cause | Recommended Solution |
| Deactivation of the Naphthalene Ring | The introduction of the first nucleophile can electronically deactivate the naphthalene ring, making the second substitution more difficult. This is particularly true if the nucleophile is electron-donating. |
| Insufficient Reagent Stoichiometry | Ensure that at least two equivalents of the nucleophile and a sufficient amount of base are used to facilitate the double substitution. It may be necessary to use a larger excess of the nucleophile. |
| Steric Hindrance | The monosubstituted product may be sterically hindered, preventing the second substitution. This is more likely with bulky nucleophiles. Consider using a smaller nucleophile if possible. |
| Reaction Time and Temperature | The second substitution may require more forcing conditions. Increase the reaction time and/or temperature to try and drive the reaction to completion. Monitor the reaction progress by TLC or GC/MS to find the optimal conditions. |
Issue 3: Catalyst Decomposition
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Prolonged heating at very high temperatures can lead to the decomposition of the palladium or copper catalyst. |
| Presence of Oxygen | Many palladium(0) catalysts and their ligands are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed. |
| Incompatible Additives | Certain additives or impurities in the reaction mixture can poison the catalyst. Use high-purity reagents and solvents. |
Experimental Protocols & Data
While specific, detailed protocols for the nucleophilic substitution of this compound are not abundant in the literature, we can infer effective conditions from related transformations.
Protocol 1: General Conditions for Buchwald-Hartwig Amination of 1,8-Dichloroarenes (Model)
This protocol is based on the successful amination of 1,8-dichloroanthracene, a structurally similar compound.
Reactants:
-
This compound (1.0 equiv)
-
Amine (2.2 - 2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (2.5 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound and the amine nucleophile under a positive pressure of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring for 12-24 hours, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
The filtrate is then concentrated and purified by column chromatography.
Protocol 2: General Conditions for Ullmann Condensation (Model)
This protocol is based on general procedures for copper-catalyzed C-N bond formation.
Reactants:
-
This compound (1.0 equiv)
-
Amine or Alcohol (2.2 - 3.0 equiv)
-
Copper(I) Iodide (CuI) (5-20 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (10-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.5 - 3.0 equiv)
-
Solvent (e.g., DMF, NMP, DMSO)
Procedure:
-
To a reaction vessel, add CuI, the ligand, the base, this compound, and the nucleophile.
-
Add the polar aprotic solvent.
-
Heat the mixture to 120-180 °C with stirring for 24-48 hours.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Table 1: Solvent Selection Guide for Reactions of this compound
| Reaction Type | Recommended Solvents | Rationale |
| Buchwald-Hartwig Amination | Toluene, Dioxane, THF | Non-coordinating or weakly coordinating solvents that are compatible with palladium catalysis. |
| Ullmann Condensation | DMF, NMP, DMSO | High-boiling polar aprotic solvents that can facilitate the reaction at elevated temperatures.[1] |
| Uncatalyzed SNAr | NMP, DMSO | Require very high temperatures and highly polar aprotic solvents to proceed, if at all. |
Visualizing Reaction Pathways
Diagram 1: General Workflow for Optimizing a Buchwald-Hartwig Amination
Caption: A decision-making workflow for optimizing the Buchwald-Hartwig amination of this compound.
Diagram 2: Solvent Polarity and Nucleophilicity
Caption: The effect of polar protic vs. polar aprotic solvents on nucleophile reactivity.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,8-Dichloronaphthalene and 1,5-Dichloronaphthalene for the Synthetic Chemist
Introduction: The Tale of Two Isomers
In the realm of drug discovery and materials science, the isomeric purity of building blocks is paramount, as subtle changes in molecular architecture can drastically alter biological activity and material properties. Dichloronaphthalenes, as versatile intermediates, are a case in point. Among the ten possible isomers, 1,8-dichloronaphthalene and 1,5-dichloronaphthalene present a compelling study in how the spatial arrangement of substituents on a rigid aromatic scaffold dictates chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these two isomers, supported by established chemical principles and available experimental contexts. While direct, side-by-side comparative studies are scarce, a logical framework for understanding their differential reactivity can be constructed by analyzing their unique structural and electronic characteristics.
At first glance, both isomers are simply naphthalene with two chlorine atoms. However, their distinct substitution patterns give rise to fundamentally different molecular symmetries and steric environments. 1,5-Dichloronaphthalene possesses a center of inversion and belongs to the C2h point group, resulting in a non-polar molecule with a zero net dipole moment. In stark contrast, this compound, with its two chlorine atoms on the same side of the naphthalene core, belongs to the C2v point group and possesses a significant dipole moment of approximately 3.18 Debye.[1] This inherent difference in polarity can influence their solubility and interactions with catalysts and reagents.
Perhaps the most critical distinguishing feature of this compound is the steric strain imposed by the proximity of the two chlorine atoms and the adjacent hydrogen atoms at the 2- and 7-positions, a phenomenon known as the peri-interaction.[2][3][4] This steric congestion can hinder the approach of reagents and catalysts, thereby influencing reaction rates and, in some cases, precluding certain transformations that are readily achievable with the less sterically encumbered 1,5-isomer.
This guide will explore the implications of these structural and electronic differences on the reactivity of 1,8- and 1,5-dichloronaphthalene in three key areas of synthetic chemistry: nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution.
I. Nucleophilic Aromatic Substitution (SNAr): A Story of Steric Hindrance
Nucleophilic aromatic substitution (SNAr) is a cornerstone of arene functionalization. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a Meisenheimer complex, followed by the departure of the leaving group. The rate of this reaction is highly sensitive to the electronic nature of the aromatic ring and steric hindrance at the reaction center.
For dichloronaphthalenes, the chlorine atoms are the leaving groups. While chlorine is not as reactive as fluorine in SNAr, these reactions can be driven to completion under appropriate conditions, especially with strong nucleophiles.
Based on the structural differences, a clear hypothesis for the relative reactivity of 1,8- and 1,5-dichloronaphthalene can be formulated: 1,5-dichloronaphthalene is expected to be significantly more reactive towards nucleophilic aromatic substitution than this compound.
The rationale for this prediction lies in the severe steric hindrance around the C1 and C8 positions in the 1,8-isomer due to the peri-interaction. The approach of a nucleophile to either of these carbons is impeded by the other chlorine atom and the hydrogen at the adjacent position. In contrast, the chlorine atoms in 1,5-dichloronaphthalene are in sterically accessible positions, with no comparable intramolecular congestion.
Illustrative Experimental Protocol: General Procedure for SNAr with an Alkoxide
The following protocol is a generalized procedure for the reaction of a dichloronaphthalene with a generic alkoxide, which can be adapted for either isomer. It is anticipated that the reaction with this compound would require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields compared to the 1,5-isomer.
Materials:
-
Dichloronaphthalene isomer (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dichloronaphthalene isomer and anhydrous DMF.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Heat the reaction mixture to 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
-
1,5-Dichloronaphthalene: Expected to yield a mixture of mono- and di-substituted products under relatively milder conditions.
-
This compound: Expected to show lower conversion and may require higher temperatures and longer reaction times to achieve a comparable yield of the mono-substituted product. The formation of the di-substituted product would be even more challenging due to increased steric hindrance after the first substitution.
II. Metal-Catalyzed Cross-Coupling Reactions: The Influence of Ligand Accessibility
Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7][8][9][10][11] The reactivity of aryl halides in these reactions is also significantly influenced by steric effects, particularly at the site of the halogen.
Similar to SNAr reactions, 1,5-dichloronaphthalene is predicted to be a better substrate for metal-catalyzed cross-coupling reactions than this compound.
The catalytic cycle of these reactions involves the oxidative addition of the aryl halide to a low-valent metal center. This step is often rate-determining and is sensitive to steric hindrance around the carbon-halogen bond. The bulky phosphine ligands typically used in these reactions need to access the metal center, and the approach of the catalyst to the C-Cl bond in this compound is sterically hindered by the peri-substituent.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While no direct comparative studies on these two isomers are available, the general principles of steric hindrance in Suzuki couplings are well-documented.
Illustrative Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Dichloronaphthalene isomer (1.0 eq)
-
Arylboronic acid (1.2 eq per chlorine to be substituted)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene/Water (10:1)
Procedure:
-
In a Schlenk tube, combine the dichloronaphthalene isomer, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
B. Ullmann Condensation: A Case Study in Thiophene Annulation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-carbon or carbon-heteroatom bonds.[5][6][7][8][9][10][11] A particularly interesting application is the synthesis of polycyclic aromatic hydrocarbons containing heteroatoms. For example, dinaphtho[2,1-b:1',2'-d]thiophene, a molecule with interesting electronic properties, can be synthesized from 1,1'-bi-2-naphthol, but related thiophene annulations can be envisioned from dichloronaphthalenes.[12][13][14][15][16]
The synthesis of such fused thiophenes from dichloronaphthalenes would likely involve a reaction with a sulfur source, such as sodium sulfide. The intramolecular cyclization to form the thiophene ring would be highly dependent on the geometry of the starting material.
For 1,5-dichloronaphthalene, a double Ullmann-type reaction with a sulfur source could potentially lead to a thiophene-bridged ladder-type polymer. In contrast, the peri-disposed chlorine atoms of this compound are geometrically poised for an intramolecular cyclization to form a five-membered thiophene ring fused to the naphthalene core, although the steric strain would still be a significant barrier to overcome.
Illustrative Experimental Protocol: Synthesis of a Dinaphthothiophene Derivative (Conceptual)
While a direct synthesis from 1,5-dichloronaphthalene is not well-documented, a plausible route for the synthesis of a thiophene-annulated system from a binaphthyl precursor is provided for context. This highlights the type of C-S bond formation that would be involved.
Materials:
-
1,1'-Binaphthyl-2,2'-dithiol
-
Dichloromethane
-
Paraformaldehyde
-
p-Toluenesulfonic acid
Procedure:
-
To a solution of 1,1'-binaphthyl-2,2'-dithiol in dichloromethane, add paraformaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Electrophilic Aromatic Substitution: Directing Effects and Steric Influence
Electrophilic aromatic substitution is a fundamental reaction of naphthalene. The naphthalene core is more reactive than benzene, and substitution typically occurs at the α-position (C1, C4, C5, C8) under kinetic control due to the greater stability of the resulting carbocation intermediate.[17][18][19][20]
In the case of dichloronaphthalenes, the two chlorine atoms are deactivating, ortho-, para-directing groups. The interplay between the inherent reactivity of the naphthalene core and the directing effects of the chlorine atoms, along with steric considerations, will determine the outcome of electrophilic substitution.
-
1,5-Dichloronaphthalene: The two chlorine atoms are on different rings. The C4 and C8 positions are α-positions that are para to the existing chlorine atoms, making them the most likely sites for electrophilic attack. The C2 and C6 positions are ortho to the chlorines, but β-positions of the naphthalene ring, and thus less reactive. The C3 and C7 positions are meta to the chlorines and also β-positions, making them the least reactive. Therefore, electrophilic substitution on 1,5-dichloronaphthalene is expected to occur primarily at the C4 and C8 positions.
-
This compound: Both chlorine atoms are on the same ring. They will direct incoming electrophiles to the ortho (C2, C7) and para (C4, C5) positions. The C4 and C5 positions are α-positions and para to a chlorine, making them electronically favored. However, the C4 position is sterically hindered by the C5 hydrogen and the C5 position is hindered by the C4 hydrogen. The C2 and C7 positions are β-positions and ortho to a chlorine. Given the high reactivity of the α-positions in naphthalene, substitution is still most likely to occur at the C4 and C5 positions, despite the steric hindrance. The significant steric strain in the ground state of this compound may also influence the transition state energies for electrophilic attack.
Illustrative Experimental Protocol: General Procedure for Nitration
Materials:
-
Dichloronaphthalene isomer
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Glacial acetic acid
Procedure:
-
Dissolve the dichloronaphthalene isomer in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Data Summary and Comparison
| Property/Reactivity | This compound | 1,5-Dichloronaphthalene | Rationale |
| Point Group | C2v | C2h | Asymmetric vs. Centrosymmetric |
| Dipole Moment | ~3.18 D[1] | 0 D | Due to molecular symmetry |
| Key Structural Feature | Peri-interaction causing steric strain[2][3][4] | Less sterically hindered | Proximity of substituents at C1 and C8 |
| Nucleophilic Aromatic Substitution | Less reactive | More reactive | Steric hindrance at reaction sites in the 1,8-isomer |
| Metal-Catalyzed Cross-Coupling | Less reactive | More reactive | Steric hindrance impeding catalyst approach in the 1,8-isomer |
| Electrophilic Aromatic Substitution | Substitution likely at C4/C5 (α, para) | Substitution likely at C4/C8 (α, para) | Both are electronically favored, but steric factors may play a larger role in the 1,8-isomer. |
Visualization of Concepts
Logical Workflow for Reactivity Prediction
Caption: A logical workflow illustrating the predicted reactivity of 1,8- and 1,5-dichloronaphthalene based on their intrinsic properties.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. This compound [stenutz.eu]
- 2. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 5. synarchive.com [synarchive.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. byjus.com [byjus.com]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses and crystal structures of two dinaphtho[2,1-d:1′,2′-f][1,3]dithiepine atropisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new method for the synthesis of dinaphtho[1,2‐<i>b</i>;2′,1′‐<i>d</i>]thiophenes and selenophenes | CiNii Research [cir.nii.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. Dinaphtho[2,1-b:1′,2′-d]thiophenes as high refractive index materials exploiting the potential characteristics of “dynamic thiahelicenes” - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 18. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
A Researcher's Guide to Alternative Reagents for Peri-Substitution Reactions
Abstract
Peri-substitution reactions, which involve the functionalization of the 1 and 8 positions of naphthalene and related polyaromatic systems, are fundamental transformations in the synthesis of advanced materials, pharmaceuticals, and molecular probes.[1][2] The close proximity of the peri-positions imposes unique steric and electronic constraints, making selective and efficient substitution a significant synthetic challenge.[1][3][4] For decades, the field has relied on classical reagents, primarily strong organolithium bases, which, despite their utility, suffer from significant drawbacks including harsh reaction conditions and poor functional group tolerance. This guide provides a comprehensive comparison of modern, alternative reagents that overcome these limitations. We will delve into the mechanisms and applications of transition-metal catalysts, frustrated Lewis pairs, and photoredox systems, supported by experimental data and detailed protocols to inform reagent selection for researchers, scientists, and drug development professionals.
Introduction: The Enduring Challenge of Peri-Substitution
The naphthalene backbone is a rigid, planar structure where the substituents at the 1- and 8- (peri) positions are forced into close proximity, approximately 2.5 Å apart.[1] This is significantly closer than ortho-substituents on a benzene ring (~3.3 Å).[5] This enforced proximity, known as the "peri-interaction," can lead to significant steric strain and unusual reactivity, making the synthesis of 1,8-disubstituted naphthalenes a non-trivial task.[1][3][6]
However, this same challenge makes these molecules highly valuable. The unique geometry of peri-substituted naphthalenes allows for the creation of "proton sponges" with exceptionally high basicity, novel ligands for catalysis, and fluorescent dyes with unique photophysical properties.[5][7] Therefore, developing efficient and selective methods for their synthesis is of paramount importance.
The Classical Approach: Strong Bases and Their Inherent Limitations
The traditional method for activating the peri-position for substitution often involves direct C-H activation using a very strong base.
Common Traditional Reagents:
-
n-Butyllithium (n-BuLi): Often used in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to direct lithiation to the peri-position.[5]
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base capable of deprotonating even weakly acidic C-H bonds.
-
Lithium Diisopropylamide (LDA): A strong, sterically hindered base that can selectively deprotonate specific positions.[8]
While effective for certain substrates, these reagents present significant challenges:
-
Harsh Reaction Conditions: Typically require cryogenic temperatures (-78 °C) and strictly anhydrous and anaerobic environments.
-
Poor Functional Group Tolerance: They readily react with a wide range of functional groups (e.g., esters, ketones, nitriles), limiting their application in complex molecule synthesis.
-
Safety Concerns: Organolithium reagents are pyrophoric, and strong bases can cause hazardous side reactions.
-
Limited Selectivity: Achieving selective mono-substitution can be difficult, often leading to mixtures of products.
These limitations have driven the search for milder, more selective, and more versatile reagents for peri-substitution.
A New Era of Reagents: A Comparative Analysis of Modern Alternatives
Recent years have seen the emergence of sophisticated catalytic systems that offer significant advantages over classical strong bases. These methods operate under milder conditions and exhibit broader functional group tolerance, opening new avenues for the synthesis of complex peri-substituted naphthalenes.
Transition-Metal Catalysis
Transition-metal-catalyzed C-H activation has revolutionized organic synthesis, and its application to peri-substitution is a prime example.[9][10][11] These reactions typically involve a directing group on the naphthalene substrate that coordinates to the metal center, positioning it for selective C-H activation at the peri-position.
Mechanism Overview: A directing group (DG) on the naphthalene ring coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium). This brings the metal into close proximity to the C-H bond at the 8-position, facilitating oxidative addition to form a metallacycle. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the peri-substituted product and regenerate the catalyst.[9][12]
Diagram 1: General Mechanism for Directed Peri-C–H Activation
Caption: A generalized catalytic cycle for transition-metal-mediated peri-C-H functionalization.
Performance Comparison:
| Catalyst System | Directing Group (Example) | Coupling Partner | Conditions | Advantages | Limitations |
| Pd(OAc)₂ | Aldehyde (via transient imine) | CH₃BF₃K | Acetic Acid, Cu(TFA)₂ | High peri-selectivity | Requires oxidant, moderate yields |
| [RhCp*Cl₂]₂ | Pyridine, N-Oxide | Alkenes, Alkynes | Mild Oxidant | Excellent functional group tolerance | Can be expensive, sometimes requires silver salts |
| [Ir(cod)Cl]₂ | Carboxylic Acid | Boronates, Silanes | Often requires a ligand | High regioselectivity | Can exhibit ortho-selectivity depending on ligand |
Key Insight: Palladium catalysis, particularly with a transient directing group strategy, has shown great promise for methylation at the peri-position, overcoming the inherent electronic preference for the ortho-position.[12] DFT calculations have confirmed that the formation of a 5,6-fused bicyclic palladacycle at the peri-position is energetically more favorable than the corresponding ortho-metallacycle.[12]
Frustrated Lewis Pairs (FLPs)
Frustrated Lewis Pair (FLP) chemistry is a metal-free approach that utilizes a combination of a sterically hindered Lewis acid and a Lewis base.[13][14] Because steric hindrance prevents them from forming a classical adduct, their respective acidity and basicity are available to activate small molecules, including C-H bonds.[13][14][15]
Mechanism Overview: The Lewis basic component of the FLP interacts with the C-H bond at the peri-position, increasing its acidity. Simultaneously, the Lewis acidic component accepts the hydride, leading to heterolytic cleavage of the C-H bond. This generates a reactive intermediate that can be trapped by an electrophile.
Performance Comparison:
| FLP System | Substrate Type | Reaction Type | Conditions | Advantages | Limitations |
| B(C₆F₅)₃ / P(t-Bu)₃ | Naphthalenes | H/D Exchange, Silylation | Metal-free, mild | Avoids toxic metals | Substrate scope is still developing |
| Chiral Borane / Phosphine | Imines | Asymmetric Hydrogenation | Catalytic | Potential for enantioselectivity | Modest enantiomeric excess (ee) reported so far |
Key Insight: While the application of FLPs specifically to peri-substitution is an emerging area, their proven ability to activate H₂ and other small molecules under mild, metal-free conditions makes them a highly promising alternative.[13][15] The key challenge lies in designing FLPs with the right balance of steric bulk and electronic properties to selectively target the peri C-H bond.
Photoredox Catalysis
Visible-light photoredox catalysis uses a photocatalyst that, upon absorbing light, becomes a potent single-electron transfer (SET) agent.[16][17][18][19] This allows for the generation of radical intermediates under exceptionally mild conditions, which can then engage in peri-substitution reactions.
Mechanism Overview: A photocatalyst (PC), such as [Ir(ppy)₃] or an organic dye like peri-xanthenoxanthene (PXX), absorbs visible light to reach an excited state (*PC).[16][20] This excited state can then oxidize or reduce a substrate to generate a radical. For peri-substitution, this could involve generating an aryl radical from a peri-halo-naphthalene, which then couples with a reaction partner.
Diagram 2: Experimental Workflow for a Photoredox Reaction
Caption: A typical step-by-step workflow for performing a photoredox-catalyzed reaction.
Performance Comparison:
| Photocatalyst | Substrate | Reaction Type | Conditions | Advantages | Limitations |
| [Ir(ppy)₃] | 1-Bromo-naphthalene | Reductive Dehalogenation/Coupling | Room Temp, Visible Light | Extremely mild, high functional group tolerance | Ir is expensive, requires a stoichiometric reductant |
| peri-Xanthenoxanthene (PXX) | Aryl Halides | C-C, C-N, C-S bond formation | Room Temp, Visible Light, Ni co-catalyst | Inexpensive organic dye, highly reducing excited state | Often requires a co-catalyst for cross-coupling |
| Ru(bpy)₃²⁺ | Electron-poor olefins | Reduction | Room Temp, Visible Light | Well-studied, reliable | Less reducing than Ir-based catalysts |
Key Insight: The use of peri-xanthenoxanthene (PXX) as an inexpensive, organic photocatalyst is particularly noteworthy.[20] Its highly reducing excited state can activate a broad range of substrates, and when paired with a nickel co-catalyst, it enables efficient cross-coupling reactions of aryl halides at the peri-position.[20]
Practical Application: Experimental Protocols
To illustrate the practical application of these alternative reagents, a representative protocol for a transition-metal-catalyzed reaction is provided below.
Protocol: Palladium-Catalyzed Peri-C–H Methylation of 1-Naphthaldehyde (Adapted from the transient ligand strategy)[12]
Materials:
-
1-naphthaldehyde
-
Pd(OAc)₂ (10 mol%)
-
Glycine (transient directing ligand, 60 mol%)
-
Cu(TFA)₂·xH₂O (oxidant, 2.0 equiv.)
-
Potassium methyltrifluoroborate (CH₃BF₃K, methylating reagent, 2.5 equiv.)
-
Acetic acid (solvent, 0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add 1-naphthaldehyde, Pd(OAc)₂, glycine, Cu(TFA)₂·xH₂O, and potassium methyltrifluoroborate.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous acetic acid via syringe.
-
Seal the vessel and place the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Stir the reaction for 24-36 hours, monitoring its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 8-methyl-1-naphthaldehyde.
Conclusion and Future Outlook
The development of alternative reagents has fundamentally changed the landscape of peri-substitution chemistry. Transition-metal catalysis, frustrated Lewis pairs, and photoredox catalysis offer milder, more selective, and more functional-group-tolerant pathways to these sterically congested molecules. While strong bases still have their place, these modern catalytic methods provide superior solutions for the synthesis of complex, high-value naphthalene derivatives.
The future of this field will likely focus on expanding the substrate scope of these new reagents, developing enantioselective variants for chiral peri-substituted compounds, and combining different catalytic strategies to achieve novel transformations. As our understanding of these complex reaction mechanisms deepens, so too will our ability to design and synthesize the next generation of functional materials and therapeutics based on the unique peri-naphthalene scaffold.
References
- 1. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 2. Ipso, Meso, and Peri Substitutions in Organic Chemistry [thoughtco.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peri-naphthalenes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Strength of Bases – Introductory Chemistry [uen.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chm.uri.edu [chm.uri.edu]
- 11. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 12. Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frustrated Lewis pairs: from concept to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photoredox catalysis - Wikipedia [en.wikipedia.org]
- 17. ethz.ch [ethz.ch]
- 18. Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating Regioselectivity in 1,8-Dichloronaphthalene Reactions: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The regioselectivity of a reaction—the preference for bond making or breaking in one direction over all other possibilities—is a critical factor in the synthesis of complex molecules. This guide provides an in-depth technical comparison of the regioselectivity observed in reactions of 1,8-dichloronaphthalene, offering insights into its behavior against other dichloronaphthalene isomers and providing a framework for predictable synthetic outcomes. By understanding the interplay of electronic and steric effects, chemists can strategically design synthetic routes to achieve desired substitution patterns.
The Challenge of Regioselectivity in Dichloronaphthalenes
The naphthalene core, a bicyclic aromatic system, presents multiple positions for substitution. The introduction of two chlorine atoms further complicates the reactivity landscape. Among the ten possible dichloronaphthalene isomers, this compound is of particular interest due to the unique steric environment created by the proximity of the two chlorine atoms in the peri-positions. This guide will explore how this distinct geometry influences the regioselectivity of key synthetic transformations, namely nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, drawing comparisons with other isomers where data is available.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Mechanisms
Nucleophilic aromatic substitution is a cornerstone of arene functionalization. The regioselectivity in dichloronaphthalenes is highly dependent on the reaction mechanism, which can be broadly categorized into the addition-elimination pathway and the benzyne (elimination-addition) pathway.
The Addition-Elimination Mechanism: Electronic Control
In the classical SNAr addition-elimination mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate. The reaction is favored by the presence of electron-withdrawing groups that can stabilize this intermediate. While chlorine is an electron-withdrawing group, its effect is modest. For dichloronaphthalenes, the position of the chlorine atoms influences the stability of the Meisenheimer complex.
While direct comparative kinetic data for SNAr reactions across all dichloronaphthalene isomers is scarce in the literature, we can infer reactivity based on established principles. For an incoming nucleophile, attack at a position that allows the negative charge in the Meisenheimer intermediate to be delocalized by the remaining chlorine atom is generally favored.
The Benzyne Mechanism: Steric and Inductive Influences
Under strongly basic conditions (e.g., with sodium amide, NaNH2), SNAr can proceed through a benzyne intermediate. The regioselectivity of the subsequent nucleophilic attack on the benzyne is governed by a combination of inductive and steric effects. The incoming nucleophile will preferentially attack the position that leads to the most stable carbanionic intermediate. This stability is influenced by the inductive effect of the remaining substituent.[1][2]
For this compound, the formation of a benzyne intermediate would be followed by nucleophilic attack. The regioselectivity would be dictated by the inductive stabilization provided by the remaining chlorine atom and the steric hindrance imposed by the peri-substituted ring system.
A practical example of a reaction that proceeds through a related pathway is the synthesis of 1-amino-8-chloronaphthalene from naphthalene-1,8-diamine, which involves the formation of a triazine intermediate followed by reaction with a chloride source. This multi-step process ultimately achieves a selective monosubstitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach to C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for the synthesis of complex aromatic compounds. These reactions offer a powerful alternative to classical SNAr for the functionalization of aryl halides.
Suzuki-Miyaura Coupling: The Influence of Ligands and Substrates
The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond between an organoboron compound and an organic halide. The regioselective monosubstitution of dihaloarenes is a significant challenge, often requiring careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
For this compound, the steric hindrance around the C-Cl bonds is expected to play a significant role in the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle. This steric congestion might lead to lower reactivity compared to less hindered isomers like 2,6- or 2,7-dichloronaphthalene.
Buchwald-Hartwig Amination: Navigating Steric Hindrance
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, achieving regioselective monoamination of dihaloarenes can be challenging. The steric environment of the aryl halide is a critical factor influencing the reaction's efficiency.
In the context of this compound, the steric bulk around the chlorine atoms can hinder the approach of the palladium catalyst and the amine nucleophile. This steric hindrance is a key consideration when planning a synthetic route. It may be possible to achieve monoselective amination by carefully controlling the reaction conditions, such as using bulky phosphine ligands on the palladium catalyst to modulate its reactivity and selectivity.
Experimental Protocols
To provide a practical context for the principles discussed, the following are representative, detailed experimental protocols for key transformations.
Protocol 1: Synthesis of 1-Amino-8-chloronaphthalene via a Triazine Intermediate
This protocol, adapted from established procedures, demonstrates a method for the selective monosubstitution of a 1,8-disubstituted naphthalene system.[4][5]
Step A: Synthesis of 1H-naphtho[1,8-de][4][5][6]triazine
-
In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (1.0 eq) in a mixture of acetic acid and ethanol.
-
Cool the solution in a cold-water bath to maintain a temperature between 18 and 21°C.
-
Slowly add isobutyl nitrite (0.98 eq) to the solution while maintaining the temperature.
-
Stir the resulting suspension at 25°C for 16 hours.
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum to yield 1H-naphtho[1,8-de][4][5][6]triazine.
Step B: Synthesis of 1-Amino-8-chloronaphthalene
-
To a solution of 1H-naphtho[1,8-de][4][5][6]triazine (1.0 eq) in hydrochloric acid, add copper powder (0.0665 eq).
-
Stir the mixture at 25°C for 12 hours.
-
Dilute the mixture with water, heat at 85°C for 30 minutes, and filter.
-
Cool the filtrate and basify with ammonia solution.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to obtain 1-amino-8-chloronaphthalene.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This generalized protocol can serve as a starting point for the optimization of the Suzuki-Miyaura coupling of this compound.
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene, dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes the key factors influencing the regioselectivity of reactions on this compound compared to other isomers. It is important to note that direct comparative quantitative data is limited, and the entries are based on established chemical principles and data from analogous systems.
| Reaction Type | This compound | Other Isomers (e.g., 1,5-, 2,6-, 2,7-) | Key Influencing Factors |
| SNAr (Addition-Elimination) | Reactivity is influenced by the stability of the Meisenheimer intermediate. | Regioselectivity depends on the position of the second chlorine atom and its ability to stabilize the intermediate. | Electronic effects of the chlorine atoms. |
| SNAr (Benzyne) | Regioselectivity of nucleophilic attack is governed by inductive effects and significant steric hindrance from the peri-substituent. | Regioselectivity is primarily governed by the inductive effects of the remaining chlorine atom. | Inductive effects, steric hindrance. |
| Suzuki-Miyaura Coupling | Monosubstitution is challenging due to potential steric hindrance affecting the oxidative addition step. | Reactivity and selectivity are generally higher due to reduced steric hindrance. | Steric hindrance around the C-Cl bond, ligand choice. |
| Buchwald-Hartwig Amination | Steric hindrance from the peri-chlorine can significantly impact the reaction rate and efficiency of monosubstitution. | Less sterically hindered isomers are generally more reactive. | Steric hindrance, ligand bulk. |
Visualizing Reaction Pathways
To better illustrate the mechanistic considerations, the following diagrams outline the key steps in the discussed reactions.
Conclusion and Future Outlook
The regioselective functionalization of this compound presents a unique set of challenges and opportunities for synthetic chemists. The pronounced steric hindrance in the peri-positions is a dominant factor that must be carefully considered when designing synthetic strategies. While classical nucleophilic aromatic substitution reactions can be employed, modern palladium-catalyzed cross-coupling reactions offer a more versatile and often milder approach to C-C and C-N bond formation.
Achieving selective monosubstitution on this compound often requires a departure from standard protocols and necessitates careful optimization of reaction conditions, particularly the choice of catalyst and ligands. Future research in this area should focus on developing catalytic systems that can overcome the steric barriers presented by the 1,8-disubstitution pattern, thereby unlocking the full synthetic potential of this intriguing naphthalene isomer. By continuing to explore the delicate balance between steric and electronic effects, the scientific community can develop more predictable and efficient methods for the synthesis of novel and complex molecular architectures.
References
A Senior Application Scientist's Guide to Catalysts in 1,8-Dichloronaphthalene Synthesis
Abstract
The synthesis of 1,8-dichloronaphthalene, a crucial intermediate in the development of agrochemicals, pharmaceuticals, and advanced materials, presents a significant regioselectivity challenge. Direct chlorination of naphthalene often yields a complex mixture of isomers, necessitating costly and inefficient separation processes. This guide provides a comparative analysis of the primary catalytic systems employed to control this electrophilic aromatic substitution. We delve into the performance of traditional Lewis acids, the potential of shape-selective solid acids like zeolites, and the process advantages of phase-transfer catalysis. By synthesizing data from established literature and analogous transformations, this document offers researchers and process chemists a framework for catalyst selection, experimental design, and future research in the pursuit of a selective and efficient synthesis of this compound.
The Synthetic Challenge: Navigating Regioselectivity in Naphthalene Chlorination
This compound is a valuable organic compound, serving as a key building block due to the unique steric and electronic environment created by the peri-disposed chlorine atoms.[1] However, its synthesis is complicated by the inherent reactivity of the naphthalene ring. The alpha positions (1, 4, 5, and 8) are electronically activated and sterically accessible, making them the primary sites for electrophilic attack.
Consequently, the direct chlorination of naphthalene typically results in a mixture of isomers, with 1,4- and 1,5-dichloronaphthalene often being significant byproducts. The primary goal of catalysis in this context is not merely to accelerate the reaction but to steer it with high fidelity towards the 1,8-disubstituted product. This guide examines and compares the catalysts capable of tackling this challenge.
Below is a diagram illustrating the potential outcomes of naphthalene dichlorination, highlighting the desired product among other possible isomers.
Caption: Reaction scheme for naphthalene dichlorination.
A Comparative Overview of Catalytic Systems
The choice of catalyst dictates the reaction mechanism and, therefore, the product distribution. We will compare three major classes: Lewis acids, solid acids (zeolites), and phase-transfer catalysts.
2.1 Lewis Acid Catalysts: The Workhorse with Limitations
Conventional chlorination of aromatic compounds is frequently performed with liquid-phase reactions using homogeneous Lewis acid catalysts like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃).[2]
Mechanism of Action: Lewis acids function by coordinating with a chlorine molecule, polarizing the Cl-Cl bond and generating a highly electrophilic "Cl⁺" species. This powerful electrophile then attacks the electron-rich naphthalene ring.
Performance Insights: While highly active, Lewis acids generally offer poor regioselectivity for this compound. Studies on the electrophilic chlorination of naphthalene have shown that catalysts like FeCl₃ and CuCl₂ preferentially yield substitution at the 1- and 4-positions.[3][4] This is due to the electronic activation of these sites and the lack of steric guidance from the catalyst itself. The reaction produces a thermodynamic mixture of alpha-substituted isomers, making the isolation of the 1,8-isomer difficult. A patent from 1962 describes a process for producing chlorinated naphthalenes with a Lewis-type acid catalyst, but focuses on avoiding tar formation rather than achieving specific isomer selectivity.[5]
2.2 Solid Acid Catalysts: The Promise of Shape Selectivity
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their use as "shape-selective" catalysts is a cornerstone of modern petrochemistry and offers the most promising route to a selective this compound synthesis.[6][7]
Mechanism of Action: The catalytic activity of zeolites stems from Brønsted acid sites within their pores. More importantly, the dimensions of these pores are on the same scale as small organic molecules. This allows a zeolite to control a reaction based on sterics in three ways:[7]
-
Reactant Selectivity: Allowing only reactants of a certain size to enter the pores.
-
Product Selectivity: Allowing only products of a certain size to exit the pores.
-
Restricted Transition State Selectivity: Preventing the formation of reaction transition states that are too bulky to fit within the pores.
For this compound synthesis, restricted transition state selectivity is the key. A zeolite with appropriately sized channels could allow the formation of the relatively compact transition state leading to the 1,8-isomer while sterically hindering the formation of the bulkier transition states for other isomers (e.g., 1,4- or 1,5-). This principle has been successfully applied to the shape-selective alkylation of naphthalene to produce specific isomers like 2,6-dialkylnaphthalene over H-mordenite.[8] While direct experimental data for the selective chlorination to 1,8-DCN is sparse in the literature, the underlying principle provides a strong rationale for its investigation.
2.3 Phase-Transfer Catalysis (PTC): A Tool for Process Efficiency
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[9] Catalysts, typically quaternary ammonium or phosphonium salts, act as "ferries" to transport one reactant across the phase boundary to react with the other.[10]
Mechanism of Action: In the context of chlorination, a PTC could transport a chlorinating agent or a related anion from an aqueous or solid phase into the organic phase containing the naphthalene.
Performance Insights: The primary advantage of PTC is in improving reaction rates under mild conditions and enabling the use of a wider variety of reagents and solvent systems. However, there is little evidence to suggest that common phase-transfer catalysts can inherently control regioselectivity in electrophilic aromatic substitution. Their role is kinetic and logistical, not steric. Therefore, while PTC could be a component of an efficient process, it is unlikely to be the sole solution to the selectivity problem.
Conceptual Performance Analysis
Due to the lack of direct, side-by-side comparative studies in the literature for this specific synthesis, the following table provides a conceptual comparison based on the known mechanisms and data from analogous reactions.
| Feature | Lewis Acids (e.g., FeCl₃) | Solid Acids (e.g., Zeolites) | Phase-Transfer Catalysts (PTC) |
| Primary Mechanism | Electrophilic activation of Cl₂ | Shape-selective catalysis via restricted transition states | Interfacial transport of reactants |
| Activity | High | Moderate to High (diffusion limited) | Can significantly increase rate |
| Selectivity for 1,8-DCN | Low. Favors a mixture of 1,4- and 1,5- isomers.[4] | Potentially High. The most promising approach, though requires screening of zeolite structures.[2][8] | Low. Not designed to control regioselectivity in this manner. |
| Advantages | Low cost, high reaction rates. | Reusable, non-corrosive, potential for high selectivity, environmentally benign. | Mild reaction conditions, process simplification, versatile.[10] |
| Disadvantages | Corrosive, moisture sensitive, difficult to separate, produces hazardous waste. | Higher initial cost, potential for deactivation by coking, mass transfer limitations. | Catalyst can be expensive, may require separation from product, no inherent selectivity. |
Experimental Protocols
The following protocols are provided as validated starting points for researchers. The first describes a standard, non-selective method, while the second outlines a research-oriented approach to screen for shape selectivity.
4.1 Protocol 1: Lewis Acid-Catalyzed Chlorination (Baseline Method)
This protocol describes a general procedure for the chlorination of naphthalene using FeCl₃, which is expected to yield a mixture of dichlorinated isomers.
Materials:
-
Naphthalene (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Solvent (e.g., Dichloromethane or Carbon Tetrachloride)
-
Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) (2.0 - 2.2 eq)
-
Aqueous Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet (for Cl₂), a reflux condenser, and a gas outlet connected to a scrubber (e.g., NaOH solution).
-
Reaction Mixture: Charge the flask with naphthalene and the chosen solvent. Stir until the naphthalene is fully dissolved. Add anhydrous FeCl₃ to the solution.
-
Chlorination: While stirring vigorously, slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise. The reaction is exothermic; maintain the temperature at 20-30°C using a water bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by slowly pouring the mixture into a beaker of 5% sodium bicarbonate solution. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product will be a mixture of isomers.
-
Analysis: Analyze the isomer distribution using GC-MS or ¹H NMR. Further purification by column chromatography or fractional crystallization is required to isolate this compound.
4.2 Protocol 2: Screening for Shape-Selective Zeolite Catalysis
This protocol outlines an approach for testing the hypothesis that a zeolite can selectively produce this compound. The choice of zeolite is critical; a medium-pore zeolite like H-ZSM-5 or a larger-pore zeolite like H-Beta could be initial candidates.
Materials:
-
Naphthalene (1.0 eq)
-
Activated Zeolite Catalyst (e.g., H-Beta, Si/Al = 25) (10-20 wt% of naphthalene)
-
Chlorinating Agent (e.g., Sulfuryl Chloride, SO₂Cl₂) (2.0 eq)
-
Solvent (e.g., 1,2-Dichloroethane)
-
Internal Standard for GC analysis (e.g., Dodecane)
Procedure:
-
Catalyst Activation: Activate the zeolite catalyst by heating under a flow of dry air or nitrogen at >400°C for several hours to remove adsorbed water. Cool under vacuum or inert atmosphere.
-
Setup: To a dried reaction vessel, add the activated zeolite, naphthalene, solvent, and an internal standard.
-
Reaction: Heat the slurry to the desired reaction temperature (e.g., 80°C). Slowly add the sulfuryl chloride dropwise over 1-2 hours.
-
Monitoring: Take aliquots from the reaction mixture at regular intervals. Filter the catalyst and analyze the liquid phase by GC to determine conversion and product distribution over time.
-
Workup: After the reaction, cool the mixture, filter to recover the catalyst, and wash the catalyst with fresh solvent. The combined filtrate can be worked up as described in Protocol 1.
-
Catalyst Reuse: The recovered catalyst can be washed, dried, and calcined to burn off any coke, allowing for its reuse to be tested.
Visualization of Key Processes
Catalyst Comparison Workflow
The following diagram illustrates the logical flow for selecting a catalyst based on synthetic goals.
Caption: Decision workflow for catalyst selection.
Generalized Experimental Workflow
Caption: Generalized workflow for catalyst testing.
Conclusion and Future Outlook
-
Lewis Acids (FeCl₃, AlCl₃) are effective for the general chlorination of naphthalene but are fundamentally non-selective, yielding isomer mixtures that complicate downstream processing. Their use is best suited for applications where a mixture of dichloronaphthalenes is acceptable.
-
Phase-Transfer Catalysts offer procedural advantages for biphasic reactions but do not provide a mechanism for controlling regioselectivity.
-
Solid Acid Zeolites represent the most promising frontier for this synthesis. Based on the well-established principle of shape-selective catalysis, there is a strong scientific rationale to suggest that a zeolite with the appropriate pore architecture could offer unparalleled selectivity for the 1,8-isomer.
Future research should be intensely focused on the screening of various zeolite frameworks (e.g., MFI, BEA, MOR) and the optimization of reaction conditions (temperature, solvent, chlorinating agent) to realize the potential of shape-selective chlorination. Success in this area would not only provide an efficient route to this compound but also serve as a powerful demonstration of rational catalyst design in fine chemical synthesis.
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. US5473084A - Chlorination process with high para selectivity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3051763A - Preparation of chlorinated naphthalenes - Google Patents [patents.google.com]
- 6. samson.chem.umass.edu [samson.chem.umass.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Shape-Selective Catalysis in the Alkylation of Naphthalene: Steric Interaction with the Nanospace of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JP2810978B2 - Dechlorination of aromatic chlorides with formate using palladium and phase transfer catalyst. - Google Patents [patents.google.com]
- 10. phasetransfer.com [phasetransfer.com]
A Comparative Guide to the Synthesis of 1,8-Dichloronaphthalene for Advanced Research Applications
This guide provides an in-depth comparison of viable synthetic methodologies for obtaining 1,8-dichloronaphthalene, a key intermediate in the synthesis of various chemicals.[1] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route to assist researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound (C₁₀H₆Cl₂) is a halogenated aromatic compound belonging to the naphthalene family.[1][2][3] It presents as a colorless to pale yellow solid, soluble in organic solvents like ethanol and ether but relatively insoluble in water.[1] Its specific substitution pattern makes it a valuable precursor for the synthesis of dyes, pigments, and advanced materials where peri-substitution is required. The primary challenge in its synthesis lies in achieving the desired 1,8-regioselectivity, as direct chlorination of naphthalene yields a complex mixture of isomers.
Primary Synthesis Pathway: The Sandmeyer Reaction via 1,8-Diaminonaphthalene
The most reliable and widely accepted method for producing high-purity this compound is a multi-step process that leverages the Sandmeyer reaction. This pathway offers excellent regiochemical control, starting from the readily available precursor, 1,8-diaminonaphthalene.[4]
Part 1: Synthesis of the Key Precursor, 1,8-Diaminonaphthalene
The journey to this compound begins with the synthesis of its diamino-precursor. This is typically achieved in a two-step sequence starting from naphthalene.
Step A: Dinitration of Naphthalene
The first step involves the electrophilic nitration of naphthalene using a mixture of nitric and sulfuric acids. This reaction yields a mixture of dinitronaphthalene isomers, with the 1,8- and 1,5-isomers being the major products.[5][6] Controlling the reaction temperature is crucial to manage the exothermic nature of the reaction and influence the isomer ratio.
Step B: Reduction of 1,8-Dinitronaphthalene
Following nitration and separation of the isomers, the 1,8-dinitronaphthalene is reduced to 1,8-diaminonaphthalene. Several effective reduction methods exist:
-
Catalytic Hydrogenation: This method involves hydrogenating the dinitro compound in a solvent like toluene in the presence of a platinum-on-carbon catalyst. It is known for high yields and purity.[7]
-
Reduction with Iron and Acetic Acid: A classic and cost-effective method where iron powder in the presence of a weak acid reduces the nitro groups.[5]
-
Reduction with Hydrazine Hydrate: This method uses hydrazine hydrate in the presence of a catalyst, such as ferric chloride and activated carbon, in a polar solvent like methanol or ethanol. This approach can achieve high yields (over 90%) and purity.[8]
The resulting 1,8-diaminonaphthalene is a colorless solid that tends to darken upon exposure to air due to oxidation.[9] It is a crucial intermediate for various chemical syntheses.[4]
Experimental Protocol: Synthesis of 1,8-Diaminonaphthalene via Hydrazine Hydrate Reduction [8]
-
Setup: In a reactor equipped with a stirrer and a reflux condenser, add 150g of 1,8-dinitronaphthalene, 3g of ferric chloride hexahydrate, 15g of activated carbon, and 1000ml of methanol.
-
Heating: Begin stirring and heat the mixture to 75°C.
-
Hydrazine Addition: Over the course of 1 hour, add 150g of 80% hydrazine hydrate dropwise.
-
Reaction: Maintain the temperature and continue stirring for 3 hours.
-
Isolation: After the reaction is complete, filter the hot solution to recover the catalyst. Distill the methanol from the filtrate.
-
Precipitation: Add cold water to the remaining liquid to precipitate the product.
-
Purification: Filter the solid product. Further purification can be achieved by vacuum distillation to yield 1,8-diaminonaphthalene with a purity of over 99%.
Caption: Workflow for the synthesis of 1,8-diaminonaphthalene precursor.
Part 2: Diazotization and Sandmeyer Reaction
With the precursor in hand, the core transformation to this compound can proceed. This involves two critical steps performed sequentially in a one-pot synthesis.
Step A: Bis-Diazotization
The 1,8-diaminonaphthalene is treated with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). The nitrous acid is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[10] This reaction converts both primary amino groups into diazonium salt groups (-N₂⁺Cl⁻). Maintaining a low temperature is paramount to prevent the unstable diazonium salt from decomposing prematurely.
Step B: The Sandmeyer Reaction
The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the replacement of the diazonium groups with chloride ions, liberating nitrogen gas in the process.[11][12][13] This reaction is a radical-nucleophilic aromatic substitution (S-RN-Ar).[11][12] The copper(I) species initiates a single-electron transfer to the diazonium salt, which then loses N₂ to form an aryl radical. This radical abstracts a chlorine atom from a copper(II) chloride species, yielding the final this compound product and regenerating the copper(I) catalyst.[11][13]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
Suspend 1,8-diaminonaphthalene in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir vigorously.
-
Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or toluene.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure this compound.
-
Caption: Mechanism of the Copper(I)-catalyzed Sandmeyer reaction.
Alternative Synthesis Methods
While the Sandmeyer route is preferred, it is instructive to consider alternatives to understand its advantages.
Direct Chlorination of Naphthalene
The direct chlorination of naphthalene with chlorine gas, often in the presence of a Lewis acid catalyst, is a theoretically simpler approach. However, this method suffers from a severe lack of regioselectivity. The reaction produces a complex mixture of mono-, di-, and polychlorinated naphthalenes, including isomers that are very difficult and costly to separate.[14] Achieving a high yield of the specific 1,8-dichloro isomer is practically unfeasible, making this route unsuitable for producing a pure product.
Halogen Exchange from 1,8-Dibromonaphthalene
Another possibility is a halogen exchange reaction, starting from 1,8-dibromonaphthalene and treating it with a chloride source like copper(I) chloride in a polar aprotic solvent. While synthetically possible, this route's practicality is limited by the availability and cost of the 1,8-dibromonaphthalene starting material, which itself is often prepared via a Sandmeyer reaction from 1,8-diaminonaphthalene.
Comparative Analysis of Synthesis Methods
| Feature | Sandmeyer Reaction Route | Direct Chlorination | Halogen Exchange |
| Regioselectivity | Excellent | Very Poor | Excellent |
| Overall Yield | Moderate to Good | Poor (for desired isomer) | Good |
| Product Purity | High (after purification) | Very Low (complex mixture) | High |
| Scalability | Well-established and scalable | Difficult due to separation | Feasible, but limited by starting material |
| Starting Materials | Naphthalene (readily available) | Naphthalene (readily available) | 1,8-Dibromonaphthalene (less common) |
| Safety Concerns | Handling of diazonium salts (potentially explosive if dry), nitrating acids | Handling of chlorine gas, corrosive acids | High-temperature reaction, solvents |
Senior Application Scientist's Recommendation
For researchers and drug development professionals requiring high-purity this compound, the multi-step synthesis commencing with the nitration of naphthalene, followed by reduction to 1,8-diaminonaphthalene and subsequent bis-diazotization and Sandmeyer reaction, is unequivocally the superior and recommended method. This pathway, while longer, provides unparalleled control over the regiochemistry, resulting in a product of high purity that is essential for subsequent synthetic applications.
The causality for this choice is rooted in the principles of electrophilic aromatic substitution and the unique reactivity of diazonium salts. Direct chlorination is governed by the electronic properties of the naphthalene ring, which does not inherently favor the 1,8-substitution pattern and leads to a statistical mixture of products. The Sandmeyer reaction circumvents this by building the desired substitution pattern from a precursor (1,8-diaminonaphthalene) where the regiochemistry is already defined. This strategic, precursor-based approach is a cornerstone of modern organic synthesis for accessing complex, highly substituted aromatic systems.
References
- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 4. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]
- 5. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 6. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]
- 9. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 10. Diazotisation [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. Naphthalene dichloride and its derivatives. Part I. The preparation and structure of a 1,2,3,4,8-pentachloro-1,2-dihydronaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Efficacy of 1,8-Dichloronaphthalene as a Synthetic Building Block: A Comparative Guide
In the landscape of synthetic chemistry, the choice of a foundational building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the diverse array of aromatic scaffolds, peri-substituted naphthalenes present unique stereoelectronic properties and steric challenges that have led to the development of novel chemical entities and materials. This guide provides an in-depth technical analysis of the efficacy of 1,8-dichloronaphthalene as a building block for the synthesis of these intriguing molecules. We will objectively compare its performance in key synthetic transformations with that of its isomers and other common precursors, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Unique Nature of Peri-Substitution
The naphthalene core, a rigid bicyclic aromatic system, imposes a distinct spatial relationship on substituents at the 1 and 8 positions, known as peri-substitution. Unlike ortho-substituents on a benzene ring, which are approximately 3.3 Å apart, peri-substituents are constrained to a much closer proximity of about 2.5 Å.[1] This enforced closeness gives rise to significant steric strain and through-space electronic interactions, which are the defining features of peri-substituted naphthalenes. These interactions can be harnessed to create molecules with unusual properties, such as the exceptionally high basicity of 1,8-bis(dimethylamino)naphthalene, famously known as "Proton Sponge".[1]
Caption: Proximity of substituents in a peri-substituted naphthalene.
This guide will explore how the inherent strain and electronic nature of this compound influence its reactivity and utility as a precursor to this fascinating class of compounds.
Properties of this compound
This compound is a colorless to pale yellow solid at room temperature. Its two chlorine atoms, being moderately deactivating and ortho-, para-directing, influence the electronic properties of the naphthalene ring. However, the dominant factor governing its reactivity is the steric hindrance imposed by the peri-relationship of the two chloro-substituents.
| Property | Value |
| Molecular Formula | C₁₀H₆Cl₂ |
| Molar Mass | 197.06 g/mol |
| CAS Number | 2050-74-0 |
| Appearance | Colorless to pale yellow solid |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry. The viability of this reaction is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. In the case of dichloronaphthalenes, the chlorine atoms act as leaving groups.
Comparative Reactivity with Isomers
However, the peri-disposition of the chlorine atoms in this compound introduces significant steric strain. This strain can be partially released in the transition state of a substitution reaction, potentially leading to a modest rate enhancement compared to less sterically hindered isomers like 2,6- or 2,7-dichloronaphthalene. It is important to note that this is a qualitative assessment, and reaction outcomes will be highly dependent on the specific nucleophile and reaction conditions.
A more common strategy for synthesizing 1,8-diaminonaphthalene, a key intermediate, involves the reduction of 1,8-dinitronaphthalene. The nitro groups in the dinitro- aalogue strongly activate the ring towards nucleophilic attack, making it a more reactive and widely used precursor for SNAr-type reactions leading to diamines.
Alternative Precursor: 1,8-Dinitronaphthalene
The synthesis of 1,8-diaminonaphthalene is most commonly achieved through the reduction of 1,8-dinitronaphthalene. This highlights a key consideration for synthetic chemists: the choice of starting material is often dictated by the desired final product and the efficiency of the available synthetic routes.
Caption: Comparison of synthetic routes to 1,8-diaminonaphthalene.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. This compound can serve as a substrate in these powerful transformations, enabling the formation of C-N, C-C, and C-O bonds at the peri-positions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[2] While detailed comparative studies on all dichloronaphthalene isomers are limited, the principles of oxidative addition suggest that the reactivity of the C-Cl bond in this compound will be influenced by both electronic and steric factors.
The steric hindrance around the C-Cl bonds in the 1,8-isomer can make oxidative addition of the palladium catalyst more challenging compared to less hindered isomers. However, with the appropriate choice of bulky, electron-rich phosphine ligands, these reactions can be driven to completion.
Experimental Protocol: Synthesis of a N,N'-diaryl-1,8-diaminonaphthalene
The following is a representative protocol for the double Buchwald-Hartwig amination of a 1,8-dihalogenated naphthalene. Note that 1,8-dibromonaphthalene is often used in literature examples due to the higher reactivity of the C-Br bond compared to the C-Cl bond.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add 1,8-dibromonaphthalene (1.0 mmol), the desired aniline (2.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (2.4 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Suzuki and Stille Couplings
The Suzuki and Stille couplings are powerful methods for forming C-C bonds. Similar to the Buchwald-Hartwig amination, the steric hindrance in this compound can present a challenge for these reactions. However, successful couplings have been reported, particularly with the use of highly active palladium catalysts and carefully optimized reaction conditions.
A study on the synthesis of conformationally stable 1,8-diarylnaphthalenes utilized a double Stille cross-coupling of 1,8-dibromonaphthalene.[3] The researchers screened various palladium catalysts and bases to achieve the desired transformation, highlighting the importance of reaction optimization when dealing with sterically demanding substrates.
Comparative Data: Stille vs. Suzuki Coupling for a Sterically Hindered System [3]
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Yield |
| Stille | Pd(PPh₃)₄ | - | DMF | Good |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | DME | Low |
| Suzuki | PdCl₂(dppf) | Cs₂CO₃ | DME | Low |
This data suggests that for certain sterically demanding substrates, the Stille coupling may offer advantages over the Suzuki coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend for aryl halides in this reaction is generally I > Br > Cl > F.[4] Consequently, this compound is expected to be less reactive than its dibromo- and diiodo-analogues. To achieve successful Sonogashira couplings with aryl chlorides, more forcing conditions, such as higher temperatures and more active catalyst systems, are often required.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Alternative Building Blocks for Peri-Substituted Naphthalenes
While this compound is a viable starting material, several other precursors are commonly employed for the synthesis of peri-substituted naphthalenes. The choice of starting material depends on factors such as commercial availability, cost, and the desired final product.
| Precursor | Common Transformations | Advantages | Disadvantages |
| 1,8-Dinitronaphthalene | Reduction to 1,8-diaminonaphthalene | Highly activated for SNAr; readily available. | Requires reduction step; nitro groups can be sensitive to some reagents. |
| 1,8-Diaminonaphthalene | Diazotization followed by substitution; precursor to "Proton Sponge". | Versatile for further functionalization. | Often prepared from 1,8-dinitronaphthalene. |
| 1,8-Dihydroxynaphthalene | Etherification; conversion to ditriflate for cross-coupling. | Can be a more direct route to certain oxygenated derivatives. | Can be more expensive than other precursors. |
| Naphthalic Anhydride | Imide formation; subsequent functionalization. | Inexpensive; good starting point for naphthalimide-based materials. | Limited to derivatives containing the imide functionality. |
Conclusion and Future Outlook
This compound serves as a useful, albeit sometimes challenging, building block for the synthesis of peri-substituted naphthalenes. Its efficacy is most pronounced in palladium-catalyzed cross-coupling reactions, where modern catalyst systems can overcome the inherent steric hindrance. For the synthesis of 1,8-diaminonaphthalene, 1,8-dinitronaphthalene remains the more common and often more efficient precursor.
The choice between this compound and its alternatives should be made on a case-by-case basis, considering the target molecule, the desired reaction sequence, and the overall synthetic strategy. As catalyst technology continues to advance, the utility of less reactive aryl chlorides like this compound is likely to expand, opening up new avenues for the synthesis of novel and functional peri-substituted naphthalene derivatives.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1,8-Dichloronaphthalene
For researchers, scientists, and drug development professionals engaged in the intricate world of small molecule analysis, the specificity of analytical methods is paramount. This guide provides an in-depth exploration of cross-reactivity studies concerning 1,8-dichloronaphthalene, a member of the polychlorinated naphthalene (PCN) family of compounds. PCNs are recognized as persistent organic pollutants, and their accurate detection is crucial for environmental monitoring and toxicological assessment.[1][2] This document moves beyond a generic template to offer a nuanced, scientifically grounded framework for designing, executing, and interpreting cross-reactivity experiments.
The Imperative of Specificity in this compound Analysis
This compound, like other polycyclic aromatic hydrocarbons (PAHs), is a relatively small and nonpolar molecule.[1] These characteristics make it particularly susceptible to cross-reactivity in immunoassays, where antibodies developed against a specific target may also bind to structurally similar molecules.[3] Such cross-reactivity can lead to inaccurate quantification and false-positive results, compromising the integrity of environmental and toxicological data. Therefore, a rigorous evaluation of assay specificity is not merely a procedural step but a cornerstone of reliable analysis.
This guide will compare and contrast two powerful techniques for assessing cross-reactivity: the widely-used Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the real-time, label-free method of Surface Plasmon Resonance (SPR) .
Designing a Robust Cross-Reactivity Study: A Comparative Overview
The selection of an analytical method for cross-reactivity assessment hinges on a balance of factors including sensitivity, throughput, cost, and the nature of the data required (endpoint vs. kinetic).
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition between the target analyte and a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the analyte concentration. | Measures changes in the refractive index at a sensor surface as molecules bind and dissociate, providing real-time kinetic data. |
| Data Output | Endpoint measurement of absorbance or fluorescence, yielding IC50 values and percent cross-reactivity. | Real-time sensorgram showing association and dissociation phases, providing kinetic constants (ka, kd) and affinity (KD). |
| Labeling | Requires an enzyme-labeled antigen or antibody. | Label-free, simplifying assay development. |
| Throughput | High, with 96-well or 384-well plate formats allowing for simultaneous analysis of multiple compounds. | Lower to medium, depending on the instrument's channel capacity. |
| Sensitivity | High, often in the ng/mL to pg/mL range. | Very high, capable of detecting low molecular weight analytes and weak binding interactions. |
| Sample Consumption | Low, typically in the microliter range per well. | Low, with sample recovery options available on some instruments. |
| Cost | Relatively low cost per sample, with readily available reagents and instrumentation. | Higher initial instrument cost and more expensive sensor chips. |
Visualizing the Methodologies
To better understand the principles behind these techniques, the following diagrams illustrate the core concepts.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting cross-reactivity studies using competitive ELISA and SPR. These are presented as a self-validating system, with built-in controls to ensure data integrity.
Protocol 1: Competitive ELISA for this compound Cross-Reactivity
Objective: To determine the percent cross-reactivity of structurally related compounds with an antibody specific for this compound.
Materials:
-
96-well microtiter plates
-
Anti-1,8-dichloronaphthalene antibody (primary antibody)
-
This compound standard
-
Potential cross-reactants (e.g., other dichloronaphthalene isomers, monochloronaphthalenes, naphthalene)
-
Antigen-enzyme conjugate (e.g., this compound-horseradish peroxidase)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In separate tubes, pre-incubate the standards and cross-reactants with a fixed concentration of the antigen-enzyme conjugate.
-
Add these mixtures to the wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) * 100
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Cross-Reactivity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of structurally related compounds to an antibody specific for this compound.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Anti-1,8-dichloronaphthalene antibody (ligand)
-
This compound (analyte)
-
Potential cross-reactants (analytes)
-
Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-1,8-dichloronaphthalene antibody at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions for this compound and each potential cross-reactant in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate for a defined period (association phase).
-
Flow running buffer over the surface to monitor the dissociation of the analyte-antibody complex (dissociation phase).
-
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Acquisition: The SPR instrument records the binding response in real-time, generating a sensorgram for each analyte concentration.
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for this compound and the potential cross-reactants. A lower KD value indicates a higher binding affinity.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data to illustrate the outcomes of a cross-reactivity study for this compound.
Table 1: Hypothetical Cross-Reactivity Data for an Anti-1,8-Dichloronaphthalene Antibody
| Compound | Structure | Competitive ELISA (% Cross-Reactivity) | SPR (KD, M) |
| This compound |
| 100 | 1 x 10⁻⁹ |
| 1,5-Dichloronaphthalene |
| 45 | 2.2 x 10⁻⁸ |
| 2,7-Dichloronaphthalene |
| 15 | 6.7 x 10⁻⁸ |
| 1-Chloronaphthalene |
| 5 | 2 x 10⁻⁷ |
| Naphthalene |
| <0.1 | >1 x 10⁻⁵ |
Interpretation of Hypothetical Data:
This hypothetical data illustrates that the antibody exhibits the highest affinity for the target analyte, this compound. The degree of cross-reactivity decreases as the position of the chlorine atoms on the naphthalene ring changes, and is significantly lower for the monochlorinated and parent naphthalene compounds. This demonstrates the high specificity of the antibody, with quantifiable levels of cross-reactivity for structurally similar isomers.
Conclusion: Ensuring Analytical Confidence
References
- 1. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 2. Development and performance evaluation of an analytical method for the analysis of polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) accumulated in pine needles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of 1,8-Dichloronaphthalene in Chemical Synthesis
In the landscape of industrial and research chemistry, the selection of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and environmental impact of a synthetic pathway. 1,8-Dichloronaphthalene, a halogenated aromatic hydrocarbon, serves as a key intermediate in the synthesis of a variety of valuable organic compounds. This guide provides an in-depth technical comparison of the applications of this compound, evaluating its performance against alternative synthetic routes and furnishing supporting experimental data for researchers, scientists, and professionals in drug development.
Introduction to this compound: Properties and Potential
This compound (C₁₀H₆Cl₂) is a solid, colorless to pale yellow organic compound with a distinct aromatic odor.[1] It is characterized by two chlorine atoms attached to the naphthalene ring at the peri-positions. This unique substitution pattern imparts specific reactivity and makes it a valuable precursor in organic synthesis. Its primary utility lies in its role as an intermediate for producing dyes, pigments, and advanced materials. However, its environmental persistence and potential toxicity necessitate careful handling and consideration of greener synthetic alternatives.[1]
Core Application: Synthesis of 1,8-Diaminonaphthalene
The most significant application of this compound is its conversion to 1,8-diaminonaphthalene. This diamine is a crucial building block for a range of commercial products, including oil-soluble pigments like Solvent Orange 60 and Solvent Red 135, as well as resins and pesticides.[1]
Synthetic Pathway 1: Amination of this compound
The direct conversion of this compound to 1,8-diaminonaphthalene involves the substitution of the two chlorine atoms with amino groups. This transformation can be achieved through catalytic amination reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These modern cross-coupling methods offer pathways to form carbon-nitrogen bonds.[2][3][4]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of aryl amines from aryl halides.[2][5][6] Similarly, the Ullmann condensation utilizes a copper catalyst to facilitate the reaction between an aryl halide and an amine.[4] While these reactions are well-established for a wide range of substrates, specific experimental data for the double amination of this compound to yield 1,8-diaminonaphthalene with high efficiency remains a subject of ongoing research and optimization. The primary challenges lie in achieving complete substitution at both peri-positions and avoiding side reactions.
Alternative Pathway: Reduction of 1,8-Dinitronaphthalene
A well-established and industrially practiced alternative for the synthesis of 1,8-diaminonaphthalene is the reduction of 1,8-dinitronaphthalene.[7] This method involves the nitration of naphthalene to produce a mixture of dinitronaphthalene isomers, followed by the separation and subsequent reduction of the 1,8-dinitro isomer.
Experimental Protocol: Reduction of 1,8-Dinitronaphthalene to 1,8-Diaminonaphthalene [1][3]
This industrial-scale synthesis utilizes the reduction of 1,8-dinitronaphthalene with hydrazine hydrate in the presence of a catalyst.
-
Materials:
-
1,8-Dinitronaphthalene (containing ~95% 1,8-isomer and ~4.7% 1,5-isomer)
-
Ethanol (solvent)
-
Pre-made catalyst (e.g., iron(III) chloride hexahydrate and activated carbon)
-
Hydrazine hydrate (100%)
-
Hot water
-
-
Procedure:
-
In a 5000L enamel reaction kettle equipped with a stirrer, thermometer, and reflux condenser, charge 70 kg of the pre-made catalyst, 700 kg of dinitronaphthalene, and 2500 L of ethanol.
-
Stir the mixture and heat to 70°C.
-
Slowly add 520 kg of 100% hydrazine hydrate over 5 hours while maintaining the temperature at 70°C.
-
After the addition is complete, increase the temperature to 75°C and maintain the reaction for 5 hours.
-
Cool the reaction mixture to 40-45°C and filter to recover the catalyst.
-
The filtrate is subjected to vacuum distillation to recover the ethanol.
-
The remaining crude product is washed with hot water (75°C) to separate the aqueous and organic phases.
-
The organic phase is then subjected to fractional distillation to yield pure 1,8-diaminonaphthalene.
-
-
Yield and Purity:
Comparison of Synthetic Routes
| Feature | Amination of this compound | Reduction of 1,8-Dinitronaphthalene |
| Starting Material | This compound | 1,8-Dinitronaphthalene |
| Key Transformation | Nucleophilic substitution of chlorine with amine | Reduction of nitro groups to amines |
| Reagents | Ammonia/amine source, catalyst (Pd or Cu), base | Reducing agent (e.g., hydrazine hydrate), catalyst |
| Reaction Conditions | Typically requires specific ligands and anhydrous conditions | Can be performed in aqueous or alcoholic media |
| Yield | Potentially high, but requires optimization | High yields (up to 96%) are well-documented[1][8] |
| Byproducts | Halide salts | Water, nitrogen gas |
| Industrial Viability | Less established on an industrial scale | Well-established industrial process |
| Green Chemistry | Use of precious metal catalysts can be a concern | Hydrazine is toxic; nitration step generates acidic waste |
Causality Behind Experimental Choices: The choice between these two synthetic pathways often comes down to a balance of factors including raw material availability and cost, process maturity, and environmental considerations. The reduction of 1,8-dinitronaphthalene is a more mature and widely adopted industrial process, with well-defined reaction parameters and high yields. While the direct amination of this compound offers a more atom-economical approach in theory, the development of a robust and cost-effective catalytic system for this specific double amination remains a key challenge.
Application in the Synthesis of Dyes and Pigments
The primary downstream application of 1,8-diaminonaphthalene, and by extension this compound, is in the manufacturing of high-performance dyes and pigments.
Synthesis of Solvent Orange 60
Solvent Orange 60 is a valuable orange pigment.[7] It is synthesized through the condensation reaction of 1,8-diaminonaphthalene with phthalic anhydride.
Experimental Protocol: Synthesis of Solvent Orange 60
-
Reaction: 1,8-Diaminonaphthalene + Phthalic Anhydride → Solvent Orange 60
A patented method for the preparation of Solvent Orange 60 involves reacting 1,8-naphthalenediamine and phthalic anhydride in a hydrochloric acid solution with a polar organic solvent and a nonionic active catalyst.[9]
-
Procedure:
-
In a reaction vessel with stirring and reflux capabilities, mix phthalic anhydride and 1,8-naphthalenediamine in a 1:1 molar ratio.
-
Add a 1-5% hydrochloric acid solution, a polar organic solvent (e.g., alcohol, DMF), and a nonionic surfactant catalyst.
-
Heat the mixture to reflux and maintain for 8-15 hours.
-
After the reaction is complete, filter the mixture and wash the filter cake with water until the filtrate is neutral.
-
Dry the product to obtain Solvent Orange 60.
-
-
Yield: The reported yield for this method is high, around 95.9%.[9]
Synthesis of Solvent Red 135
Solvent Red 135 is another important pigment used for coloring various plastics.[1] It is synthesized by the condensation of 1,8-diaminonaphthalene with tetrachlorophthalic anhydride.
Experimental Protocol: Synthesis of Solvent Red 135 [1]
-
Procedure 1 (o-dichlorobenzene solvent):
-
In a three-necked flask, combine 16.61g (0.105 mol) of 1,8-diaminonaphthalene, 28.59g (0.1 mol) of tetrachlorophthalic anhydride, 204.04g of o-dichlorobenzene, and 10.20g of acetic acid.
-
Stir and heat the mixture to 140°C for 6 hours.
-
Introduce steam into the reaction mixture to distill off the o-dichlorobenzene.
-
Hot filter the remaining residue and wash the filter cake with hot water (85°C) until the filtrate is neutral (pH 6-8).
-
Dry the product to obtain Solvent Red 135.
-
Yield: 39.83g (97.6%)
-
-
Procedure 2 (Aqueous hydrochloric acid):
-
In a three-necked flask, add 300g of 13% hydrochloric acid, 60g of alcohol, 28.6g of tetrachlorophthalic anhydride, 15.8g of 1,8-naphthalenediamine, and 0.3g of a fatty alcohol polyoxyethylene ether surfactant.
-
Stir and heat the mixture to reflux for 10 hours.
-
Filter the reaction mixture and wash the filter cake with water until neutral.
-
Dry the product.
-
Yield: 40.0g (98%)
-
Emerging Applications in Materials Science: Naphthalene and Perylene Diimides
Naphthalene diimides (NDIs) and perylene diimides (PDIs) are classes of organic compounds with excellent thermal and photochemical stability, as well as tunable electronic and optical properties. These characteristics make them highly valuable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
While the most common precursor for NDIs is 1,4,5,8-naphthalenetetracarboxylic dianhydride, there is potential for 1,8-disubstituted naphthalenes, including this compound, to serve as starting materials for novel NDI and PDI structures. The functionalization of the naphthalene or perylene core is a key strategy for tuning the properties of these materials.[10]
The synthesis of functionalized NDIs often involves nucleophilic substitution reactions on a pre-formed NDI core.[10] In this context, a di-substituted naphthalene precursor like this compound could potentially be used to construct the NDI scaffold, with the chlorine atoms serving as handles for further functionalization through cross-coupling reactions. However, readily available and detailed experimental procedures for the direct synthesis of functional NDIs or PDIs starting from this compound are not yet widespread in the literature, representing an area for future research and development.
Conclusion and Future Outlook
This compound is a valuable chemical intermediate, primarily serving as a precursor to 1,8-diaminonaphthalene, which is a cornerstone for the synthesis of important dyes and pigments. The established industrial route to 1,8-diaminonaphthalene via the reduction of 1,8-dinitronaphthalene is currently the more dominant method due to its high and reliable yields.
However, the potential for direct, high-yield amination of this compound using modern catalytic methods like the Buchwald-Hartwig amination presents an intriguing alternative that could offer advantages in terms of atom economy and waste reduction. Further research into developing robust and economically viable catalysts for this specific transformation is warranted.
Furthermore, the exploration of this compound as a building block for novel naphthalenediimide and perylene diimide-based functional materials is a promising avenue for future research. The unique substitution pattern of this compound could enable the synthesis of new molecular architectures with tailored electronic and optical properties for advanced applications in organic electronics. As the demand for high-performance materials and greener chemical processes grows, the versatile chemistry of this compound and its derivatives will likely continue to be an active area of investigation.
Visualization of Synthetic Pathways
Diagram 1: Synthesis of 1,8-Diaminonaphthalene
Caption: Comparison of synthetic routes to 1,8-diaminonaphthalene.
Diagram 2: Synthesis of Solvent Dyes from 1,8-Diaminonaphthalene
Caption: Synthesis of Solvent Orange 60 and Solvent Red 135.
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. CN103664645A - Industrialized preparation method of 1,8-diaminonaphthalene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 8. 1,8-Diaminonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
Toxicological profile comparison between dichloronaphthalene isomers
A Comparative Guide to the Toxicological Profiles of Dichloronaphthalene Isomers
Introduction
Dichloronaphthalenes (DCNs) are a subgroup of polychlorinated naphthalenes (PCNs), a class of persistent organic pollutants (POPs) that have garnered significant environmental and toxicological attention. Comprising ten possible positional isomers, DCNs exhibit a wide range of toxicological profiles, underscoring the critical principle of toxicology that isomeric structure dictates biological activity.[1] These compounds enter the environment as byproducts of industrial processes and through their use in products like solvents and dielectrics. Understanding the distinct toxicological characteristics of each DCN isomer is paramount for accurate risk assessment and the development of effective remediation strategies. This guide provides a comparative analysis of DCN isomers, delving into their mechanisms of toxicity, metabolic fates, and the experimental methodologies used for their evaluation.
Comparative Toxicological Data
The toxicity of DCNs, and PCNs in general, tends to increase with the degree of chlorination.[2] However, the specific placement of chlorine atoms on the naphthalene rings dramatically influences their biological effects. A direct comparison of acute toxicity values like LD50 is often limited by the lack of head-to-head studies.[2] Therefore, a combination of available data, including Globally Harmonized System (GHS) hazard classifications, provides the most comprehensive overview.
| Isomer | CAS Number | GHS Hazard Statements (Oral) | GHS Hazard Statements (Eye/Skin) | Known/Suspected Target Organs |
| 1,2-Dichloronaphthalene | 2050-69-3 | Data not available | Data not available | Liver, Kidney, Nervous System[3][4][5] |
| 1,4-Dichloronaphthalene | 1825-31-6 | H302: Harmful if swallowed[2][6] | H318: Causes serious eye damage[2][6] | Liver, Eyes[2][7] |
| 1,8-Dichloronaphthalene | 2050-74-0 | H302: Harmful if swallowed[8] | H315: Causes skin irritation; H318: Causes serious eye damage[8] | Liver, Eyes, Skin[8][9] |
| 2,3-Dichloronaphthalene | 2050-75-1 | Data not available | Data not available | Liver[10] |
| 2,6-Dichloronaphthalene | 2065-70-5 | H302: Harmful if swallowed[11] | H315: Causes skin irritation; H318: Causes serious eye damage[11] | Liver, Eyes, Skin[11] |
| 2,7-Dichloronaphthalene | 2198-77-8 | Data not available | Data not available | Liver[10][12] |
Mechanisms of Toxicity: The Aryl Hydrocarbon Receptor (AhR) Pathway
Many of the toxic effects of DCNs are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating genes involved in xenobiotic metabolism.[2][13] The affinity of a DCN isomer for the AhR is a primary determinant of its toxic potential.
The general mechanism is as follows:
-
Ligand Binding: The DCN isomer enters the cell and binds to the AhR located in the cytoplasm, which is in a complex with chaperone proteins like Hsp90.[14][15]
-
Nuclear Translocation: Ligand binding causes the chaperone proteins to dissociate, exposing a nuclear localization signal on the AhR.[15] The AhR-ligand complex then translocates into the nucleus.
-
Dimerization and DNA Binding: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT).[15][16] This heterodimer then binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14]
-
Gene Transcription: Binding of the AhR/ARNT complex to AHREs initiates the transcription of a battery of genes, most notably those encoding for Cytochrome P450 enzymes like CYP1A1 and CYP1A2.[16][17]
// Invisible edges for alignment AhR_complex -> ARNT [style=invis]; } Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Isomers with a planar structure and specific chlorine substitutions that mimic the shape of potent AhR agonists like dioxin are generally more toxic. This differential binding affinity leads to varying degrees of CYP enzyme induction and subsequent toxicity.
Metabolic Pathways and Bioactivation
The induction of CYP enzymes is a double-edged sword. While it is a primary mechanism for metabolizing and clearing xenobiotics, it can also lead to "bioactivation"—the creation of more toxic metabolites.
Naphthalene and its chlorinated derivatives are metabolized by CYP monooxygenases to form highly reactive epoxides.[18] These epoxides can be detoxified by conjugation with glutathione (GSH) or hydrolyzed by epoxide hydrolase to form dihydrodiols.[18] However, the epoxides can also rearrange to form naphthols or be further oxidized to quinones.[12][19] These reactive metabolites, particularly quinones, are often the ultimate toxicants, causing cellular damage through:
-
Oxidative Stress: Quinones can redox cycle, generating reactive oxygen species (ROS) that damage lipids, proteins, and DNA.[20]
-
Covalent Binding: Electrophilic intermediates can bind covalently to cellular macromolecules, leading to enzyme inactivation and disruption of cellular function.[19]
-
Glutathione Depletion: The detoxification process can deplete cellular stores of GSH, leaving the cell vulnerable to oxidative damage.[20]
Studies on specific isomers have identified various metabolites. For instance, 2,6-Dichloronaphthalene metabolism can yield 6-chloro-2-naphthol and 2,6-dichloronaphthol, while 1,2-Dichloronaphthalene is biotransformed into a glucuronide conjugate of 5,6-dichloro-1,2-dihydroxy-1,2-dihydronaphthalene.[12] The specific metabolic pathway an isomer undergoes dictates the balance between detoxification and bioactivation, explaining the observed differences in their toxicological profiles.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To quantitatively compare the toxicity of DCN isomers, a standardized in vitro cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of various DCN isomers in a human hepatic cell line (HepaRG or HepG2).
Methodology:
-
Cell Culture:
-
Rationale: HepaRG or HepG2 cells are human-derived liver carcinoma cell lines that retain many of the metabolic enzymes, including CYPs, found in primary hepatocytes, making them a relevant model for studying hepatotoxicity.[21]
-
Procedure: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Rationale: Seeding a precise number of cells ensures reproducibility and that the cells are in a logarithmic growth phase during the experiment.
-
Procedure: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
-
Dosing Preparation and Application:
-
Rationale: A wide range of concentrations is used to generate a full dose-response curve. A vehicle control is crucial to ensure the solvent (e.g., DMSO) does not cause toxicity.
-
Procedure: Prepare stock solutions of each DCN isomer in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be kept constant and low (<0.1%). Replace the media in the wells with the DCN-containing media. Include "media only" (blank), "cells + vehicle" (negative control), and "cells + known toxin" (positive control) wells.
-
-
Incubation:
-
Rationale: A 24- or 48-hour incubation period allows sufficient time for the compound to exert its toxic effects.
-
Procedure: Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Rationale: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C. c. Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Rationale: Measuring the absorbance allows for the quantification of formazan production.
-
Procedure: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate percent viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100. c. Plot percent viability against the logarithm of the DCN concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The toxicological profiles of dichloronaphthalene isomers are not uniform; they are intricately linked to the specific positions of the chlorine atoms on the naphthalene core. This structural variation dictates the molecule's interaction with the Aryl Hydrocarbon Receptor, its subsequent metabolism by Cytochrome P450 enzymes, and the ultimate balance between detoxification and bioactivation to reactive, cell-damaging species. Isomers like 1,8-DCN and 2,6-DCN show clear evidence of oral toxicity and irritation, likely driven by efficient AhR activation and metabolic processing. While significant gaps in the toxicological data for some isomers remain, the mechanistic understanding of AhR signaling and metabolic activation provides a robust framework for predicting their relative toxicity. Further comparative studies using standardized protocols are essential to fully characterize the risks posed by each of the ten DCN isomers.
References
- 1. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]
- 2. 1,4-Dichloronaphthalene (PCN-5) [benchchem.com]
- 3. 1,2-Dichlorobenzene | Rupa Health [rupahealth.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for 1,2-Dichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY [mdpi.com]
- 8. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 10. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Dichloronaphthalene | C10H6Cl2 | CID 16366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Mechanisms of cytochrome P450 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
An In-Depth Guide to the Proper Disposal of 1,8-Dichloronaphthalene
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, particularly its safe and compliant disposal. This compound (CAS No. 2050-74-0) is a halogenated aromatic hydrocarbon whose environmental persistence and toxicity demand a rigorous and well-documented disposal protocol.[1][2][3] This guide provides the essential procedural framework for researchers and laboratory professionals, grounding every step in the principles of safety, regulatory compliance, and scientific integrity.
Understanding the inherent risks of this compound is fundamental to appreciating the stringency of its disposal requirements. It is not merely waste; it is a potent environmental and health hazard.
-
Human Health Hazards: This compound is classified as harmful if swallowed and may cause respiratory irritation.[2][4] It is a significant irritant, causing serious eye damage and skin irritation upon contact.[2][4][5] The causality here relates to the chemical's ability to disrupt cellular membranes and proteins upon contact.
-
Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects.[2][4][5] Its insolubility in water and persistence in the environment mean that improper disposal can lead to long-term contamination of ecosystems.[1][3] As a chlorinated aromatic compound, it contributes to the formation of persistent organic pollutants (POPs), which can bioaccumulate in the food chain.
Regulatory Framework: Navigating Compliance
The disposal of this compound is not discretionary; it is governed by federal and local regulations. In the United States, this falls under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).
-
Hazardous Waste Classification: While this compound is not individually listed with a specific "U" or "P" code, it must be managed as a hazardous waste.[6] Its classification typically falls into two categories:
-
F-Listed Waste: If it is a spent solvent, it may be classified under codes like F002 , which includes spent halogenated solvents such as dichlorobenzenes.[7][8]
-
Characteristic Waste: Due to its documented toxicity, the waste may exhibit the hazardous characteristic of Toxicity (Toxicity Characteristic Leaching Procedure, TCLP).[9] The generator of the waste is legally responsible for this determination, which should be done in consultation with your institution's Environmental Health & Safety (EHS) department.[6]
-
It is also subject to a proposed Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA), indicating regulatory scrutiny of its applications and disposal.[2][10][11]
Pre-Disposal Operations: Ensuring Safety from the Start
Proper disposal begins long before the waste container is full. It starts with meticulous handling and storage procedures designed to prevent exposure and accidental release.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to mitigate the risks of exposure. This is a self-validating system; if exposure occurs, the protocol has been breached.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[4][5] | Protects against splashes that can cause serious, irreversible eye damage. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Viton®, Barrier®).[4][12] | Prevents skin contact, which causes irritation and potential absorption. |
| Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes.[6][12] | Minimizes the risk of skin contact from spills or splashes. |
| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood.[4][12] | Prevents inhalation of vapors or solid particulates, which can cause respiratory tract irritation. |
Handling and Storage of Waste
-
Segregation is Key: Never mix this compound waste with non-hazardous or other chemical waste streams unless explicitly instructed by EHS professionals.[12] It must be collected in a dedicated container for halogenated organic waste .[13]
-
Container Requirements: Use a designated, leak-proof container made of compatible material (e.g., glass or high-density polyethylene) with a secure, tight-fitting lid.[6][10]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[10]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][14]
Step-by-Step Disposal Protocol
This protocol outlines the direct actions required for the compliant disposal of this compound waste.
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[6]
-
Log Keeping: Maintain a log of the waste added to the container, including quantities and dates. This is crucial for regulatory compliance and for the final disposal facility.
-
Full Container Procedure: Once the container is full, ensure the lid is tightly sealed. Double-check that the label is complete and accurate.
-
Arrange for Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][12] You must not attempt to dispose of this chemical via standard drains or trash.[15]
-
Method of Destruction: The ultimate disposal will be conducted via high-temperature incineration at a licensed RCRA-permitted facility.[2] Thermal destruction at temperatures exceeding 900°C ensures the breakdown of the chlorinated aromatic structure into simpler, less harmful compounds like CO₂, H₂O, and HCl, with the resulting acid gas being treated by scrubbers.[1][16]
Emergency Procedures: A Plan for When Things Go Wrong
Spill Response
A chemical spill should be treated as a significant incident. The response varies by the scale of the spill.
-
Minor Spill (<1 Liter, contained):
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.[15]
-
Assess: Ensure you have the correct PPE and cleanup materials before proceeding.[15]
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or dry earth.[5][6][17] Work from the outside of the spill inward to prevent spreading.[10]
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill surface with soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[6]
-
-
Major Spill (>1 Liter or any spill outside of containment):
-
Evacuate: Immediately evacuate the area.[7]
-
Notify: Alert others and activate the nearest fire alarm if there is any risk of fire. From a safe location, call emergency services (911) and your institution's EHS department.[17]
-
Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Use an emergency shower if the area of contact is large. Seek medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][12]
Quantitative Data Summary
This table provides key data for risk assessment. As no specific Occupational Exposure Limits (OELs) have been established for this compound, the limits for its parent compound, Naphthalene, are provided as a conservative reference point.[12][17][18]
| Parameter | Value | Source |
| CAS Number | 2050-74-0 | [1][16][19] |
| Molecular Formula | C₁₀H₆Cl₂ | [1][2][11] |
| GHS Hazard Statements | H302, H315, H318, H335, H411 | [2] |
| OSHA PEL (Naphthalene) | TWA 10 ppm (50 mg/m³) | |
| NIOSH REL (Naphthalene) | TWA 10 ppm (50 mg/m³), STEL 15 ppm (75 mg/m³) |
Visualization of Disposal Workflow
The following diagram illustrates the logical process for the safe and compliant disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 4. actenviro.com [actenviro.com]
- 5. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
- 6. wku.edu [wku.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. epa.gov [epa.gov]
- 9. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 12. lgcstandards.com [lgcstandards.com]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. epa.gov [epa.gov]
- 15. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 16. oecscomply.com [oecscomply.com]
- 17. Naphthalene, 1,8-dichloro- [webbook.nist.gov]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 19. NAPHTHALENE | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Handling 1,8-Dichloronaphthalene with Confidence
As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, chlorinated naphthalenes such as 1,8-Dichloronaphthalene demand our utmost respect and a meticulous approach to safety. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for handling this compound, ensuring not only your personal safety but also the integrity of your research and the protection of our environment.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound that presents multiple hazards.[1][2] A thorough understanding of these risks is the foundational step in developing a robust safety protocol. It is classified with the following GHS hazard statements:
-
H410: Very toxic to aquatic life with long lasting effects.[3]
This profile indicates that exposure through ingestion, skin contact, eye contact, or inhalation can lead to significant adverse health effects. The primary hazards are its corrosive and irritant properties.[1] Therefore, our safety protocols must be designed to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is not a matter of convenience but a critical control measure dictated by the chemical's properties. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in risk mitigation.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) . Always wear unlined, elbow-length chemical-resistant gloves.[4] Nitrile and neoprene offer good protection against a range of chemicals, including chlorinated compounds.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to employ proper removal techniques to avoid contaminating your hands.[3] |
| Eye and Face Protection | Snug-fitting, non-fogging safety goggles and a face shield . Due to the risk of serious eye damage, standard safety glasses are insufficient.[4] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face from splashes or airborne particles.[4][5] |
| Body Protection | Chemical-resistant suit or a lab coat with a chemical-resistant apron . A Tyvek suit or similar provides comprehensive skin protection.[5][6] At a minimum, a long-sleeved lab coat should be worn.[7] Given the skin irritation hazard, ensuring no skin is exposed is paramount. |
| Respiratory Protection | NIOSH-approved respirator . A respirator is necessary when handling the powder outside of a certified chemical fume hood or in situations with a risk of aerosolization.[4][7] The specific type of cartridge should be selected based on the potential concentration and form of the chemical in the air. For solids, a particulate filter may be appropriate.[8] |
| Foot Protection | Chemical-resistant, steel-toe boots or shoes . These should be worn to protect against spills and provide foot safety in the laboratory environment.[4][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram and detailed steps provide a clear operational plan.
I. Preparation Phase
-
Designate a Work Area : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure the work area is clean and uncluttered.
-
Assemble and Inspect PPE : Before handling the chemical, gather all necessary PPE as outlined in the table above. Visually inspect each item for damage.
-
Gather Materials : Have all necessary equipment, such as spatulas, weighing paper, and glassware, ready to minimize movement and potential for spills.
II. Handling Phase
-
Don PPE : Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye/face protection).
-
Weighing and Transfer : Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood. Use a spatula for transfer and avoid generating dust.
-
In-Use Operations : If dissolving the compound, add the solvent to the solid slowly to prevent splashing. All subsequent manipulations should be performed with the same level of care within the designated containment area.
III. Cleanup and Disposal Plan
-
Decontamination : All glassware and equipment that have come into contact with this compound must be decontaminated. This can typically be achieved by rinsing with an appropriate solvent (e.g., acetone or ethanol), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Surface Cleaning : Wipe down the work surfaces within the fume hood with a suitable solvent and then with a soap and water solution.
-
Waste Disposal : All solid waste, including contaminated gloves, weighing paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container. Unused or waste this compound should also be disposed of in this manner. Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[3] Follow all local, state, and federal regulations for hazardous waste disposal.[10]
IV. Post-Handling
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Typically, gloves are removed first, followed by the face shield/goggles, and then the lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves, even if there was no known contamination.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[10] If skin irritation occurs, seek medical advice.[7]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to this comprehensive guide, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence within your laboratory. The principles of understanding the hazard, utilizing appropriate PPE, following a meticulous operational plan, and being prepared for emergencies are the cornerstones of safe and successful scientific advancement.
References
- 1. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. trihydro.com [trihydro.com]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. Octachloronaphthalene | C10Cl8 | CID 16692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
